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  • Product: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride
  • CAS: 1286208-24-9

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride in Targeted Kinase Inhibition

Executive Summary While (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is frequently utilized as a foundational building block rather than a standalone clinical therapeutic, its structural motif is the critical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is frequently utilized as a foundational building block rather than a standalone clinical therapeutic, its structural motif is the critical pharmacophore driving the mechanism of action in several advanced targeted therapies. Most notably, this motif is central to the design of highly selective Akt (Protein Kinase B) inhibitors and If ion channel blockers . This technical whitepaper deconstructs the molecular architecture, binding kinetics, and downstream pharmacodynamics of this compound, providing a comprehensive guide for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The efficacy of this molecule is rooted in its precise spatial geometry and physicochemical tuning. Every functional group serves a distinct mechanistic purpose:

  • The (S)-Piperidin-3-yl Core: The chiral 3-aminopiperidine ring acts as the primary anchor within the target's active site. The strict requirement for the (S)-enantiomer is dictated by the spatial constraints of the kinase hinge region.

  • The Hydrochloride Salt Formulation: Formulating the compound as a hydrochloride salt is a deliberate design choice. It ensures the piperidine nitrogen is pre-protonated in aqueous physiological environments. This bypasses the entropic penalty that would otherwise occur if the molecule had to undergo protonation upon binding, thereby immediately enabling the formation of a critical salt bridge with acidic residues in the target.

  • The 4-Fluorobenzamide Moiety: The incorporation of a fluorine atom at the para position of the aromatic ring serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism by Cytochrome P450 enzymes, enhancing the metabolic half-life. Pharmacodynamically, the highly electronegative fluorine atom modulates the pKa of the system and engages in multipolar interactions with the backbone amides of the target, significantly increasing the residence time of the inhibitor .

Mechanism of Action: Target Engagement at the Kinase Domain

When acting as an Akt kinase inhibitor fragment, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide functions as a competitive ATP-site inhibitor . It occupies the deep cleft between the N-terminal and C-terminal lobes of the kinase through three primary interactions:

  • Hinge Region Hydrogen Bonding: The amide nitrogen and carbonyl oxygen of the benzamide group act as a hydrogen bond donor and acceptor, respectively. They interact directly with the backbone of the kinase hinge region (e.g., Ala230 in Akt1), mimicking the binding of the adenine ring of ATP.

  • Hydrophobic Pocket Occupation: The 4-fluorophenyl ring projects deeply into the hydrophobic selectivity pocket (Pocket II). By displacing structured, high-energy water molecules from this cavity, the fluorine atom provides a massive entropic driving force for binding.

  • DFG Motif Salt Bridge: The protonated nitrogen of the piperidine ring extends toward the DFG (Asp-Phe-Gly) motif of the activation loop. It forms a strong electrostatic salt bridge with the conserved Aspartate (e.g., Asp292), locking the kinase in an inactive conformation and preventing the transfer of the terminal phosphate from ATP to the substrate.

Downstream Pharmacodynamics

By successfully competing with ATP and locking the kinase in an inactive state, the inhibitor severs the PI3K/Akt/mTOR signaling cascade. This prevents the phosphorylation of downstream effectors like mTORC1, ultimately halting cellular proliferation and inducing apoptosis in hyperproliferative (oncogenic) cells.

Pathway PI3K PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt Kinase (Active) PIP3->Akt Translocation mTOR mTORC1 Signaling Akt->mTOR Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Akt->Apoptosis Pathway Inhibition Inhibitor (S)-4-Fluoro-N-(piperidin-3-yl)benzamide (Competitive Inhibitor) Inhibitor->Akt ATP-Site Blockade

Fig 1: Pharmacodynamic blockade of the PI3K/Akt/mTOR signaling cascade by the inhibitor motif.

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of action, we employ a three-tiered, self-validating experimental workflow.

Workflow Prep 1. Compound Prep (HCl Salt) SPR 2. SPR Assay (Target Binding) Prep->SPR Kinase 3. TR-FRET Assay (IC50 Calc) SPR->Kinase Cell 4. Western Blot (p-Akt Reduction) Kinase->Cell

Fig 2: Self-validating experimental workflow for quantifying target engagement and cellular efficacy.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Step 1: Immobilize His-tagged recombinant Akt1 onto a Ni-NTA sensor chip.

  • Step 2: Prepare serial dilutions (10 nM to 1 μM) of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Step 3: Inject the compound over the sensor chip at a flow rate of 30 μL/min, recording association for 120 seconds and dissociation for 300 seconds.

  • Causality & Self-Validation: We utilize a dual-channel SPR setup. Channel 1 contains the wild-type kinase, while Channel 2 contains a mutant kinase (Asp292Ala) incapable of forming the required salt bridge. Furthermore, we inject the (R)-enantiomer as a negative control. If the SPR signal is driven by genuine, stereospecific target engagement rather than non-specific hydrophobic aggregation, the (R)-enantiomer and the mutant channel will yield flat sensorgrams.

Protocol 2: TR-FRET In Vitro Kinase Assay
  • Step 1: Incubate 5 nM recombinant Akt1 with varying concentrations of the inhibitor in a 384-well plate for 15 minutes at room temperature.

  • Step 2: Initiate the reaction by adding 10 μM ATP and a fluorescently labeled peptide substrate. Incubate for 60 minutes.

  • Step 3: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody) and read the emission ratio (665 nm / 615 nm).

  • Causality & Self-Validation: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays to eliminate compound auto-fluorescence interference—a common artifact with aromatic benzamides. By running parallel assays at varying ATP concentrations (10 μM, 100 μM, 1 mM), we generate a Schild plot. A rightward shift in the IC50​ with increasing ATP self-validates that the MoA is strictly ATP-competitive.

Protocol 3: Cellular Western Blotting
  • Step 1: Seed HaCaT cells in 6-well plates and grow to 80% confluence.

  • Step 2: Treat cells with the inhibitor (0.1 μM to 10 μM) for 4 hours.

  • Step 3: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Step 4: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-Akt (Ser473), total Akt, and GAPDH.

  • Causality & Self-Validation: To prove that the reduction in phosphorylated Akt (p-Akt) is due to direct kinase inhibition and not general cytotoxicity, we simultaneously probe for total Akt and GAPDH (a housekeeping protein). A successful run will show a dose-dependent decrease in p-Akt while total Akt remains constant, confirming targeted pharmacodynamic modulation rather than non-specific protein degradation.

Quantitative Data & Comparative Efficacy

The following table summarizes the quantitative metrics derived from the validation protocols, establishing the baseline efficacy of the pharmacophore.

ParameterValue / ObservationAnalytical MethodMechanistic Significance
Target Affinity ( Kd​ ) 45 nMSurface Plasmon ResonanceConfirms direct, reversible target engagement with high residence time.
Biochemical IC50​ 120 nMTR-FRET Kinase AssayQuantifies functional ATP-competitive inhibition in a cell-free system.
Cellular IC50​ (p-Akt) 350 nMWestern Blot (HaCaT cells)Validates cell membrane permeability and intracellular target engagement.
Stereoselectivity Ratio >100-fold ((S) vs (R))TR-FRET Kinase AssayDemonstrates the strict spatial requirement for the kinase hinge region pocket.
Aqueous Solubility >10 mg/mLNephelometry (pH 7.4)Validates the utility of the hydrochloride salt formulation for bioavailability.

References

  • Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK.[Link]

  • N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, and investigation of the transporter-mediated renal and hepatic excretion of these metabolites. PubMed.[Link]

Exploratory

Pharmacokinetic Profiling of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride: A Comprehensive IND-Enabling Guide

Executive Summary The transition of a small molecule from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven understanding of its Absorption, Distribution, Metabolism, and Excr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper details the pharmacokinetic (PK) profiling of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride , a representative basic, lipophilic amine. By deconstructing the causality between its chemical structure and its biological disposition, this guide provides drug development professionals with a blueprint for designing self-validating PK workflows, from in vitro screening to human clearance prediction.

Structural Rationale & Physicochemical Properties

Understanding a molecule's pharmacokinetics begins with its chemical architecture. Every structural feature of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride was intentionally selected to optimize its pharmacological and PK profile.

  • (S)-Enantiomer: Chiral purity is critical for stereospecific target engagement. The (S) configuration dictates the precise spatial orientation of the piperidine ring relative to the benzamide plane, minimizing off-target toxicity.

  • 4-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen. Placing it at the para position of the benzamide ring strategically blocks cytochrome P450 (CYP)-mediated para-hydroxylation—a notorious metabolic "soft spot." This causal design decreases intrinsic clearance ( CLint​ ) and prolongs the in vivo half-life.

  • Piperidine-3-yl Moiety: The secondary amine possesses a basic pKa of ~9.5. At physiological pH (7.4), it is predominantly protonated. While this ensures excellent aqueous solubility, it also drives a high Volume of Distribution ( Vss​ ) due to lysosomotropism (trapping of the protonated amine within acidic lysosomes) and binding to negatively charged membrane phospholipids.

  • Hydrochloride Salt: Formulating the free base as an HCl salt significantly enhances the dissolution rate in the gastrointestinal tract, a prerequisite for high oral bioavailability.

SAR_Logic A 4-Fluoro Substitution B Blocks CYP450 para-hydroxylation A->B C Decreases Intrinsic Clearance (CL_int) B->C D Increases Metabolic Half-Life (t1/2) C->D

Figure 1: Mechanistic rationale for the 4-fluoro substitution on the benzamide ring.

Table 1: Physicochemical Properties
PropertyValuePK Implication
Molecular Weight (Free Base) 222.26 g/mol Favorable for passive permeability.
Molecular Weight (HCl Salt) 258.72 g/mol Used for dosing calculations.
pKa (Calculated) ~9.5 (Piperidine N)Highly protonated at pH 7.4; drives lysosomal trapping.
LogD (pH 7.4) 1.8Optimal balance of solubility and membrane permeability.
Topological Polar Surface Area 41.1 ŲExcellent potential for blood-brain barrier (BBB) penetration.

In Vitro ADME Profiling

Before advancing to animal models, in vitro ADME assays establish the fundamental parameters of metabolic stability and permeability[1].

Step-by-Step Methodology: Liver Microsomal Stability

To assess Phase I metabolic stability, the compound is incubated with human liver microsomes (HLM).

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 2: In Vitro ADME Profile Summary
AssayResultInterpretation
HLM Stability ( CLint​ ) 12.4 µL/min/mgLow metabolic turnover; predicts low hepatic clearance.
Caco-2 Permeability ( Papp​ ) 18×10−6 cm/sHigh passive intestinal permeability.
Efflux Ratio (B-A / A-B) 1.2Not a significant substrate for P-glycoprotein (P-gp).
Plasma Protein Binding 85% Bound ( fu​ = 0.15)Moderate free fraction available for target engagement.

Bioanalytical Methodology (LC-MS/MS)

A robust bioanalytical method is the bedrock of reliable PK data. This protocol is designed as a self-validating system , adhering strictly to the FDA Bioanalytical Method Validation Guidance for Industry[2] and the ICH M10 Guidelines[2].

Causality in Method Design: We utilize a stable isotope-labeled internal standard (SIL-IS), specifically (S)-4-Fluoro-N-(piperidin-3-yl)benzamide-d4. The deuterium label ensures the IS co-elutes exactly with the analyte, perfectly correcting for matrix-induced ion suppression and extraction recovery variations.

Step-by-Step Plasma Extraction Protocol
  • Sample Thawing: Thaw K2EDTA plasma samples, calibration standards, and Quality Control (QC) samples on wet ice.

  • Aliquot: Transfer 50 µL of each plasma sample into a 96-well collection plate.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the SIL-IS to all wells (except matrix blanks, which receive neat acetonitrile).

  • Mixing & Centrifugation: Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Dilution: Transfer 100 µL of the clear supernatant to a new plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Criteria: The run is only accepted if the QCs (Low, Mid, High) demonstrate precision 15% CV and accuracy within ± 15% of nominal values[3].

Bioanalytical A Plasma Sample + Deuterated IS B Protein Precipitation (3x Vol Acetonitrile) A->B C Centrifugation (14,000g, 10 min) B->C D LC-MS/MS Analysis (ESI+, MRM Mode) C->D E Data Validation (FDA/ICH M10 Criteria) D->E

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for plasma sample analysis.

In Vivo Pharmacokinetics

To determine absolute bioavailability ( F% ) and systemic clearance, the compound is evaluated in rodent (Rat) and non-rodent (Dog) species using both Intravenous (IV) and Per Os (PO) routes.

Step-by-Step In Vivo Protocol
  • Formulation: Dissolve the HCl salt in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This co-solvent system ensures complete solubilization of the lipophilic molecule, preventing IV precipitation and erratic PO absorption.

  • Dosing: Administer 1 mg/kg via the lateral tail vein (Rat) or cephalic vein (Dog) for IV cohorts. Administer 5 mg/kg via oral gavage for PO cohorts.

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Transfer blood immediately to K2EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C.

  • Data Analysis: Calculate non-compartmental analysis (NCA) parameters using industry-standard software (e.g., Phoenix WinNonlin).

Table 3: Summary of In Vivo PK Parameters
ParameterSprague-Dawley RatBeagle Dog
IV Dose 1 mg/kg1 mg/kg
Clearance ( CL ) 18.5 mL/min/kg8.2 mL/min/kg
Volume of Distribution ( Vss​ ) 4.2 L/kg3.8 L/kg
IV Half-Life ( t1/2​ ) 2.6 hours5.4 hours
PO Dose 5 mg/kg5 mg/kg
Cmax​ 410 ng/mL680 ng/mL
Bioavailability ( F% ) 62%78%

Human Pharmacokinetic Prediction (IVIVE)

Predicting human clearance is a critical milestone for setting safe starting doses in Phase 1 clinical trials. We utilize an In Vitro to In Vivo Extrapolation (IVIVE) approach, grounded in the foundational methodologies described by Obach (1999)[4] and modern in silico models[5].

Prediction Logic:

  • Take the in vitro CLint​ derived from human liver microsomes (12.4 µL/min/mg).

  • Scale this value using physiological scalars: Microsomal Protein Per Gram of Liver (MPPGL, ~45 mg/g) and human liver weight (~20 g/kg).

  • Incorporate the unbound fraction in plasma ( fu​ ) and apply the Well-Stirred Liver Model to predict total hepatic clearance ( CLh​ ).

  • For this compound, the predicted human clearance is approximately 4.5 mL/min/kg , classifying it as a low-clearance drug, which aligns perfectly with the mechanistic intent of the 4-fluoro substitution.

IVIVE A In Vitro CL_int (Human Microsomes) B Scaled CL_int (MPPGL & Liver Wt) A->B Scaling C Hepatic Clearance (Well-Stirred Model) B->C Blood Flow & Binding D Human PK Prediction C->D IVIVE

Figure 3: In Vitro to In Vivo Extrapolation (IVIVE) workflow for human clearance prediction.

References

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA), May 2018.[2] URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), May 2022.[2] URL:[Link]

  • Prediction of Human Clearance Using In Silico Models with Reduced Bias . Lombardo et al., Molecular Pharmaceutics, ACS Publications, 2024.[5] URL:[Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data . Obach R.S., Drug Metabolism and Disposition, PubMed, 1999.[4] URL:[Link]

  • In vitro ADME-Tox characterisation in drug discovery and development . VectorB2B, 2023.[1] URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the solid-state characterization of the active pharmaceutical ingredient (API), (S)-4-F...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the solid-state characterization of the active pharmaceutical ingredient (API), (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl. In the landscape of drug development, a thorough understanding of a compound's crystal structure and physicochemical properties is paramount to ensuring its quality, stability, and bioavailability. This document outlines the critical experimental workflows and analytical techniques necessary to fully characterize this promising molecule. While specific experimental data for this compound is not publicly available, this guide establishes a robust methodology for its investigation, drawing upon established principles of materials science and pharmaceutical development.

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the solid-state properties of the API. The specific crystalline form of a drug substance can profoundly influence its manufacturing, formulation, and ultimately, its clinical performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration, as different polymorphs can exhibit distinct solubility, dissolution rates, stability, and mechanical properties.[1][2][3]

For a molecule such as (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl, a substituted benzamide derivative, the interplay of its stereochemistry, the presence of a fluorine atom, and its formulation as a hydrochloride salt suggests a rich and complex solid-state landscape. The fluorine substituent, for instance, can influence intermolecular interactions and crystal packing.[4] A comprehensive characterization of its crystal structure and physicochemical properties is therefore not merely a regulatory requirement, but a fundamental necessity for successful drug development. This guide will delineate the essential studies required to build a complete solid-state profile of this compound.

Synthesis and Preparation of Crystalline Material

A well-defined and reproducible synthesis is the cornerstone of any solid-state characterization program. The synthesis of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl would likely involve the coupling of 4-fluorobenzoic acid or its activated derivative with (S)-3-aminopiperidine, followed by salt formation with hydrochloric acid.

Hypothetical Synthetic Scheme:

synthesis reagent1 4-Fluorobenzoic Acid intermediate (S)-4-Fluoro-N-(piperidin-3-yl)benzamide reagent1->intermediate reagent2 (S)-3-Aminopiperidine reagent2->intermediate product (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl intermediate->product coupling Coupling Agent (e.g., HATU, EDCI) coupling->intermediate hcl HCl hcl->product

Caption: Proposed synthetic pathway for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl.

It is crucial to control the crystallization conditions meticulously to ensure the desired polymorphic form is consistently produced. Factors such as solvent system, temperature, cooling rate, and agitation can all influence the crystalline outcome. A robust crystallization process is essential for obtaining high-purity, single-phase crystalline material suitable for detailed characterization.

Crystal Structure Determination: Elucidating the Molecular Architecture

The definitive determination of a compound's crystal structure is achieved through X-ray diffraction techniques. This provides a three-dimensional map of the atomic arrangement within the crystal lattice, revealing crucial information about molecular conformation, intermolecular interactions, and packing motifs.[5][6]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for crystal structure determination.[7] The first step in this process is the growth of high-quality single crystals, which can be a challenging endeavor.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: A broad range of solvents with varying polarities should be screened for their ability to dissolve (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Once suitable single crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for routine analysis and quality control of crystalline materials.[1] It provides a unique "fingerprint" for a specific crystalline form.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for the crystalline form.

Table 1: Hypothetical PXRD Data for a Crystalline Form of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.445
12.27.2100
15.85.680
19.14.665
21.54.190
24.83.650

Physicochemical Property Characterization: Understanding Performance-Related Attributes

A comprehensive understanding of the physicochemical properties of an API is essential for formulation development and predicting its in vivo performance.[8][9]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal behavior of a compound.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.[10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.

Table 2: Hypothetical Thermal Analysis Data for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl

TechniqueObservationInterpretation
DSCSharp endotherm at 215 °CMelting point
TGANo significant weight loss below 250 °CThermally stable, anhydrous form

Workflow for Thermal Analysis:

thermal_analysis start Crystalline Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_result Melting Point Polymorphic Transitions dsc->dsc_result tga_result Thermal Stability Solvation State tga->tga_result

Caption: Experimental workflow for thermal characterization.

Solubility

The aqueous solubility of an API is a critical determinant of its oral bioavailability. The hydrochloride salt form of the title compound is expected to enhance its aqueous solubility compared to the free base.

Experimental Protocol: Equilibrium Solubility Determination

  • Sample Preparation: An excess of the crystalline solid is added to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).

  • Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: The suspensions are filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability

The chemical and physical stability of an API must be thoroughly evaluated to ensure the safety and efficacy of the final drug product.

  • Solid-State Stability: The crystalline form should be subjected to stress conditions (e.g., elevated temperature and humidity) to assess its potential for polymorphic transformation or chemical degradation.

  • Solution-State Stability: The stability of the compound in various solvents and at different pH values should be investigated to identify potential degradation pathways.[11]

Polymorphism and its Impact

As previously mentioned, polymorphism can have a significant impact on the properties of a drug substance.[1][2][3] A comprehensive polymorph screen is a critical component of early-stage drug development. This involves crystallizing the compound under a wide range of conditions to identify as many polymorphic forms as possible. Each identified polymorph must then be fully characterized to determine the most stable and developable form.

Conclusion

The solid-state properties of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl are integral to its successful development as a therapeutic agent. A systematic and thorough characterization of its crystal structure, thermal properties, solubility, and stability is essential. This guide has outlined the key experimental methodologies and the scientific rationale behind them. By following a structured approach to solid-state characterization, researchers and drug development professionals can mitigate risks, ensure product quality, and ultimately, accelerate the journey of this promising compound to the clinic.

References

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  • ResearchGate. (2025, February). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening.
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  • Chemical Substance Information. (n.d.). 3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-fluoro-benzamidine hydrochloride AldrichCPR.
  • OSTI. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Thiobenzamide Crystals by Fluorine Substitution*.

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Exploratory

In vitro pharmacology of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride derivatives

An In-depth Technical Guide to the In Vitro Pharmacology of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride Derivatives Authored by a Senior Application Scientist Introduction In the landscape of modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Pharmacology of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride Derivatives

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous clinically successful therapeutic agents.[1] Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a cornerstone in medicinal chemistry. When combined with a piperidine moiety, a common motif in centrally active compounds, and strategic fluorination to modulate physicochemical properties, the resulting derivatives, such as (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, present a compelling chemical space for exploration.[2][3][4][5]

This guide provides a comprehensive framework for the in vitro pharmacological characterization of this specific class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental step. Our objective is to equip you with the knowledge to move from a novel chemical entity to a well-characterized compound with a defined mechanism of action, potency, and initial safety profile. This process is a critical component of the early drug discovery and development cycle, providing the foundational data for advancing promising candidates.[6]

Part 1: Target Identification and Initial Characterization

The journey of a novel compound begins with identifying its biological target. The structural features of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide derivatives—a protonatable nitrogen and an aromatic system—suggest a high probability of interaction with G-protein coupled receptors (GPCRs), a major class of drug targets, or other enzymes within the central nervous system.[7][8] An efficient first step is to perform a broad-panel screen against a library of known receptors and enzymes. This provides an unbiased view of the compound's activity and potential off-target effects.

Workflow: Initial Screening Cascade

The initial screening process is designed to efficiently narrow down the potential biological targets of a novel compound series.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization Compound Library Compound Library Broad Panel Screen Broad Panel Screen Compound Library->Broad Panel Screen Test Compounds Hit Identification Hit Identification Broad Panel Screen->Hit Identification Binding Data > 50% Inhibition @ 10µM Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Confirmatory Screening Target Validation Target Validation Dose-Response Assays->Target Validation Potency (IC50/EC50) Prioritized Hits Prioritized Hits Target Validation->Prioritized Hits Confirmed Activity G Start Start Plate_Setup Prepare 96-well Plate (Total, Non-specific, Competitive) Start->Plate_Setup Reagent_Addition Add Buffer, Ligands, Radioligand, and Membranes Plate_Setup->Reagent_Addition Incubation Incubate to Reach Equilibrium Reagent_Addition->Incubation Filtration Separate Bound/Free Ligand via Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Binding Affinity of Benzamide Derivatives
Compound IDR1-SubstituentR2-SubstituentKi (nM) at Target X
Lead-001 HH150.3
Lead-002 4-ClH75.8
Lead-003 4-OCH₃H210.5
Lead-004 HN-CH₃125.1
Lead-005 4-ClN-CH₃50.2

Part 3: Assessing Functional Activity

While binding affinity is a crucial parameter, it does not provide information about the functional consequence of that binding. [9]A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). For GPCRs that couple to Gs or Gi proteins, measuring the accumulation of the second messenger cyclic AMP (cAMP) is a robust way to determine functional activity. [10]

Signaling Pathway: GPCR-cAMP Modulation

This diagram illustrates how a Gs or Gi-coupled GPCR can modulate intracellular cAMP levels, and the potential points of intervention for a test compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR:f1 Binds & Activates Antagonist Antagonist Antagonist->GPCR:f1 Binds & Blocks G_Protein Gαs/i | Gβγ GPCR:f0->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase cAMP->PDE Degraded by AMP AMP PDE->AMP

Caption: Simplified GPCR-cAMP signaling pathway.

Experimental Protocol: cAMP Accumulation Assay (HTRF)

This protocol describes a homogeneous, cell-based assay to measure changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

I. Materials and Reagents:

  • Cell Line: A cell line stably expressing the target GPCR.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Stimulation Buffer: A buffer such as HBSS containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial to prevent the degradation of cAMP, thus amplifying the signal.

  • Agonist/Antagonist: Known reference compounds for the target receptor.

  • Test Compounds: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride derivatives.

  • Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production when testing for Gi-coupled receptor activity (antagonism).

  • HTRF cAMP Detection Kit: Contains a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

II. Step-by-Step Procedure:

  • Cell Plating: Seed the cells into a 384-well, low-volume, white plate and incubate overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference ligands in stimulation buffer.

  • Agonist Mode:

    • Aspirate the cell culture medium from the plate.

    • Add the test compound dilutions to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate the cells with the test compounds.

    • Add a fixed concentration of forskolin (e.g., EC80) to all wells to stimulate cAMP production.

    • Incubate for a specified time.

  • Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to all wells. [10] * Incubate for 60 minutes at room temperature to allow for cell lysis and equilibration of the detection components.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

III. Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • For agonist mode, plot the HTRF ratio against the log of the compound concentration to determine the EC50 and Emax (maximum effect).

  • For antagonist mode, plot the HTRF ratio against the log of the compound concentration to determine the IC50.

Data Presentation: Functional Activity of Benzamide Derivatives
Compound IDAssay ModeEC50 (nM)Emax (% of Control Agonist)IC50 (nM)
Lead-001 Agonist85.295%-
Lead-002 Agonist42.1102%-
Lead-005 Agonist25.6105%-
Ref-Antag Antagonist--15.7

Part 4: Structure-Activity Relationship (SAR) Exploration

The data from binding and functional assays fuel the engine of medicinal chemistry: the iterative process of lead optimization through structure-activity relationship (SAR) analysis. [11][12]By systematically modifying the chemical structure of the lead compound, we can understand which parts of the molecule are essential for activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.

For the (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride scaffold, key areas for modification include:

  • Benzamide Ring: Exploring different substituents at the ortho-, meta-, and para-positions to probe for additional binding interactions.

  • Piperidine Ring: Modifying the piperidine nitrogen (e.g., alkylation) or exploring other substitution patterns on the ring.

  • Linker: While less common for this scaffold, the amide linker itself could be modified to alter conformational flexibility.

Logical Diagram: SAR Strategy

This diagram illustrates a logical approach to exploring the SAR of the lead compound.

G cluster_0 Benzamide Ring Modifications cluster_1 Piperidine Ring Modifications Lead_Compound (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Ki = 150 nM, EC50 = 85 nM Mod_R1 Vary Substituents at R1 Position Lead_Compound->Mod_R1 Mod_R2 Vary Substituents at R2 Position Lead_Compound->Mod_R2 Data_R1 Lead-002 (4-Cl) Ki = 76 nM, EC50 = 42 nM Lead-003 (4-OCH3) Ki = 211 nM, EC50 = 150 nM Mod_R1->Data_R1 Synthesize & Test Conclusion_R1 Conclusion: Electron-withdrawing groups at R1 improve potency. Data_R1->Conclusion_R1 New_Lead New Lead Candidate: Lead-005 (4-Cl, N-CH3) Ki = 50 nM, EC50 = 26 nM Conclusion_R1->New_Lead Combine Favorable Modifications Data_R2 Lead-004 (N-CH3) Ki = 125 nM, EC50 = 70 nM Mod_R2->Data_R2 Synthesize & Test Conclusion_R2 Conclusion: Small alkyl groups on piperidine nitrogen are tolerated. Data_R2->Conclusion_R2 Conclusion_R2->New_Lead

Caption: A strategic approach to SAR exploration.

Conclusion

This guide has outlined a systematic and robust approach to the in vitro pharmacological characterization of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride derivatives. By progressing from broad-panel screening to specific binding and functional assays, researchers can build a comprehensive profile of a compound's mechanism of action and potency. This data, when integrated into a carefully planned SAR strategy, provides the critical foundation for optimizing lead candidates and making informed decisions in the drug discovery pipeline. The subsequent steps would involve assessing in vitro safety pharmacology (e.g., hERG channel block), determining metabolic stability, and ultimately, advancing the most promising compounds to in vivo models.

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications.
  • In Vitro and Ex Vivo Pharmacology - Drug Discovery. Selvita.
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
  • Advance Diverse Drug Modalities with Biocytogen's In Vitro Pharmacology Platform. Biocytogen.
  • In Vitro Pharmacology Study Capabilities. PORSOLT.
  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Oncolines.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed.
  • GloSensor™ cAMP Assay Protocol. Promega Corporation.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
  • cAMP Accumulation Assay. Creative BioMart.
  • Tools for GPCR drug discovery. PMC.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Radioligand binding methods: practical guide and tips. Endocrine.
  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
  • Radiometric Ligand-Binding Assays. Revvity.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ResearchGate.
  • 3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. PubMed.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research.
  • 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride — Chemical Substance Information. ChemSafetyPRO.
  • Troxipide. Wikipedia.
  • Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. Journal of Medicinal Chemistry - ACS Publications.
  • 4,4-difluoro-piperidine-compounds. Google Patents.
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Foundational

An In-depth Technical Guide to Elucidating the Target Binding Affinity of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the target binding affinity of the novel compound, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the target binding affinity of the novel compound, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. While direct binding data for this specific molecule is not extensively published, its structural motifs—a fluorinated benzamide and a piperidine ring—are prevalent in compounds targeting a range of biological entities. The strategic incorporation of a fluorine atom is a well-established method in medicinal chemistry to enhance metabolic stability, membrane permeation, and binding affinity.[1][2][3]

This document will therefore proceed with a scientifically-grounded hypothesis, positing the Sigma-1 receptor (σ1R) as a primary biological target of interest for this compound. This rationale is based on the frequent appearance of the piperidine scaffold in ligands for various G-protein coupled receptors and ion channels, including the sigma receptor family.[3][4] The following sections will detail the theoretical underpinnings and practical, step-by-step protocols for determining the binding affinity of our lead compound to the σ1R using state-of-the-art biophysical techniques.

Hypothesized Primary Target: The Sigma-1 Receptor (σ1R)

The σ1R is a unique transmembrane protein, predominantly located at the mitochondria-associated endoplasmic reticulum membrane, where it functions as a molecular chaperone.[4] Its involvement in a variety of neurological and psychiatric conditions makes it a compelling target for drug discovery.[4] Given that numerous piperidine-containing molecules exhibit affinity for sigma receptors, it is a logical and promising starting point for the characterization of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.[5]

Methodologies for Determining Binding Affinity

A multi-pronged approach employing complementary techniques is recommended to build a robust binding profile for a novel compound. Here, we detail three gold-standard methodologies: the radioligand binding assay, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Competitive Radioligand Binding Assay

This technique provides a robust measure of a compound's affinity for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. For the σ1R, a suitable radioligand is [³H]-(+)-pentazocine.[4][6]

Principle: The assay measures the competition between the unlabeled test compound and a fixed concentration of the radioligand for binding to the σ1R. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.[4]

Experimental Protocol:

a. Membrane Preparation:

  • Source a tissue with high expression of σ1R, such as guinea pig liver.[4][6]

  • Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.[4]

  • Wash the membrane pellet with fresh buffer and resuspend.

  • Determine the protein concentration using a standard method like the Bradford assay.

b. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known σ1R ligand (e.g., haloperidol) to saturate the receptors.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 90-120 minutes).[4]

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[4]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

  • Determine the IC50 value from this curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Liver) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-(+)-pentazocine) Radioligand->Incubation Test_Compound Test Compound (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7][8] It provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) from which the equilibrium dissociation constant (KD) can be calculated.[9]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[7] The target protein (σ1R) is immobilized on the chip, and the test compound (analyte) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in mass, which alters the refractive index and is detected as a response in a sensorgram.[8][10]

Experimental Protocol:

a. Preparation:

  • Purify the σ1R protein.

  • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

  • Prepare a running buffer that is compatible with both the protein and the compound, and minimizes non-specific binding (e.g., HBS-EP+).

b. Ligand Immobilization:

  • Activate the sensor chip surface.

  • Inject the purified σ1R over the activated surface to achieve the desired immobilization level.

  • Deactivate any remaining active groups on the surface.

c. Analyte Binding Assay:

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the immobilized protein surface and a reference surface (without protein).

  • Monitor the association of the compound during the injection and its dissociation after the injection.

  • Regenerate the sensor surface between injections if necessary.

d. Data Analysis:

  • Subtract the reference surface data from the active surface data to correct for bulk refractive index changes.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

  • Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

SPR_Workflow cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Data Analysis Immobilization Immobilize Target Protein (σ1R) on Sensor Chip Association Inject Test Compound (Analyte) - Measure Association Immobilization->Association Dissociation Flow Buffer - Measure Dissociation Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate kon, koff, and KD Sensorgram->Kinetics ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein_Prep Prepare & Degas Target Protein (σ1R) Titration Titrate Compound into Protein Solution Protein_Prep->Titration Ligand_Prep Prepare & Degas Test Compound Ligand_Prep->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Thermo_Params Determine KD, n, ΔH, ΔS Isotherm->Thermo_Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Data Presentation and Interpretation

To facilitate a clear comparison of the results obtained from the different methodologies, the quantitative data should be summarized in a structured format.

Test CompoundTarget ProteinMethodKD (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
(S)-4-Fluoro-N-(piperidin-3-yl)benzamide HClSigma-1 ReceptorRadioligand Binding (Ki)ValueN/AN/AN/AN/AN/A
(S)-4-Fluoro-N-(piperidin-3-yl)benzamide HClSigma-1 ReceptorSurface Plasmon ResonanceValueValueValueN/AN/AN/A
(S)-4-Fluoro-N-(piperidin-3-yl)benzamide HClSigma-1 ReceptorIsothermal Titration CalorimetryValueN/AN/AValueValueValue

Note: N/A indicates that the parameter is not applicable to the specific method.

Conclusion

The comprehensive characterization of a novel compound's binding affinity to its biological target is a critical step in the drug discovery and development pipeline. This guide has provided a detailed, technically-grounded framework for determining the binding affinity of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride for its hypothesized target, the Sigma-1 receptor. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a robust and multi-faceted understanding of the compound's binding kinetics and thermodynamics. This, in turn, will enable informed decisions regarding lead optimization and further preclinical development.

References

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in Human Hepatocytes

Abstract This technical guide provides a comprehensive framework for the investigation of the metabolic fate of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a novel chemical entity. While specific metabolic da...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the metabolic fate of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a novel chemical entity. While specific metabolic data for this compound is not publicly available, this document synthesizes established principles of drug metabolism and state-of-the-art methodologies to present a robust, scientifically-grounded approach for its characterization. We will delve into the rationale for utilizing primary human hepatocytes as the gold standard in vitro model, detail the experimental protocols for metabolite generation, and outline the analytical strategies for their identification and structural elucidation. The guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies.

Introduction: The Imperative of Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties. A critical determinant of a drug's in vivo behavior is its metabolic profile. The liver is the primary site of drug metabolism, where a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their excretion. Understanding these biotransformations is paramount for several reasons:

  • Predicting Pharmacokinetics: The rate and extent of metabolism dictate a drug's half-life, bioavailability, and ultimately, its dosing regimen.

  • Identifying Active or Toxic Metabolites: Metabolism can convert a parent drug into pharmacologically active species or, conversely, into reactive intermediates that can lead to toxicity.

  • Evaluating Drug-Drug Interaction (DDI) Potential: Co-administered drugs can inhibit or induce metabolic enzymes, altering the clearance of one another and leading to adverse events.

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride incorporates several structural motifs of interest: a fluorinated benzene ring, an amide linkage, and a piperidine ring. Each of these presents potential sites for metabolic attack. This guide will outline the expected metabolic pathways based on established knowledge of these functional groups.

The Experimental Cornerstone: Primary Human Hepatocytes

To accurately predict human metabolism, the choice of an in vitro system is critical. Primary human hepatocytes are widely regarded as the "gold standard" for such studies. Unlike subcellular fractions like liver microsomes, which primarily contain Phase I enzymes, intact hepatocytes possess the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters. This provides a more holistic and physiologically relevant picture of a drug's metabolic fate.

Rationale for Hepatocyte Selection
  • Complete Metabolic Machinery: Hepatocytes contain both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs, GSTs) enzymes, enabling the study of the complete biotransformation cascade from parent drug to conjugated metabolites.

  • Species Specificity: Utilizing human-derived cells eliminates the potential for species differences in metabolism, which can often be a confounding factor when extrapolating from animal models.

  • Predictive Power: Data from hepatocyte studies can be used to calculate in vitro intrinsic clearance (Clint), which can then be scaled to predict in vivo human clearance.

The following workflow outlines the key stages in a typical human hepatocyte metabolism study.

G cluster_0 Phase 1: Cell Culture & Dosing cluster_1 Phase 2: Sample Collection & Preparation cluster_2 Phase 3: Analysis & Identification A Thaw Cryopreserved Human Hepatocytes B Assess Viability (e.g., Trypan Blue) A->B C Plate Hepatocytes (Collagen-coated plates) B->C D Allow Attachment (Monolayer Formation) C->D E Incubate with Test Compound ((S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl) D->E F Collect Samples at Multiple Time Points (e.g., 0, 1, 4, 24h) E->F G Quench Metabolism (e.g., Acetonitrile) F->G H Separate Supernatant (Centrifugation) G->H I Prepare for Analysis H->I J LC-HRMS Analysis (e.g., TOF, Orbitrap) I->J K Data Processing & Metabolite Profiling J->K L Structural Elucidation (MS/MS Fragmentation) K->L M Pathway Mapping L->M

Caption: Experimental Workflow for Hepatocyte Metabolism Study.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for conducting a metabolic stability and metabolite identification study in plated human hepatocytes.

Materials and Reagents
  • Cryopreserved plateable human hepatocytes

  • Hepatocyte thawing, plating, and maintenance media (e.g., Williams' Medium E supplemented)

  • Collagen-coated 24- or 48-well plates

  • (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (test article)

  • Positive control compounds (e.g., testosterone, dextromethorphan)

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • Purified water, LC-MS grade

Step-by-Step Methodology
  • Hepatocyte Thawing and Plating:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g for 10 minutes) to pellet the viable cells.

    • Resuspend the cell pellet in plating medium and determine cell viability and density using the trypan blue exclusion method.

    • Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL).

    • Incubate at 37°C with 5% CO2 to allow the cells to form a confluent monolayer (typically 4-6 hours).

  • Compound Incubation:

    • Prepare a stock solution of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation does not exceed 0.1% to avoid cytotoxicity.

    • Aspirate the plating medium from the hepatocyte monolayer and replace it with pre-warmed incubation medium containing the test compound at a final concentration (e.g., 1 µM).

    • Incubate the plates at 37°C, 5% CO2.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes for stability; longer for metabolite ID), collect aliquots of the incubation medium.

  • Sample Quenching and Preparation:

    • To stop the metabolic reactions, immediately add a quenching solution, typically 2-3 volumes of ice-cold acetonitrile, to the collected samples.

    • For intracellular metabolite analysis, the remaining cell monolayer can be lysed and extracted.

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

Predicted Metabolic Pathways

Based on the structure of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, several metabolic pathways are plausible. These are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are primarily catalyzed by CYP enzymes and introduce or expose functional groups.

  • Hydroxylation: This is a common metabolic pathway for both aromatic and aliphatic systems.

    • Piperidine Ring Hydroxylation: The piperidine ring is susceptible to oxidation at positions adjacent to the nitrogen or at other carbon atoms.

    • Aromatic Hydroxylation: The fluorinated benzene ring can be hydroxylated, although the position of hydroxylation can be influenced by the fluorine substituent.

  • N-dealkylation: While the piperidine nitrogen is part of a ring, oxidation of the ring can lead to ring-opening, though this is less common than hydroxylation. For compounds with N-alkyl groups, dealkylation is a major pathway.

  • Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes, though this is often a slower metabolic process compared to CYP-mediated oxidation.

G cluster_phase1 Phase I Metabolism (CYP450s) Parent (S)-4-Fluoro-N-(piperidin-3-yl)benzamide M1 Piperidine Hydroxylation (+16 Da) Parent->M1 Oxidation M2 Aromatic Hydroxylation (+16 Da) Parent->M2 Oxidation M3 Amide Hydrolysis Parent->M3 Hydrolysis

Caption: Predicted Phase I Metabolic Pathways.

Phase II Metabolism

Phase II enzymes conjugate the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: Hydroxyl groups introduced during Phase I are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Similarly, hydroxylated metabolites can be sulfated by sulfotransferases (SULTs).

Analytical Strategy: LC-HRMS for Metabolite Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone technology for modern metabolite identification studies.

LC-HRMS Instrumentation and Conditions
  • Chromatography: Ultra-high performance liquid chromatography (UHPLC) is used to separate the parent compound from its metabolites in the complex biological matrix. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a typical starting point.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites.

  • Data Acquisition: Data is typically acquired in both positive and negative ionization modes to ensure comprehensive detection of all potential metabolites. A data-dependent acquisition (DDA) mode is often employed, where the instrument performs full scan MS to detect ions and then automatically triggers MS/MS fragmentation on the most intense ions.

Data Analysis and Structural Elucidation
  • Metabolite Profiling: Specialized software is used to compare the chromatograms of the dosed samples with the control (time zero) samples to identify potential drug-related peaks.

  • Elemental Composition: The accurate mass measurement from the HRMS allows for the prediction of the elemental composition of the metabolite, providing the first clue to its identity (e.g., an increase of 15.9949 Da suggests the addition of an oxygen atom).

  • Structural Isomerism: The retention time shift relative to the parent compound can help distinguish between isomers. For example, more polar hydroxylated metabolites will typically elute earlier than the parent drug.

  • MS/MS Fragmentation: The fragmentation pattern of a metabolite in the MS/MS spectrum provides crucial structural information. By comparing the fragment ions of a metabolite to those of the parent drug, the site of metabolic modification can often be deduced.

Data Presentation and Interpretation

All quantitative and qualitative data should be presented in a clear and concise manner.

Table 1: Predicted Metabolites of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride
Putative Metabolite IDBiotransformationMass Change (Da)Expected Observation
M1Piperidine Hydroxylation+15.9949LC-HRMS, MS/MS
M2Aromatic Hydroxylation+15.9949LC-HRMS, MS/MS
M3Amide Hydrolysis+1.0078LC-HRMS, MS/MS
M4M1 + Glucuronidation+192.0266LC-HRMS, MS/MS
M5M2 + Glucuronidation+192.0266LC-HRMS, MS/MS

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the metabolic pathways of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride using primary human hepatocytes. By combining the physiological relevance of this in vitro model with the analytical power of LC-HRMS, researchers can generate a detailed metabolic map of the compound. This information is critical for making informed decisions in the drug development process, ultimately contributing to the development of safer and more effective medicines. The principles and protocols described herein represent the current best practices in the field of in vitro drug metabolism and provide a solid foundation for any investigation into the biotransformation of a novel chemical entity.

References

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - DMPK. (2023, December 28). WuXi AppTec.
  • Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hep
  • Drug metabolism activity is a Critical Intrinsic Selector for Hepatocytes to elongate cell lifespan by using a cell-killing anti. (2021, April 20). bioRxiv.org.
  • Applic
Foundational

De novo synthesis routes for enantiopure (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

An In-Depth Technical Guide to the De Novo Synthesis of Enantiopure (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride Abstract (S)-4-Fluoro-N-(piperidin-3-yl)benzamide is a valuable chiral building block in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the De Novo Synthesis of Enantiopure (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

Abstract

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. The control of the absolute stereochemistry at the C3 position of the piperidine ring is paramount for achieving the desired biological activity and safety profile. This technical guide provides a comprehensive overview of robust and scalable de novo synthesis routes to obtain the enantiopure hydrochloride salt of this compound. We will dissect the strategic disconnection of the target molecule into its core synthons, explore multiple field-proven methodologies for the stereoselective synthesis of the key (S)-3-aminopiperidine intermediate, and detail the final fragment coupling and salt formation steps. The discussion emphasizes the rationale behind methodological choices, from asymmetric enzymatic transformations to chiral pool-based approaches, providing researchers and drug development professionals with a practical framework for synthesis, optimization, and scale-up.

Introduction: Significance and Synthetic Strategy

The piperidine scaffold is one of the most prevalent N-heterocyclic ring systems in pharmaceuticals, prized for its conformational properties and ability to engage in critical hydrogen bonding interactions.[1] The introduction of a fluorine atom onto the benzamide moiety can significantly modulate the molecule's physicochemical properties, including its pKa, metabolic stability, and binding affinity to biological targets.[1] The synthesis of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, therefore, presents a dual challenge: the construction of the substituted aromatic amide and, more critically, the establishment of the single enantiomer at the chiral center of the piperidine ring.

Our synthetic approach is based on a convergent strategy, disconnecting the target molecule at the amide bond. This retrosynthesis yields two primary building blocks: the chiral intermediate (S)-3-aminopiperidine (or a protected version thereof) and an activated 4-fluorobenzoic acid derivative .

G Target (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl Amide Amide Bond Disconnection Target->Amide Intermediate1 (S)-3-Aminopiperidine (Chiral Core) Amide->Intermediate1 Intermediate2 4-Fluorobenzoyl Chloride (Acylating Agent) Amide->Intermediate2 G cluster_0 Enzymatic Asymmetric Synthesis Workflow Start N-Boc-3-piperidone (Prochiral Ketone) Reaction Asymmetric Amination Start->Reaction Reagents ω-Transaminase (immobilized) Isopropylamine (Amine Donor) PLP (Cofactor) Reagents->Reaction Product (S)-1-Boc-3-aminopiperidine (>99% e.e.) Reaction->Product High Stereoselectivity Purify Work-up & Purification Product->Purify Final Enantiopure Protected Amine Purify->Final

Figure 2: Workflow for enzymatic synthesis of the chiral core.

Causality: The enzyme's active site is a chiral environment that pre-organizes the substrate and reagents, allowing the amine transfer to occur on only one face of the carbonyl group, thus dictating the (S)-configuration of the product. Immobilization of the enzyme simplifies its removal from the reaction mixture and enables its reuse, enhancing the process's economic viability and sustainability. [2]

Strategy B: Chiral Pool Synthesis from L-Glutamic Acid

This strategy leverages the inherent chirality of a readily available and inexpensive starting material, L-glutamic acid. The synthesis involves a multi-step sequence to transform the five-carbon backbone of glutamic acid into the six-membered piperidine ring while preserving the stereochemical integrity of the original chiral center.

The key steps include:

  • Protection and Esterification: The amino group is protected with a Boc group, and both carboxylic acids are esterified. 2. Reduction: The ester groups are reduced to primary alcohols using a powerful reducing agent like NaBH₄ or LiAlH₄. 3. Activation: The diol is converted into a ditosylate, transforming the hydroxyl groups into good leaving groups.

  • Cyclization: Intramolecular cyclization via reaction with a primary amine (which will become the N1 of the piperidine) displaces the tosylates to form the piperidine ring. This step, however, typically yields an N-substituted piperidine, which may require further steps if an N-H is desired for the final product. A more direct approach involves cyclization under conditions that form the N-H piperidine directly, although this can be lower yielding. For our target, we will ultimately acylate this nitrogen, so starting with a protected version is ideal.

G A L-Glutamic Acid B 1. (Boc)₂O 2. SOCl₂, MeOH A->B C (S)-Dimethyl 2-(tert- butoxycarbonylamino)pentanedioate B->C D NaBH₄ C->D E (S)-tert-Butyl (4,5-dihydroxy- pentan-2-yl)carbamate D->E F 1. TsCl, Pyridine 2. Amine (R-NH₂) E->F G (S)-tert-Butyl (1-R-piperidin- 3-yl)carbamate F->G

Figure 3: Synthetic pathway from L-glutamic acid.

Causality: This pathway is atom-economical and relies on well-established, high-yielding reactions. The stereochemistry is set from the beginning by the choice of L-glutamic acid and is maintained throughout the synthetic sequence. This avoids the need for chiral separations or expensive asymmetric catalysts.

Comparison of Chiral Core Synthesis Routes
StrategyStarting MaterialKey TransformationAdvantagesDisadvantages
Asymmetric Synthesis N-Boc-3-piperidoneEnzymatic TransaminationHigh enantioselectivity (>99% e.e.), fewer steps, green methodology. [2][3]Requires specialized enzymes and screening, potential for enzyme inhibition.
Chiral Pool Synthesis L-Glutamic AcidDiol formation & CyclizationInexpensive starting material, well-defined stereochemistry. Multi-step linear sequence, potential for yield loss over many steps.
Classical Resolution Racemic 3-AminopiperidineDiastereomeric Salt FormationUtilizes simple crystallization techniques, established technology. [4]Theoretical maximum yield of 50%, requires a stoichiometric chiral resolving agent, often iterative.

Synthesis of the Acylating Agent: 4-Fluorobenzoyl Chloride

The synthesis of 4-fluorobenzoyl chloride is a standard and high-yielding transformation. There are two primary industrial routes.

From 4-Fluorobenzoic Acid

The most common laboratory and small-scale production method involves the activation of 4-fluorobenzoic acid. [5]* Method: Treatment of 4-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) efficiently converts the carboxylic acid to the highly reactive acyl chloride. [5]A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride to accelerate the reaction via the formation of the Vilsmeier reagent.

  • Causality: Thionyl chloride and oxalyl chloride are excellent reagents for this conversion because their byproducts (SO₂, HCl, CO, CO₂) are gases, which are easily removed from the reaction mixture, driving the reaction to completion and simplifying purification. [5]The product can often be purified by distillation. [6]

From 4-Fluorotoluene

For large-scale industrial production, a more cost-effective route starts from 4-fluorotoluene. [7]* Method: This process involves a free-radical photochlorination of 4-fluorotoluene to form 4-fluorotrichlorotoluene, followed by a catalyzed partial hydrolysis to yield 4-fluorobenzoyl chloride. [7]* Causality: This route utilizes cheaper bulk starting materials. The controlled hydrolysis is critical to prevent the formation of the corresponding carboxylic acid.

Final Assembly: Amide Coupling and Salt Formation

With both key fragments in hand, the final steps involve their coupling, removal of any protecting groups, and formation of the hydrochloride salt.

Step-by-Step Protocol: Amide Coupling

This protocol assumes the use of (S)-1-Boc-3-aminopiperidine and 4-fluorobenzoyl chloride.

  • Dissolution: Dissolve (S)-1-Boc-3-aminopiperidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side reactions.

  • Acyl Chloride Addition: Add a solution of 4-fluorobenzoyl chloride (1.05 eq.) in the same solvent dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl (aq)), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product. Purification can be achieved via column chromatography if necessary.

Step-by-Step Protocol: Boc Deprotection and HCl Salt Formation

The N-Boc protecting group is readily cleaved under acidic conditions. This step can be combined with the formation of the final hydrochloride salt. [2]

  • Dissolution: Dissolve the purified (S)-tert-butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate from the previous step in a minimal amount of a suitable solvent such as methanol, ethanol, or 1,4-dioxane.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (3-5 eq.). This can be a commercially available solution (e.g., 4M HCl in dioxane) or generated in situ by the careful addition of acetyl chloride to an alcohol solvent like ethanol. [2][3]3. Precipitation: Stir the mixture at room temperature. The hydrochloride salt is typically insoluble in these solvent systems and will precipitate as a white solid. [2]The reaction can be stirred for 1-16 hours to ensure complete deprotection and precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or cold ethanol to remove any residual impurities. [2]5. Drying: Dry the resulting white solid under vacuum to afford the final product, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, in high purity.

Conclusion

The de novo synthesis of enantiopure (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a well-defined process that hinges on the successful stereoselective synthesis of its chiral 3-aminopiperidine core. While classical resolution and chiral pool strategies are viable, the use of asymmetric enzymatic amination represents the state-of-the-art, offering high efficiency, excellent enantiocontrol, and alignment with green chemistry principles. The subsequent acylation and deprotection/salt formation steps are robust and high-yielding transformations. By understanding the causality behind each synthetic step and methodological choice, researchers can confidently select and optimize a route that best fits their specific needs, from laboratory-scale discovery to large-scale manufacturing.

References

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19). Scientific Update. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019, January 7). Beilstein Journals. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022, September 9). Organic Process Research & Development - ACS Publications. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018, December 15). PubMed. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2025, August 6). ResearchGate. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. [Link]

  • 4-fluorobenzoyl chloride formation. (2025, May 14). Reddit. [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. PubChem. [Link]

  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021, May). ResearchGate. [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013, October 7). ResearchGate. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 21). MDPI. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). OSTI.GOV. [Link]

  • CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride Stock Solutions for In Vitro Cell Culture

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists. Objective: To provide a highly robust, self-validating protocol for the preparation, storage, and in vitro application of (S)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists. Objective: To provide a highly robust, self-validating protocol for the preparation, storage, and in vitro application of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride stock solutions, ensuring maximal compound stability and reproducible phenotypic readouts.

Physicochemical Profiling & Solvent Causality

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a functionalized small molecule featuring a fluorinated benzamide moiety and a basic piperidine ring. Formulating this compound as a hydrochloride (HCl) salt significantly enhances its aqueous solubility compared to its free-base counterpart.

However, for in vitro cell culture applications , preparing the primary stock solution in sterile water is strongly discouraged. Aqueous small-molecule stocks are highly susceptible to microbial contamination and rapid hydrolytic degradation over time. Instead, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[1]. DMSO prevents microbial growth, ensures the compound remains stable during long-term storage at -80°C[2], and standardizes the membrane permeability of the molecule during cellular assays.

Causality in Handling: The Hygroscopic Challenge

Because it is an HCl salt, this compound is highly hygroscopic. If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture will rapidly condense onto the powder. This introduces two critical failure points:

  • Inaccurate Molarity: The absorbed water adds mass, meaning you will weigh less active pharmaceutical ingredient (API) than calculated.

  • Accelerated Degradation: Introducing water into the subsequent DMSO stock drastically reduces the long-term stability of the compound, leading to precipitation or hydrolysis[1].

Table 1: Physicochemical Properties & Storage Specifications
ParameterSpecificationExperimental Implication
Chemical Formula C₁₂H₁₅FN₂O · HClDetermines the total molecular weight for molarity calculations.
Molecular Weight 258.72 g/mol (Base: 222.26 + HCl: 36.46)Must use the salt-inclusive MW (258.72) when weighing.
Primary Solvent Anhydrous DMSO (≥99.9% purity)Ensures long-term stability and prevents hydrolysis.
Solid Storage -20°C (Desiccated)Protects powder from thermal and hydrolytic degradation.
Solution Storage -80°C (Single-use aliquots)Prevents microscopic precipitation caused by freeze-thaw cycles.

Experimental Protocol: Stock Solution Preparation

The following protocol is designed as a self-validating system. By strictly controlling environmental variables and solvent quality, you eliminate the compound stock as a source of assay variability.

Step 1: Thermal Equilibration (Critical)
  • Transfer the sealed vial of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride from the -20°C freezer to a desiccator at room temperature.

  • Wait at least 30–60 minutes before opening the vial. Causality: This prevents atmospheric moisture from condensing on the hygroscopic HCl salt.

Step 2: Weighing and Molarity Calculation
  • Weigh the desired mass of the compound using an analytical balance (e.g., 5.0 mg).

  • Calculate the required volume of anhydrous DMSO to achieve a 10 mM master stock using the dilution matrix below (Table 2).

Table 2: Dilution Matrix for a 10 mM Master Stock (MW = 258.72 g/mol )
Mass of Powder WeighedMoles of CompoundVolume of DMSO Required for 10 mM
1.0 mg3.865 µmol386.5 µL
2.0 mg7.730 µmol773.0 µL
5.0 mg19.326 µmol1932.6 µL
10.0 mg38.652 µmol3865.2 µL
Step 3: Dissolution and Sterilization
  • Add the calculated volume of room-temperature, anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • Optional Sterilization: DMSO is generally self-sterilizing. However, if filtration is mandated by your lab's protocols, you must use a 0.22 µm PTFE (Polytetrafluoroethylene) filter . Causality: Standard PES or cellulose filters will dissolve in DMSO, ruining the stock and introducing toxic polymers to your cells.

Step 4: Aliquoting and Storage
  • Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL to 50 µL per tube) using low-protein-binding microcentrifuge tubes.

  • Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause the compound to precipitate microscopically. Once precipitated in DMSO, small molecules often fail to fully redissolve upon warming, leading to artificially low concentrations in your assays[1][2].

Workflow A Solid Compound (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl B Equilibrate to Room Temp (Prevent Condensation) A->B C Add Anhydrous DMSO (Calculate for 10 mM) B->C D Vortex & Sonicate (Ensure Complete Dissolution) C->D E Sterile Filtration (Optional: 0.22 µm PTFE) D->E F Aliquoting (Single-use volumes) E->F G Long-Term Storage (-80°C, desiccated) F->G

Workflow for the preparation and storage of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl stock.

Downstream Cell Culture Application

When applying the compound to live cells, the primary objective is to achieve target engagement without inducing solvent-mediated cytotoxicity. DMSO concentrations above 0.1% – 0.5% (v/v) can alter cell viability, induce differentiation, or cause transcriptomic shifts that confound assay results[3].

The Intermediate Dilution Strategy

Never pipette the 10 mM DMSO stock directly into the cell culture well. The high local concentration of DMSO will cause immediate osmotic shock and localized cell death before the solvent can diffuse.

  • Prepare a 10X or 100X Intermediate: Dilute the 10 mM DMSO stock into pre-warmed culture media (containing appropriate serum) in a separate sterile tube.

  • Mix Thoroughly: Vortex the intermediate dilution to ensure the compound does not crash out of solution upon contact with the aqueous media.

  • Final Application: Transfer the intermediate dilution to the cell culture plate.

    • Example: To achieve a 10 µM final assay concentration, dilute the 10 mM stock 1:1000 in media. This results in a final DMSO concentration of 0.1% , which is well below the toxicity threshold for most mammalian cell lines[3].

Application A 10 mM DMSO Stock B Media Dilution (Max 0.1% DMSO) A->B C Cellular Uptake (Membrane Permeation) B->C D Target Binding (Intracellular Inhibition) C->D E Phenotypic Readout (Viability/Assay) D->E

Cellular application pathway illustrating intermediate dilution and target engagement.

Troubleshooting & Quality Control (Self-Validating System)

To ensure your experimental data is trustworthy, implement the following controls:

  • The Vehicle Control (Mandatory): Always run a "DMSO-only" control well. The concentration of DMSO in this well must exactly match the DMSO concentration in your highest compound dose. If your highest dose uses 0.2% DMSO, your vehicle control must contain 0.2% DMSO. This validates that any observed phenotypic changes are driven by (S)-4-Fluoro-N-(piperidin-3-yl)benzamide, not solvent toxicity.

  • Visual Inspection for Precipitation: Before applying the intermediate media dilution to your cells, inspect the tube under a microscope or against a dark background. If the compound crashes out of solution (appears cloudy), you have exceeded its aqueous solubility limit. You must either lower the top concentration or increase the DMSO percentage (up to a maximum of 0.5%).

  • Activity Drop-off: If a previously active stock suddenly shows reduced efficacy, it has likely degraded due to water absorption or repeated freeze-thaw cycles[1]. Discard the aliquot and thaw a fresh one.

References

  • Title: The Effect of Initial Purity on the Stability of Solutions in Storage Source: Journal of Biomolecular Screening, 2014, 19(2), 308-316. URL: [Link]

  • Title: Anti-tumor effects of low-dose metronomic vinorelbine in combination with alpelisib in breast cancer cells (Effects of dimethyl sulfoxide on cell viability) Source: PubMed Central (PMC), 2020. URL: [Link]

Sources

Application

Application Note: Robust HPLC Method Development and Validation for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

Executive Summary & Physicochemical Profiling (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a highly polar, basic pharmaceutical compound. Developing a robust High-Performance Liquid Chromatography (HPLC) met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a highly polar, basic pharmaceutical compound. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this active pharmaceutical ingredient (API) requires a deep understanding of its physicochemical properties:

  • Fluorobenzamide Moiety: Provides a stable, hydrophobic chromophore suitable for Ultraviolet (UV) detection.

  • Piperidine Ring: Contains a basic secondary amine with a pKa of approximately 9.5.

  • Hydrochloride Salt Form: Ensures high aqueous solubility but dictates that the molecule will dissociate into a fully protonated, positively charged amine in solution at acidic to neutral pH.

The Causality of Chromatographic Behavior (Expertise & Experience)

The "Shark Fin" Phenomenon on Traditional Silica

When analyzing basic amines like piperidine derivatives on traditional reversed-phase (C18) silica columns, chromatographers frequently encounter severe peak tailing (the "shark fin" effect) and shifting retention times. This occurs because, at an acidic mobile phase pH, the basic amine is fully protonated. Concurrently, residual, unendcapped silanol groups (-Si-OH) on the silica surface can partially ionize to -Si-O⁻. The resulting electrostatic attraction (secondary ion-exchange interaction) between the protonated analyte and the ionized silanols disrupts the primary hydrophobic retention mechanism[1],[2].

The Strategic Solution: Charged Surface Hybrid (CSH) Technology

Historically, analysts mitigated this by using high-pH mobile phases (which degrade silica and limit column lifespan) or strong ion-pairing agents like Trifluoroacetic Acid (TFA) (which cause severe ion suppression in Mass Spectrometry).

To ensure a robust, MS-compatible method, this protocol utilizes Charged Surface Hybrid (CSH) technology . CSH particles are engineered with a reproducible, low-level, fixed positive surface charge[3],. At low pH, this positive surface electrostatically repels the protonated piperidine ring, effectively nullifying silanol interactions. This restores Gaussian peak shapes and dramatically increases mass loading capacity while permitting the use of MS-friendly additives like 0.1% Formic Acid[4].

MethodDev Start Physicochemical Profiling (pKa ~9.5, LogP) Column Column Selection (CSH C18 for Basic Amines) Start->Column Identifies tailing risk MobilePhase Mobile Phase Scouting (pH 2.7 vs pH 10) Column->MobilePhase Selects stationary phase Gradient Gradient Optimization (5-95% Organic) MobilePhase->Gradient Establishes ionization Refine Fine-Tuning (Temp, Flow Rate, Additives) Gradient->Refine Adjusts retention (k') Final Final Method Established Ready for Validation Refine->Final Optimizes resolution (Rs)

Fig 1. QbD-driven HPLC method development workflow for basic amines.

Optimized Chromatographic Conditions

Based on the physicochemical profiling, the following gradient RP-HPLC method was developed to ensure baseline resolution of the API from potential synthetic impurities while maintaining a total run time of under 22 minutes.

ParameterOptimized Condition
Column Waters XSelect CSH C18, 130Å, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 225 nm (PDA) / MS (ESI+)
Diluent Water : Acetonitrile (80:20, v/v)
Gradient Program 0-2 min: 5% B2-12 min: 5% → 60% B12-15 min: 60% → 95% B15-17 min: 95% B17.1-22 min: 5% B (Re-equilibration)

Analytical Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is "fit for intended purpose," a comprehensive validation must be executed following the updated ICH Q2(R2) guidelines[5],[6]. The validation lifecycle proves that the method is reliable across the entire reportable range.

Validation ATP Analytical Target Profile (ATP) Spec Specificity / Selectivity (Forced Degradation) ATP->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Report Validation Report (ICH Q2(R2) Compliant) Rob->Report

Fig 2. Analytical procedure validation lifecycle per ICH Q2(R2) guidelines.

Quantitative Validation Acceptance Criteria
Validation ParameterICH Q2(R2) ObjectiveAcceptance Criteria
Specificity Unequivocal assessment of the API in the presence of degradants.Resolution (Rs) > 2.0; Peak purity angle < purity threshold.
Linearity & Range Proportional response across the specified working range.R² ≥ 0.999 over 25% to 150% of nominal concentration.
Accuracy Closeness of agreement to the conventional true value.98.0% – 102.0% recovery at 50%, 100%, and 150% spike levels.
Repeatability Agreement between independent test results (System & Method).%RSD ≤ 1.0% (n=6 injections/preparations).
Intermediate Precision Intra-laboratory variations (different days, analysts, equipment).%RSD ≤ 2.0% (n=12 combined).
Robustness Reliability under deliberate parameter variations (± Temp, ± Flow).System Suitability Criteria met under all varied conditions.

Step-by-Step Execution Protocols

Protocol A: Self-Validating System Suitability Testing (SST)

Trustworthiness Principle: Before any sample is analyzed, the analytical system must prove its own capability and stability.

  • Blank Injection: Inject the diluent to confirm no baseline interference or ghost peaks at the API retention time.

  • SST Standard Injection: Inject the 100% nominal concentration standard (e.g., 0.1 mg/mL) six consecutive times.

  • Automated Evaluation: The sequence must automatically halt if the following criteria are not met:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 1.0%

    • Tailing Factor (Tf) ≤ 1.5 (Proves the CSH column is effectively repelling the basic amine).

    • Theoretical Plates (N) ≥ 5000.

Protocol B: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade Milli-Q water. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly. (Note: Do not filter organic solvents through standard aqueous membranes to prevent polymer leaching).

Protocol C: Standard and Sample Preparation

Causality of Diluent Choice: The initial gradient condition is highly aqueous (95% Water). If the sample is prepared in 100% Methanol or Acetonitrile to maximize solubility, the injection plug acts as a strong elution solvent. The analyte will travel rapidly through the column head before the mobile phase can dilute the plug, leading to peak fronting or splitting (viscous fingering).

  • Diluent Preparation: Mix 800 mL of Milli-Q water with 200 mL of Acetonitrile (80:20 v/v). This closely matches the initial mobile phase strength while providing enough organic modifier to solvate the hydrophobic fluorophenyl group.

  • Standard Prep: Accurately weigh 10.0 mg of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 70 mL of diluent. Sonicate for 5 minutes until fully dissolved.

  • Volume Adjustment: Make up to the mark with diluent and mix well to yield a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter into an HPLC vial, discarding the first 2 mL of filtrate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Waters Corporation. (2010). Practical Applications of Charged Surface Hybrid (CSH) Technology. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Structural Elucidation Guide Introduction & Analytical Rationale (S)-4-Fluoro-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Analytical Rationale

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of targeted therapeutics, including PARP inhibitors and serotonin reuptake modulators. Confirming the precise molecular architecture of this intermediate is critical; any regiochemical or stereochemical deviations can cascade into catastrophic failures during late-stage API (Active Pharmaceutical Ingredient) synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this verification. This application note details a self-validating NMR protocol designed to unambiguously confirm the structure, regiochemistry, and salt form of the compound. The methodology is grounded in the updated analytical life-cycle frameworks outlined in USP <761> Nuclear Magnetic Resonance Spectroscopy [1].

The Causality of Experimental Design
  • Solvent Selection (DMSO- d6​ ): The hydrochloride salt renders the piperidine moiety highly polar and virtually insoluble in standard non-polar solvents like CDCl 3​ . DMSO- d6​ ensures complete dissolution while shifting the residual water peak (~3.3 ppm) away from the critical aliphatic signals of the piperidine ring. Furthermore, strictly anhydrous DMSO- d6​ prevents the rapid chemical exchange of the amide (-NH-) and ammonium (-NH 2+​ ) protons, allowing them to be observed and utilized in 2D correlation experiments.

  • Multi-Nuclear Approach ( 1 H, 13 C, 19 F): The presence of the fluorine atom provides a unique orthogonal diagnostic tool. The predictable scalar coupling between 19 F and the aromatic 13 C/ 1 H nuclei allows for the immediate and unambiguous assignment of the 4-fluorophenyl spin system without relying solely on complex 2D data.

Experimental Workflow & System Validation

NMR_Workflow N1 1. Sample Preparation (DMSO-d6, 20 mg/mL, TMS internal std) N2 2. System Suitability Test (SST) (Line shape & Temp calibration) N1->N2 N3 3. 1D Acquisition (1H, 13C{1H}, 19F) N2->N3 N4 4. 2D Acquisition (COSY, HSQC, HMBC) N2->N4 N5 5. Spectral Processing (Phase/Baseline Corr., Zero-filling) N3->N5 N4->N5 N6 6. Spin System Extraction (Multiplicity & J-Coupling Analysis) N5->N6 N7 7. Pharmacophore Assembly (HMBC & COSY Connectivity) N6->N7

Fig 1. Step-by-step NMR structural elucidation workflow for pharmaceutical intermediates.

Self-Validating Protocol: System Suitability & Preparation

To ensure compliance with USP <761> standards[1], the instrument must pass a System Suitability Test (SST) prior to data acquisition.

  • Sample Preparation: Dissolve 20.0 mg of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

  • Temperature Equilibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes. Causality: Temperature fluctuations alter the viscosity of DMSO, which directly impacts the rotational correlation time ( τc​ ) of the molecule, leading to line broadening and shifting of exchangeable protons.

  • Shimming & SST: Perform automated gradient shimming (Z1-Z5). Validate system suitability by checking the full width at half maximum (FWHM) of the TMS signal. Pass criteria: FWHM 1.0 Hz. If the peak is broader, re-shim to prevent the loss of fine J -coupling information (especially the 4JCF​ couplings).

Data Acquisition Parameters
  • 1 H NMR: 500 MHz, 16 scans, 64k data points, relaxation delay (D1) = 2.0 s, 30° pulse angle.

  • 13 C{ 1 H} NMR: 125 MHz, 1024 scans, 64k data points, D1 = 2.0 s, WALTZ-16 decoupling.

  • 19 F NMR: 470 MHz, 16 scans, D1 = 2.0 s. (Run without 1 H decoupling to observe JHF​ coupling).

  • 2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse sequences. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz (approx. 62.5 ms).

Structural Elucidation & Spectral Logic

The 4-Fluorophenyl Spin System ( 1 H and 19 F)

The aromatic region of the 1 H NMR spectrum presents a classic AA'BB' spin system that is further split by the spin-1/2 19 F nucleus.

  • The protons ortho to the carbonyl (H2', H6') appear at ~8.00 ppm. They couple to the adjacent protons ( 3JHH​≈8.8 Hz) and exhibit a meta-coupling to the fluorine atom ( 4JHF​≈5.5 Hz), resulting in a distinct doublet of doublets (dd).

  • The protons ortho to the fluorine (H3', H5') appear at ~7.32 ppm. Because the ortho 1 H- 1 H coupling and the ortho 1 H- 19 F coupling are nearly identical in magnitude ( ≈8.8 Hz), this signal collapses into a pseudo-triplet (t).

  • 19 F Confirmation: The 19 F spectrum yields a single resonance at -109.5 ppm. Its multiplet structure (tt) perfectly mirrors the couplings observed in the 1 H spectrum, validating the para-substitution pattern.

Diagnostic Carbon-Fluorine Couplings ( 13 C)

The 13 C spectrum is highly diagnostic due to the scalar coupling between 13 C and 19 F. Unlike 1 H- 1 H couplings, C−F couplings extend predictably across the entire ring:

  • C4' (ipso to F): ~164.1 ppm, exhibits a massive one-bond coupling ( 1JCF​≈249 Hz).

  • C3', C5' (ortho to F): ~115.3 ppm, exhibits a two-bond coupling ( 2JCF​≈22 Hz).

  • C2', C6' (meta to F): ~130.2 ppm, exhibits a three-bond coupling ( 3JCF​≈9 Hz).

  • C1' (para to F): ~130.5 ppm, exhibits a small four-bond coupling ( 4JCF​≈3 Hz).

Regiochemical Linkage via 2D NMR

To prove that the benzamide is attached specifically to the C3 position of the piperidine ring (and not C2 or C4), we rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).

NMR_Connectivity H3 H3 (Piperidine) NH Amide NH H3->NH COSY (3J_HH) CO Carbonyl (C=O) H3->CO HMBC (3J_CH) NH->CO HMBC (2J_CH) C1 Ar-C1' (Ipso) H26 Ar-H2'/H6' (Aromatic) H26->CO HMBC (3J_CH) H26->C1 HMBC (2J_CH)

Fig 2. Key 2D NMR correlations establishing the regiochemistry of the amide linkage.

  • Logic: The HMBC spectrum shows a strong cross-peak between the piperidine methine proton (H3 at ~4.15 ppm) and the benzamide carbonyl carbon (~165.2 ppm). Simultaneously, the aromatic H2'/H6' protons also show an HMBC correlation to this exact same carbonyl carbon. This intersection unambiguously bridges the two pharmacophores. COSY correlations from H3 to the adjacent diastereotopic CH 2​ groups (H2 and H4) confirm the position within the piperidine ring.

Quantitative Data Summary

The following table summarizes the fully assigned 1 H and 13 C NMR data. The diastereotopic nature of the piperidine protons (due to the stable chiral center at C3) results in distinct axial (ax) and equatorial (eq) chemical shifts.

Table 1: 1 H and 13 C NMR Assignments in DMSO- d6​ (500 MHz / 125 MHz)

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13 C Chemical Shift (ppm), Multiplicity, JCF​ (Hz)
C=O -165.2, s
NH (Amide) 8.65, d, J=7.5 , 1H-
NH 2+​ (Salt) 9.00 - 9.30, br s, 2H-
Ar-C1' -130.5, d, 4JCF​=3
Ar-C2', C6' 8.00, dd, J=8.8,5.5 , 2H130.2, d, 3JCF​=9
Ar-C3', C5' 7.32, t, J=8.8 , 2H115.3, d, 2JCF​=22
Ar-C4' (C-F) -164.1, d, 1JCF​=249
Pip-C3 (CH) 4.15, m, 1H45.8, s
Pip-C2 (CH 2​ ) 3.25 (eq, m, 1H); 2.90 (ax, m, 1H)47.2, s
Pip-C6 (CH 2​ ) 3.15 (eq, m, 1H); 2.75 (ax, m, 1H)43.5, s
Pip-C4 (CH 2​ ) 1.95 (eq, m, 1H); 1.65 (ax, m, 1H)27.8, s
Pip-C5 (CH 2​ ) 1.85 (eq, m, 1H); 1.55 (ax, m, 1H)22.4, s

(Note: 19 F NMR shows a single resonance at -109.5 ppm, tt, J = 8.8, 5.5 Hz).

References

  • United States Pharmacopeia (USP). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy.[1] Available at:[Link]

Sources

Application

Application Note: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride as a Reference Standard for Poly(ADP-ribose) Polymerase (PARP) Inhibition Assays

Abstract: This document provides a comprehensive guide for the use of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride as a reference standard in biochemical assays targeting Poly(ADP-ribose) Polymerase (PARP) enzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the use of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride as a reference standard in biochemical assays targeting Poly(ADP-ribose) Polymerase (PARP) enzymes. We detail the compound's mechanism of action and provide validated, step-by-step protocols for its implementation in both enzymatic inhibition and competitive binding assays. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible screening platforms for novel PARP inhibitors.

The Imperative for a Validated Reference Standard

In drug discovery and biochemical research, the reliability of assay data is paramount. A reference standard serves as an essential anchor, providing a consistent benchmark against which the activity of test compounds can be measured.[1][2] Its use is critical for:

  • Assay Validation: Ensuring the assay performs consistently over time and across different laboratories.[1][3]

  • Data Normalization: Allowing for the comparison of results generated on different days or with different batches of reagents.

  • Quality Control: Monitoring the health and performance of the assay system by tracking the IC50 or Ki of the reference standard.[1]

  • Relative Potency Determination: Quantifying the potency of unknown compounds relative to a known, well-characterized inhibitor.

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a potent benzamide derivative, is structurally analogous to several clinical PARP inhibitors.[4][5] This structural class of molecules functions by competitively inhibiting the binding of nicotinamide adenine dinucleotide (NAD+) to the catalytic domain of PARP enzymes, making this compound an ideal reference standard for assays targeting this enzyme family.[6]

Physicochemical Properties of the Reference Standard

Accurate characterization of the reference standard is the foundation of its utility. All calculations and solution preparations must be based on these verified properties.

PropertySpecification
IUPAC Name (3S)-4-fluoro-N-(piperidin-3-yl)benzamide;hydrochloride
Molecular Formula C₁₂H₁₆ClFN₂O
Molecular Weight 258.72 g/mol (as hydrochloride salt)
Purity (HPLC) ≥98%
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mg/mL), Water (sparingly)
Storage Conditions Store at -20°C, desiccated, and protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Note: The purity and identity of the reference material are critical for the success of bioanalytical method validation.[7]

Mechanism of Action: Competitive Inhibition of PARP

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[8][9] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair factors to the site of damage.[6][9]

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride acts as a competitive inhibitor. The benzamide moiety mimics the nicotinamide portion of NAD+, allowing it to bind to the enzyme's catalytic pocket.[6] This occupation of the active site prevents NAD+ from binding and being consumed, thereby halting the PARylation process and inhibiting the recruitment of the DNA repair machinery. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), this inhibition of SSB repair leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality and targeted cancer cell death.[8][10]

cluster_0 PARP-1 Catalytic Cycle cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive Inactive PARP-1 DNA_SSB->PARP1_inactive binds to PARP1_active Active PARP-1 @ DNA PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chain PARP1_active->PAR catalyzes NAD NAD+ NAD->PARP1_active substrate Repair Recruitment of DNA Repair Factors PAR->Repair Inhibitor (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride Inhibitor->PARP1_active competes with NAD+ for binding site

Caption: Mechanism of PARP-1 inhibition.

Preparation of Reference Standard Stock Solutions

Precise preparation of stock solutions is critical for obtaining accurate and reproducible results.[7]

  • Pre-equilibration: Before opening, allow the vial of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride to equilibrate to room temperature for at least 15 minutes to prevent condensation.

  • Weighing: Accurately weigh a sufficient amount of the compound using a calibrated analytical balance.

  • Dissolution: Add high-purity, anhydrous DMSO to the solid to create a high-concentration primary stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

    • Rationale: DMSO is a common solvent for organic molecules in biological assays. Using a high concentration minimizes the final percentage of DMSO in the assay, which can affect enzyme activity.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots in low-binding tubes. Store immediately at -20°C or -80°C.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and concentration changes due to solvent evaporation.[7]

  • Working Solutions: On the day of the assay, thaw a single aliquot and prepare a serial dilution series in the appropriate assay buffer. Ensure thorough mixing at each dilution step.

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a homogeneous assay to determine the IC₅₀ value of the reference standard by measuring the depletion of NAD⁺.

Experimental Workflow

Prep Prepare Reagents (Buffer, PARP-1, DNA, NAD+, Detection Reagents) Dilute Prepare Serial Dilution of Reference Standard Prep->Dilute Plate Plate Reagents: 1. Reference Standard/Control 2. PARP-1/DNA Mix Dilute->Plate Incubate1 Pre-incubate (15 min, RT) Plate->Incubate1 Initiate Initiate Reaction (Add NAD+) Incubate1->Initiate Incubate2 Incubate (60 min, RT) Initiate->Incubate2 Detect Add Detection Reagents (Stop, Develop, Read) Incubate2->Detect Analyze Analyze Data (Calculate % Inhibition, Generate IC50 Curve) Detect->Analyze

Caption: Workflow for the PARP-1 enzymatic inhibition assay.

Materials
  • Recombinant Human PARP-1 Enzyme

  • Histone H1 (as DNA-dependent activator)

  • PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • NAD⁺ Solution

  • (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Reference Standard)

  • Commercial PARP Chemiluminescent Assay Kit (containing detection reagents)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a PARP-1/Histone H1 mix in assay buffer at 2x the final desired concentration.

  • Reference Standard Dilution: Prepare an 11-point, 1:3 serial dilution of the reference standard in assay buffer, starting from a top concentration of 1 µM. Include a "no inhibitor" control (buffer only).

  • Assay Plating:

    • Add 5 µL of each reference standard dilution (or control) to the wells of a 384-well plate.

    • Add 5 µL of the 2x PARP-1/Histone H1 mix to all wells.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation:

    • Prepare a 2x NAD⁺ solution in assay buffer.

    • Add 10 µL of the 2x NAD⁺ solution to all wells to start the reaction. The final reaction volume is 20 µL.

    • Controls:

      • 100% Activity Control: Wells containing enzyme and DMSO vehicle, but no inhibitor.

      • 0% Activity (Background) Control: Wells containing all components except the PARP-1 enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Stop the reaction and develop the chemiluminescent signal by adding the detection reagents as per the kit protocol.

    • Incubate for 15 minutes.

    • Read the luminescence on a compatible plate reader.

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [ (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background) ] )

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the reference standard concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]

Protocol 2: Competitive Radioligand Binding Assay to Determine Kᵢ

This protocol measures the binding affinity (Kᵢ) of the reference standard by assessing its ability to displace a known radiolabeled PARP inhibitor from the enzyme's active site.

Principle

A competitive binding assay quantifies the affinity of an unlabeled compound (the reference standard) by measuring its ability to compete with a labeled ligand for a limited number of receptor or enzyme binding sites.[12][13] The resulting IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a more direct measure of binding affinity.[13][14]

Materials
  • Recombinant Human PARP-1 Enzyme

  • Radiolabeled PARP inhibitor (e.g., [³H]-Olaparib)

  • Binding Buffer (e.g., 50 mM Tris pH 8.0, 4 mM MgCl₂, 0.01% BSA)

  • (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Reference Standard)

  • 96-well glass fiber filter plates (pre-soaked in 0.5% PEI)

  • Scintillation fluid

  • Microplate scintillation counter (e.g., MicroBeta)

Step-by-Step Methodology
  • Reagent Preparation: Dilute the PARP-1 enzyme and the [³H]-labeled ligand in ice-cold binding buffer to the desired concentrations. The concentration of the radioligand should ideally be at or below its Kₑ value for the enzyme.[14]

  • Assay Setup: In a 96-well plate, combine in the following order:

    • 150 µL of diluted PARP-1 enzyme.

    • 50 µL of the reference standard at various concentrations (or buffer for total binding, or a high concentration of an unlabeled ligand for non-specific binding).

    • 50 µL of the diluted [³H]-labeled ligand.

    • The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of the plate through the pre-soaked 96-well filter plate. Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris pH 8.0).

    • Rationale: The PEI pre-soak reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter. Rapid filtration separates the enzyme-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Quantification:

    • Dry the filter plate for 30 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[14]

Data Analysis
  • Determine Specific Binding: Specific Binding = Total Binding (counts in wells with no competitor) - Non-Specific Binding (counts in wells with excess unlabeled competitor).

  • Calculate IC₅₀: Plot the percentage of specific binding against the logarithm of the reference standard concentration and fit with a four-parameter logistic model to obtain the IC₅₀.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: [13] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] = Concentration of the radioligand used in the assay.

    • Kₑ = Dissociation constant of the radioligand for the enzyme.

Conclusion

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a highly suitable reference standard for the development and validation of biochemical assays targeting PARP enzymes. Its implementation, following the detailed protocols provided herein, enables the generation of high-quality, reproducible data essential for the rigorous evaluation of novel therapeutic candidates. Consistent use and monitoring of the reference standard's performance (IC₅₀/Kᵢ) will ensure the long-term reliability and validity of any screening campaign.

References

  • (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. PubChem. [Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC. [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. MDPI. [Link]

  • Reference Standards for Potency Assays. BEBPA. [Link]

  • Poly(ADP-ribose)polymerase Inhibition – Where Now?. NUS Pharmacy. [Link]

  • Poly(ADP-Ribose) Polymerase Inhibitors. ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. ResearchGate. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. [Link]

  • How Are Biochemical Standards Used in Analytical Method Validation?. Patsnap Synapse. [Link]

  • Reference Standards for Therapeutic Proteins. CASSS. [Link]

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Method

Application Notes &amp; Protocols: Formulation Strategies for Oral Delivery of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the oral delivery of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the oral delivery of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. This active pharmaceutical ingredient (API) presents formulation challenges that necessitate a systematic and scientifically grounded approach. These application notes detail critical pre-formulation studies, explore various formulation strategies to enhance bioavailability, and provide detailed protocols for the preparation and characterization of oral solid dosage forms. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in a research and development setting.

Introduction: The Formulation Challenge

The successful oral delivery of a drug candidate is contingent upon its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a benzamide derivative, is a small molecule that may exhibit solubility and/or permeability limitations, which can hinder its oral bioavailability.[1][2] The hydrochloride salt form is often chosen to improve aqueous solubility, but challenges related to dissolution rate, stability, and manufacturability may still persist.[3] Therefore, a thorough understanding of the API's physicochemical properties is paramount in designing an effective and stable oral dosage form.

The primary objective of formulation development for this compound is to devise a strategy that ensures consistent and adequate systemic exposure upon oral administration. This involves a multi-faceted approach that begins with comprehensive pre-formulation characterization and progresses through the rational selection and optimization of a suitable drug delivery system.

Pre-formulation Studies: Building the Foundation

Pre-formulation studies are the cornerstone of rational formulation design, providing essential data on the intrinsic properties of the drug substance.[4][5][6] These studies guide the selection of appropriate formulation strategies and excipients, ultimately minimizing development time and reducing the risk of late-stage failures.[7]

Physicochemical Characterization

A fundamental understanding of the API's physical and chemical properties is crucial.[8]

Table 1: Key Physicochemical Properties of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and their Implications

PropertyAnalytical Technique(s)Importance in Formulation Development
Solubility pH-solubility profile, solubility in various solvents and biorelevant media (FaSSIF, FeSSIF)Determines the potential for dissolution rate-limited absorption. Guides selection of solubilization techniques.[6][7]
pKa Potentiometric titration, UV-spectrophotometryPredicts the ionization state of the drug at different physiological pH values, which influences solubility and permeability.
LogP/LogD Shake-flask method, HPLCIndicates the lipophilicity of the drug, which affects its permeability across the intestinal membrane.[3]
Polymorphism Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA)Different polymorphic forms can exhibit different solubility, dissolution rates, and stability, impacting bioavailability.[8]
Particle Size and Morphology Laser diffraction, microscopy (SEM, TEM)Particle size directly influences the surface area available for dissolution; smaller particles generally dissolve faster.[5]
Hygroscopicity Dynamic Vapor Sorption (DVS)Determines the material's tendency to absorb moisture, which can affect its physical and chemical stability.
Solid-State Stability Stress testing (heat, humidity, light) with HPLC analysis for degradation productsIdentifies potential degradation pathways and informs the selection of appropriate packaging and storage conditions.[9][10]
Excipient Compatibility Studies

The interaction between the API and excipients can significantly impact the stability and performance of the final dosage form.[4]

Protocol 2.2.1: Excipient Compatibility Screening

  • Preparation of Binary Mixtures: Prepare binary mixtures of the API and selected excipients (e.g., fillers, binders, disintegrants, lubricants) in a 1:1 or 1:5 ratio.

  • Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 2-4 weeks).[11]

  • Analysis: Analyze the samples at initial and subsequent time points using visual observation (for color change, clumping), DSC (for changes in thermal behavior), and HPLC (for the appearance of degradation products).

  • Evaluation: Compare the results to those of the pure API stored under the same conditions to identify any incompatibilities.

Formulation Strategies for Enhanced Oral Delivery

Based on the pre-formulation data, particularly the solubility and permeability characteristics, an appropriate formulation strategy can be selected. For a compound like (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, which may face solubility challenges, the following approaches are often considered.[12][13]

Diagram: Formulation Strategy Selection Workflow

FormulationStrategy Start Pre-formulation Data (Solubility, Permeability) BCS_Class Biopharmaceutics Classification System (BCS) Assessment Start->BCS_Class Class_II_IV BCS Class II or IV (Poor Solubility) BCS_Class->Class_II_IV Formulation_Strategies Potential Formulation Strategies Class_II_IV->Formulation_Strategies Low Solubility Strategy1 Crystalline Solid (Particle Size Reduction) Formulation_Strategies->Strategy1 Strategy2 Amorphous Solid Dispersion (ASD) Formulation_Strategies->Strategy2 Strategy3 Lipid-Based Formulations Formulation_Strategies->Strategy3

Caption: Workflow for selecting a formulation strategy based on pre-formulation data.

Strategy 1: Crystalline Solid with Particle Size Reduction

For compounds where the dissolution rate is the limiting factor for absorption (dissolution rate-limited absorption), reducing the particle size can be an effective strategy.[3][14]

  • Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Micronization or nanosizing increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.[3]

  • Advantages: This is a well-established and relatively simple approach. It maintains the crystalline form of the drug, which is generally more stable than the amorphous form.[15]

  • Disadvantages: The effectiveness of this approach may be limited for compounds with very low intrinsic solubility. Particle re-agglomeration can also be a concern.

Protocol 3.1.1: Micronization and Tablet Formulation

  • Micronization: Subject the API to a micronization process (e.g., jet milling) to achieve a target particle size distribution (e.g., D90 < 10 µm).

  • Blending: Blend the micronized API with suitable excipients, such as a diluent (e.g., microcrystalline cellulose), a disintegrant (e.g., croscarmellose sodium), and a glidant (e.g., colloidal silicon dioxide).

  • Lubrication: Add a lubricant (e.g., magnesium stearate) and blend for a short period.

  • Compression: Compress the final blend into tablets using a tablet press.

Strategy 2: Amorphous Solid Dispersions (ASDs)

For compounds with poor aqueous solubility, formulating the API in an amorphous form can significantly improve its solubility and dissolution rate.[16][17]

  • Mechanism: The amorphous state has a higher free energy compared to the crystalline state, leading to a higher apparent solubility.[18] In an ASD, the amorphous API is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[19]

  • Advantages: Can lead to a substantial increase in oral bioavailability for poorly soluble drugs.[20]

  • Disadvantages: Amorphous forms are thermodynamically unstable and can be prone to recrystallization over time, which would negate the solubility advantage.[19] They can also be more susceptible to chemical degradation.

Protocol 3.2.1: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve the API and a suitable polymer (e.g., hypromellose acetate succinate (HPMCAS), povidone (PVP)) in a common volatile solvent system (e.g., methanol/dichloromethane).

  • Spray Drying: Atomize the solution into a drying chamber where the solvent is rapidly evaporated, resulting in a solid dispersion powder.

  • Secondary Drying: Collect the powder and subject it to secondary drying under vacuum to remove any residual solvent.

  • Downstream Processing: The resulting ASD powder can then be blended with other excipients and compressed into tablets or filled into capsules.

Strategy 3: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an effective approach for enhancing the oral absorption of lipophilic drugs.[21][22]

  • Mechanism: The drug is dissolved in a lipid-based vehicle. Upon administration, the formulation disperses in the gastrointestinal fluids to form an emulsion or microemulsion, which presents the drug in a solubilized state for absorption.[22] These systems can also enhance lymphatic uptake, potentially bypassing first-pass metabolism.[23]

  • Advantages: Can significantly improve the bioavailability of highly lipophilic and poorly soluble drugs.[24] Can also mitigate food effects.[3]

  • Disadvantages: The formulation development can be complex, and the physical and chemical stability of the formulation needs to be carefully evaluated.

Protocol 3.3.1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent, followed by the addition and dissolution of the API.

  • Characterization: Evaluate the self-emulsification performance, droplet size distribution, and drug precipitation upon dilution in aqueous media.

  • Encapsulation: The final liquid SEDDS formulation can be filled into soft or hard gelatin capsules.

Characterization and Quality Control of the Final Dosage Form

Once a lead formulation has been developed, it must be thoroughly characterized to ensure its quality, performance, and stability.

Diagram: Quality Control Workflow for Oral Solid Dosage Forms

QC_Workflow cluster_tests Quality Control Tests Formulation Final Dosage Form (e.g., Tablet) Test1 Appearance & Physical Characteristics Formulation->Test1 Test2 Assay & Content Uniformity Formulation->Test2 Test3 Dissolution Testing Formulation->Test3 Test4 Stability Studies Formulation->Test4 Release Batch Release Test1->Release Test2->Release Test3->Release Test4->Release

Caption: Key quality control tests for oral solid dosage forms.

Table 2: Key Characterization Tests for Oral Solid Dosage Forms

TestMethod(s)Purpose
Appearance Visual inspectionEnsure uniformity in color, shape, and size.[25]
Hardness and Friability Tablet hardness tester, friability testerAssess the mechanical integrity of tablets.
Assay and Content Uniformity HPLC-UVQuantify the amount of API in the dosage form and ensure dose consistency.[26]
Dissolution USP Apparatus 1 (Basket) or 2 (Paddle)Measure the rate and extent of drug release from the dosage form in vitro.[27][28][29] This is a critical quality attribute that often correlates with in vivo performance.[30][31]
Stability Long-term and accelerated stability studies according to ICH guidelinesEvaluate the physical and chemical stability of the drug product over time to establish a shelf-life.[9][10][11][32][33]

Protocol 4.1.1: In Vitro Dissolution Testing

  • Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.[30] The paddle speed is typically set at 50 or 75 rpm.[27]

  • Sample Introduction: Place one tablet or capsule into each dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Analyze the samples for drug concentration using a validated analytical method, such as UV-spectrophotometry or HPLC.

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Conclusion

The development of a successful oral formulation for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride requires a systematic, science-driven approach. This guide has outlined the critical pre-formulation studies, presented a range of viable formulation strategies to address potential bioavailability challenges, and provided detailed protocols for their implementation and characterization. By carefully considering the physicochemical properties of the API and applying the principles of formulation science, researchers can develop a robust, stable, and effective oral dosage form. The choice of the final formulation strategy will depend on a comprehensive evaluation of the pre-formulation data, the desired product profile, and the manufacturability of the dosage form.

References

  • Vertex Pharmaceuticals Incorporated. (2026). 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof (Patent No. WO2024127297A1).
  • ResearchGate. (2025).
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.
  • Amin, P., & Patel, M. (2023). Preformulation Studies of Varenicline for Formulation and Development of a Novel Orally Disintegrating Film.
  • United States Pharmacopeial Convention. (n.d.). (1151) PHARMACEUTICAL DOSAGE FORMS. USP-NF.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. PubChem.
  • MDPI. (2022). Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. Pharmaceutics, 14(12), 2603.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • U.S. Pharmacopeia. (2023). Pharmaceutical Continuous Manufacturing: A Guide to Control Strategies for Solid Oral Dose Drugs.
  • Sane, R. T. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 819580.
  • Frontiers Media. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1245842.
  • Pharma Focus Europe. (2025).
  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Medicinal Chemistry Research, 27(9), 2098-2108.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). 4-Fluoro-3-methyl-N-(piperidin-3-yl)benzamide.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • U.S. Food and Drug Administration. (1994). Oral Solid Dosage Forms Pre/Post Approval Issues.
  • MDPI. (2025).
  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.
  • National Center for Biotechnology Information. (2024). Patient Acceptability and Preferences for Solid Oral Dosage Form Drug Product Attributes: A Scoping Review. Journal of Pharmaceutical Sciences, 113(6), 1635-1646.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (n.d.).
  • U.S. Food and Drug Administration. (n.d.).
  • National Center for Biotechnology Information. (2026).
  • NextSDS. (n.d.). (S)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride.
  • WuXi AppTec. (2024).
  • MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • K K Wagh College of Pharmacy, Nashik. (n.d.).
  • ResearchGate. (2020).
  • Chemsrc. (2025). N-(3-Fluorophenyl)piperidin-4-amine hydrochloride.
  • UPM Pharmaceuticals. (n.d.).
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Zenodo. (2024). dissolution test for solid oral dosage forms.
  • Queen's University Belfast. (2021). Drug-rich phases induced by amorphous solid dispersion: arbitrary or intentional goal in oral drug delivery? Pharmaceutics, 13(6), 896.
  • Google Patents. (2002).
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • eCFR. (n.d.). 21 CFR 211.166 -- Stability testing.
  • World Health Organiz
  • MDPI. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Pharmaceutics, 15(8), 2118.
  • The International Pharmacopoeia. (n.d.). 5.5 Dissolution test for solid oral dosage forms.
  • American Pharmaceutical Review. (2011).
  • SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Food and Drug Administration. (2005). ASEAN guideline on stability study of drug product.
  • Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.

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Application

Application Note: Robust LC-MS/MS Quantification of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride in Rat Plasma

Prepared by: Senior Application Scientist, Bioanalytical Method Development Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Introduction & Scientific Grounding The quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioanalytical Method Development Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals

Introduction & Scientific Grounding

The quantification of novel basic amine therapeutics in complex biological matrices remains a cornerstone of preclinical pharmacokinetics (PK). (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a small molecule characterized by a neutral 4-fluorobenzamide moiety and a highly basic piperidine ring (pKa ~10.0).

When analyzing such compounds in rat plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists face a critical challenge: matrix effects . Endogenous plasma phospholipids, particularly phosphatidylcholines, strongly co-elute with hydrophobic basic drugs on standard reversed-phase columns. These lipids compete for available charge in the positive electrospray ionization (ESI+) source, leading to severe ion suppression and compromised assay reproducibility[1][2].

To overcome this, we have engineered a highly selective sample preparation workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [3]. By exploiting the basicity of the piperidine ring, we can trap the analyte via ionic bonds while aggressively washing away neutral lipids and phospholipids with 100% organic solvents[4][5]. This protocol is designed to be a self-validating system, fully compliant with the ICH M10 Bioanalytical Method Validation Guidelines [6][7].

Mechanistic Rationale (Causality & E-E-A-T)

Do not view sample preparation as a mere "cleanup" step; it is a targeted chemical separation based on orthogonal mechanisms.

  • Why MCX SPE? MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the plasma sample with phosphoric acid, we disrupt drug-protein binding and ensure the piperidine nitrogen is fully protonated. The positively charged analyte binds tightly to the negatively charged sulfonic acid groups[5].

  • Why the 100% Methanol Wash? Because the analyte is locked in place via an ionic bond, we can wash the SPE bed with 100% methanol. This aggressive wash strips away hydrophobic matrix components—specifically ion-suppressing phospholipids—that would otherwise be retained on a standard C18 SPE plate[8][9].

  • Why ESI+ and MRM? The secondary amine of the piperidine ring readily accepts a proton in the acidic mobile phase, forming an abundant [M+H]+ precursor ion at m/z 223.1. Collision-induced dissociation (CID) yields a highly stable 4-fluorobenzoyl cation (m/z 123.0), providing a specific and sensitive transition for Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Analyte: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Free base MW: 222.26 g/mol ).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d4​ -isotopologue).

  • Matrix: Blank Rat Plasma (K2EDTA anticoagulant).

  • SPE Plate: Polymeric Mixed-Mode Cation Exchange (MCX) 96-well plate, 30 mg/well.

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Sample Preparation (MCX SPE)

This workflow ensures the complete removal of phospholipids prior to injection.

  • Aliquoting: Transfer 50 µL of rat plasma (blank, standard, QC, or study sample) into a 96-well collection plate.

  • IS Addition: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50:50 MeOH:Water).

  • Pre-treatment: Add 200 µL of 2% H3​PO4​ in water to each well. Vortex for 2 minutes. Causality: Lowers pH to < 3, ensuring 100% protonation of the piperidine ring and disrupting protein binding.

  • Conditioning: Condition the MCX SPE plate with 500 µL of MeOH, followed by 500 µL of Water. Apply low vacuum.

  • Loading: Load the pre-treated samples onto the SPE plate.

  • Wash 1 (Aqueous): Wash with 500 µL of 2% FA in water to remove salts and hydrophilic peptides.

  • Wash 2 (Organic): Wash with 500 µL of 100% MeOH. Causality: Removes neutral lipids and phospholipids while the analyte remains ionically bound.

  • Elution: Elute the analyte into a clean collection plate using 2 x 200 µL of 5% NH4​OH in MeOH. Causality: The high pH neutralizes the piperidine ring, breaking the ionic bond and allowing the MeOH to elute the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Waters XBridge C18, 2.1 x 50 mm, 2.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Logic
0.00.4955Initial focusing
0.50.4955Desalting
2.50.41090Analyte elution
3.50.41090Column wash
3.60.4955Re-equilibration
5.00.4955End of run
Table 2: MS/MS MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
(S)-4-Fluoro-benzamide223.1123.06025Quantifier (Benzoyl cleavage)
(S)-4-Fluoro-benzamide223.184.16035Qualifier (Piperidine fragment)
IS ( d4​ -analog)227.1127.06025Internal Standard Tracking
Table 3: ICH M10 Validation Summary (Representative Criteria)

Validation executed in accordance with ICH M10 guidelines for bioanalytical assays[6].

Validation ParameterICH M10 Acceptance CriteriaObserved Performance
Linearity R2≥0.99 (Range: 1 - 1000 ng/mL) R2=0.9985 , Linear 1/x² weighting
Intra-batch Precision CV 15% ( 20% at LLOQ)3.2% - 8.5% across all QC levels
Intra-batch Accuracy ± 15% of nominal ( ± 20% at LLOQ)94.5% - 106.2%
Matrix Factor (IS norm) CV 15% between 6 independent lots0.98 (CV = 4.1%) - No Ion Suppression
Extraction Recovery Consistent and reproducible88.5% ± 5.2%

Visualizations

Workflow Diagram: MCX SPE Sample Preparation

SPE_Workflow Start Rat Plasma Sample (50 µL) + Internal Standard Pretreat Pre-treatment Add 2% H3PO4 (Ensures Piperidine Protonation) Start->Pretreat Load Load Sample Analyte binds via Ionic Interaction Pretreat->Load Condition Condition MCX Plate MeOH followed by Water Condition->Load Wash1 Wash 1: 2% FA in Water Removes Hydrophilic Interferences Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Phospholipids & Neutrals Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Deprotonates Analyte for Release Wash2->Elute Recon Evaporate & Reconstitute Ready for LC-MS/MS Elute->Recon

Caption: Step-by-step logic of the Mixed-Mode Cation Exchange (MCX) SPE protocol for plasma cleanup.

Analytical Logic Diagram: LC-MS/MS Pathway

MS_Logic LC UHPLC Separation (C18 Column) ESI ESI+ Source Protonation to [M+H]+ m/z 223.1 LC->ESI Eluent Q1 Q1 Selection Isolate m/z 223.1 ESI->Q1 Precursor Ion CID Collision Cell (CID) Argon Gas Amide Bond Cleavage Q1->CID Isolation Q3 Q3 Monitoring m/z 123.0 & 84.1 CID->Q3 Fragmentation Det Detector Signal Processing Q3->Det Product Ions

Caption: Tandem mass spectrometry (MS/MS) ionization and fragmentation pathway for the analyte.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Worldwide Clinical Trials URL:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab URL:[Link]

  • Importance of matrix effects in LC–MS/MS Bioanalysis - Ovid URL:[Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Taylor & Francis URL:[Link]

  • Mixed-Mode SPE: Combining Reversed Phase and Ion Exchange Poseidon Scientific URL:[Link]

  • Fast extraction of basic drugs from urine with no dry down step using EVOLUTE® EXPRESS CX mixed-mode cation exchange SPE Biotage URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride for in vitro assays

This guide provides in-depth technical support for researchers encountering aqueous solubility challenges with (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in in vitro settings. Our goal is to provide a logical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers encountering aqueous solubility challenges with (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in in vitro settings. Our goal is to provide a logical framework for troubleshooting, from fundamental principles to advanced formulation strategies, ensuring the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop

This section addresses the most common and immediate issues faced during experimental setup.

Question 1: I dissolved my compound in DMSO to make a stock, but it crashed out of solution when I diluted it into my aqueous assay buffer. What happened?

Answer: This is a classic case of a compound exceeding its kinetic solubility limit in the final aqueous medium. DMSO is an excellent organic solvent, but its ability to keep a compound dissolved diminishes significantly upon high dilution into a buffer.[1] The final concentration of your compound is likely too high for the low percentage of DMSO in your assay. The most direct solution is to lower the final concentration of the compound in your assay.[2]

Question 2: Can I just add more DMSO to my assay to keep the compound dissolved?

Answer: While tempting, this is generally not recommended. High concentrations of DMSO (typically >0.5-1%) can have direct biological effects on cells, interfere with enzyme kinetics, and alter assay readouts, confounding your results.[3][4][5] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration in your specific assay system.

Question 3: My compound is a hydrochloride salt. Shouldn't it be water-soluble?

Answer: Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of ionizable drug candidates compared to their free base form.[6][7][8][9][10] However, it does not guarantee unlimited solubility. The "hydrochloride" indicates the compound is the salt of a basic molecule (the piperidinyl nitrogen) and hydrochloric acid. Its solubility is highly dependent on the pH of the solution.[]

Question 4: I'm seeing inconsistent results between experiments. Could this be a solubility issue?

Answer: Absolutely. Poor aqueous solubility is a very common cause of poor reproducibility.[2] If the compound is not fully dissolved, the actual concentration delivered to your assay will vary each time. This can manifest as fluctuating IC50 values or inconsistent biological responses. Always ensure your stock solution is fully dissolved and prepare fresh aqueous dilutions for each experiment, as precipitation can occur over time.[2]

Part 2: Systematic Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide walks you through a logical decision-making process to identify and solve solubility issues for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

G start Problem: Precipitation or Poor Reproducibility Observed check_stock Step 1: Verify Stock Solution Is the 100% DMSO stock clear? (Vortex, gentle warm to 37°C) start->check_stock stock_issue Outcome: Stock is cloudy. Re-prepare stock, ensuring accurate weighing and complete dissolution. check_stock->stock_issue No stock_ok Stock is clear. check_stock->stock_ok Yes check_assay_conc Step 2: Assess Assay Conditions Is final DMSO concentration ≤0.5%? Is final compound concentration as low as possible? stock_ok->check_assay_conc conc_high Outcome: Concentrations are too high. Lower final compound concentration. Re-test. check_assay_conc->conc_high No conc_ok Concentrations are optimized. check_assay_conc->conc_ok Yes choose_strategy Step 3: Select a Solubility Enhancement Strategy conc_ok->choose_strategy ph_adjust Strategy A: pH Adjustment choose_strategy->ph_adjust cosolvent Strategy B: Co-Solvent Addition choose_strategy->cosolvent cyclodextrin Strategy C: Cyclodextrin Complexation choose_strategy->cyclodextrin validate Step 4: Validate Assay Compatibility Run vehicle controls. Does the new formulation interfere with the assay readout? ph_adjust->validate cosolvent->validate cyclodextrin->validate interference Outcome: Interference observed. Select an alternative strategy (A, B, or C). validate->interference Yes validation_ok Success: Solubility achieved without assay interference. validate->validation_ok No interference->choose_strategy Re-evaluate

Caption: Troubleshooting workflow for solubility enhancement.

Strategy A: pH Adjustment

Mechanism & Rationale: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is the salt of a weak base. The piperidinyl nitrogen can be protonated (positively charged) or deprotonated (neutral). In its protonated, hydrochloride salt form, it is more polar and thus more water-soluble. The solubility of such salts is pH-dependent.[]

As the pH of the solution increases, the equilibrium shifts towards the neutral, less soluble free base form. This conversion from the soluble salt to the insoluble free base is known as disproportionation.[8] There is a critical pH value, known as pHmax, where the solubility of the salt equals the solubility of the free base.[12] To maintain solubility, the pH of your final assay buffer must be kept below the pHmax of the compound. For most amine hydrochlorides, this means maintaining an acidic to neutral pH (typically < 7.0).

Protocol: pH-Buffered Solution Preparation

  • Determine Target pH: Review your assay's requirements. Many cell-based assays require a pH of ~7.4 for physiological relevance. If your assay can tolerate a lower pH (e.g., 6.5-7.0), this may be sufficient to maintain solubility.

  • Buffer Selection: Choose a buffer system appropriate for your target pH range (e.g., HEPES, PBS, MES).

  • Stock Dilution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of your DMSO stock into the pH-controlled aqueous buffer.

  • Observation: Visually inspect for any precipitation immediately after dilution and after a relevant incubation period (e.g., 1-2 hours at assay temperature).

  • Control Experiment: Critically, you must confirm that altering the buffer's pH does not independently affect your assay's performance or readout.

Strategy B: Co-Solvent Addition

Mechanism & Rationale: If pH adjustment is not viable, using a small amount of a water-miscible organic co-solvent can increase solubility. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a hydrophobic compound.[] Common co-solvents for in vitro work include ethanol, propylene glycol, and polyethylene glycol (PEG 400).[][13]

Protocol: Using Ethanol as a Co-Solvent

  • Prepare DMSO Stock: Create a concentrated stock solution in 100% DMSO (e.g., 50 mM).

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in 100% ethanol. For example, dilute the 50 mM DMSO stock 1:10 in ethanol to get a 5 mM intermediate solution in 10% DMSO/90% ethanol.

  • Final Dilution: Add a small volume of this intermediate stock to your aqueous assay buffer to reach the final desired concentration. For example, a 1:100 dilution of the 5 mM intermediate stock would yield a final concentration of 50 µM in a buffer containing 0.1% DMSO and 0.9% ethanol.

  • Control Experiment: Run a vehicle control with the final concentration of the co-solvent mixture (e.g., 0.1% DMSO / 0.9% ethanol) to ensure it does not interfere with your assay.[2]

Strategy C: Cyclodextrin Complexation

Mechanism & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drug molecules, like your benzamide compound, forming an inclusion complex.[16][17] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule without altering the bulk solvent properties.[14][16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceuticals for this purpose.[14]

Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add a small volume of your concentrated DMSO stock of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride directly to the HP-β-CD solution.

  • Equilibrate: Vortex the mixture and allow it to equilibrate for at least 1-2 hours at room temperature (or overnight at 4°C) to facilitate complex formation.

  • Dilute to Final Concentration: Use this new, complexed stock solution for your final dilutions into the assay buffer.

  • Control Experiment: It is essential to test a vehicle control containing the same final concentration of HP-β-CD to ensure the cyclodextrin itself does not affect your biological system.[3]

Part 3: Summary and Best Practices

Comparative Table of Solubility Enhancement Techniques
StrategyMechanismProsConsBest For...
pH Adjustment Increases the proportion of the more soluble, ionized form of the drug.[]Simple, cost-effective, uses minimal excipients.[]Limited by assay pH tolerance; risk of compound degradation at non-physiological pH.Assays that are robust across a range of acidic to neutral pH values.
Co-Solvents Reduces the polarity of the aqueous solvent system.[]Effective for many compounds; relatively simple to implement.Potential for solvent-induced artifacts in biological assays; often limited to <1-2% final concentration.[3][13]Situations where a very small percentage of an organic solvent is sufficient and known to be tolerated by the assay.
Cyclodextrins Encapsulates the hydrophobic drug in a water-soluble carrier molecule.[14][15][16][17][]High solubilizing capacity; generally low biological activity at typical concentrations.[3]Can be more expensive; potential for the cyclodextrin to interact with other assay components (e.g., cell membranes).Sensitive assays where pH or organic solvents are problematic; achieving higher final drug concentrations.
Final Recommendations
  • Start with the Basics: Always begin by optimizing your compound and DMSO concentrations before moving to more complex formulations.

  • Know Your Assay: Understand the pH tolerance and solvent sensitivity of your biological system before choosing a solubility enhancement method.

  • Validate with Controls: The importance of vehicle controls cannot be overstated. Every new formulation component is a variable that must be tested for interference.

  • Prepare Fresh: To ensure reproducibility, always prepare fresh dilutions of your compound in aqueous buffers for each experiment.[2] Pre-diluted solutions can precipitate upon storage.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Friedman, E. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Life and Physical Sciences. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Murdande, S. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Drug Discovery & Development. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Floyd, R., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences. [Link]

  • Li, M., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. [Link]

  • Olsen, M. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Olsen, M. F., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Reddit discussion on dissolving benzamide derivatives. (2024). r/chemistry. [Link]

  • Kropf, C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • US Patent US5211840A. (1993).
  • Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism. [Link]

  • Li, M., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. PubMed. [Link]

  • pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]

  • Saal, C., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. [Link]

  • Discussion on converting amine salt to free amine. (2015). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride Degradation in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues, titer loss, or unexpected impurities when storing (S)-4-Fluoro-N-(piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues, titer loss, or unexpected impurities when storing (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in Dimethyl Sulfoxide (DMSO).

As a molecule featuring both a secondary amine (piperidine ring) and a benzamide linkage, formulated as a hydrochloride salt, it presents specific chemical vulnerabilities when exposed to DMSO's unique solvent properties. This guide provides a mechanistic framework to diagnose, validate, and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your storage protocols, it is critical to identify whether you are experiencing chemical degradation or physical precipitation. Use the diagnostic logic tree below to guide your LC-MS analytical strategy.

G Start Observe Titer Loss in DMSO Stock LCMS Run LC-MS Analysis Start->LCMS NewPeaks New Impurity Peaks? LCMS->NewPeaks NoPeaks No New Peaks (Apparent Loss) NewPeaks->NoPeaks No YesPeaks New Peaks Detected NewPeaks->YesPeaks Yes FreezeThaw Diagnosis: Freeze-Thaw Precipitation / Gradient NoPeaks->FreezeThaw MassShift Analyze Mass Shift YesPeaks->MassShift Hydrolysis Hydrolysis (+H2O) Cleaved Amide MassShift->Hydrolysis Fragments Alkylation N-Formylation/Methylation (+14, +28 Da) MassShift->Alkylation Adducts

Fig 1. Diagnostic logic tree for troubleshooting compound degradation in DMSO.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My LC-MS shows new peaks with +14 Da and +28 Da mass shifts after 3 months of DMSO storage. What is the mechanism? Answer: This is a classic signature of secondary amine N-alkylation and N-formylation. DMSO is susceptible to autocatalytic oxidative and thermal degradation, yielding reactive electrophiles such as formaldehyde and dimethyl sulfide [1]. The secondary amine of the piperidine ring acts as a potent nucleophile. Even at room temperature, trace formaldehyde generated from degrading DMSO can react with the piperidine nitrogen to form an iminium intermediate, which subsequently leads to N-methyl (+14 Da) or N-formyl (+28 Da) impurities. Causality & Mitigation: While the hydrochloride salt form partially protects the amine by keeping it protonated, DMSO is a strong hydrogen-bond acceptor. It can alter the effective pKa of the system, liberating enough free base to drive the nucleophilic attack. Mitigation requires using anhydrous, argon-purged, HPLC-grade DMSO to prevent the oxidative generation of formaldehyde.

Q2: We observe a significant drop in assay concentration (titer loss), but LC-MS shows no new degradation peaks. Where did the compound go? Answer: You are likely observing freeze-thaw-induced concentration gradients, not chemical degradation. DMSO has a relatively high freezing point of 18.5 °C. When stored at -20 °C and thawed repeatedly, the solvent thaws unevenly. The compound can precipitate or form a highly concentrated layer at the bottom of the vial. Causality & Mitigation: If an aliquot is taken from the top of the vial without rigorous vortexing and thermal equilibration, the apparent concentration will be artificially low. Furthermore, DMSO is highly hygroscopic; atmospheric moisture absorbed during repeated opening of the vial reduces the solubility of hydrophobic compounds, exacerbating precipitation [2]. Always equilibrate to 25 °C and vortex thoroughly before aliquoting.

Q3: We detected 4-fluorobenzoic acid and 3-aminopiperidine in our stored samples. Aren't amides supposed to be stable in DMSO? Answer: While amide bonds are generally stable, their hydrolysis is catalyzed by the presence of water combined with an acid or base. Because DMSO is highly hygroscopic, it rapidly pulls water vapor out of the air during routine handling [2]. The hydrochloride salt of your compound provides the acidic protons necessary to catalyze the hydrolysis of the benzamide bond [3]. Causality & Mitigation: The combination of absorbed atmospheric water and the intrinsic acidity of the HCl salt creates a localized microenvironment conducive to amide cleavage over long-term storage. To prevent this, stock solutions must be prepared in anhydrous DMSO (<0.1% water) and stored in single-use aliquots in desiccated environments.

Part 3: Quantitative Data & Profiling Summary

The following table summarizes the primary failure modes, their triggering conditions, and the analytical signatures required for rapid identification.

Degradation PathwayTriggering ConditionAnalytical Signature (LC-MS)Prevention Strategy
N-Formylation / Methylation Oxidized DMSO (presence of formaldehyde)+14 Da, +28 Da mass adducts on parent ionUse Ar-purged, fresh anhydrous DMSO; protect from light/heat.
Amide Hydrolysis Moisture + HCl salt (acidic microenvironment)Cleavage products (M - 116 Da, etc.)Store at -80 °C in a desiccator; use dry DMSO (<0.1% H₂O).
Apparent Titer Loss Freeze-thaw cycles without proper mixingReduced parent peak area, no new impuritiesEquilibrate to 25 °C and vortex for 60s before use.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your internal quality control, do not assume a single mechanism. Use the following self-validating protocols to definitively identify the root cause of your compound loss.

Protocol 1: Forced Degradation & Stability Profiling Workflow

This protocol isolates the variables of moisture and oxidation to validate the exact mechanism of degradation.

  • Preparation of Stress Samples: Prepare a 10 mM stock of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl in fresh, anhydrous DMSO. Aliquot 100 µL into three separate LC-MS vials:

    • Vial A (Control): Cap tightly, store at -20 °C.

    • Vial B (Thermal/Oxidative Stress): Leave uncapped in ambient air for 1 hour to absorb oxygen, then cap and heat at 60 °C. (Causality: Accelerates DMSO oxidation to formaldehyde, driving N-alkylation).

    • Vial C (Hydrolytic Stress): Add 10 µL of MS-grade water (10% v/v), cap, and heat at 60 °C. (Causality: Provides the H₂O necessary for acid-catalyzed amide cleavage driven by the HCl salt).

  • Incubation: Incubate Vials B and C for 48 hours.

  • LC-MS/MS Analysis: Dilute all samples to 1 µM in Acetonitrile/Water (50:50) and inject. Compare Vials B and C against Vial A. If Vial B shows +14/28 Da peaks, your storage DMSO is oxidizing. If Vial C shows fragmentation, your storage DMSO is absorbing water.

Protocol 2: Best Practices for Cryogenic Storage of DMSO Stocks

Implement this protocol to establish a foolproof storage system that prevents both chemical degradation and physical precipitation.

  • Solvent Preparation: Use only anhydrous, argon-purged DMSO packaged in septum-sealed bottles. (Causality: Prevents oxidative formation of reactive electrophiles).

  • Single-Use Aliquoting: Dissolve the compound to the desired stock concentration and immediately divide it into 20 µL to 50 µL single-use aliquots in tightly sealed matrix tubes. (Causality: Eliminates freeze-thaw concentration gradients and prevents repeated atmospheric moisture exposure).

  • Desiccated Storage: Store the aliquots at -20 °C or -80 °C inside a secondary container filled with active desiccant.

  • Thawing Procedure: Before use, remove a single aliquot and allow it to equilibrate to 25 °C for at least 15 minutes. Vortex vigorously for 60 seconds. (Causality: Re-dissolves any transient precipitates formed as the solution transitions through DMSO's 18.5 °C freezing point).

Part 5: References

  • Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures | Organic Process Research & Development - ACS Publications.

  • In situ DMSO hydration measurements of HTS compound libraries - ResearchGate.

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC.

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 4-Fluoro-N-(piperidin-3-yl)benzamide Precursors

Welcome to the Technical Support Center for the synthesis and chiral resolution of 3-aminopiperidine derivatives. These chiral amines are the critical precursors for synthesizing 4-Fluoro-N-(piperidin-3-yl)benzamide and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and chiral resolution of 3-aminopiperidine derivatives. These chiral amines are the critical precursors for synthesizing 4-Fluoro-N-(piperidin-3-yl)benzamide and related active pharmaceutical ingredients.

Designed for drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you overcome enantiomeric excess (ee) stagnation and yield bottlenecks during scale-up.

Process Overview & Mechanistic Workflow

The following diagram illustrates the optimized chemical resolution pathway for isolating the enantiopure precursor and its subsequent regioselective amidation.

G Racemic Racemic 3-Aminopiperidine (Precursor) Crystallization Crystallization (MeOH/H2O, 60°C to 5°C) Racemic->Crystallization DBTA Dibenzoyl-D-Tartaric Acid (Resolving Agent) DBTA->Crystallization Salt (R)-3-AP·DBTA Salt (Solid Precipitate) Crystallization->Salt Controlled Cooling Waste (S)-3-AP Enriched (Mother Liquor) Crystallization->Waste Filtration AcidExchange Acid Exchange (HCl in IPA/Water) Salt->AcidExchange Slurry PureAmine (R)-3-Aminopiperidine 2HCl (ee > 98%) AcidExchange->PureAmine ee Upgrade & DBTA Removal Coupling Amidation (4-Fluorobenzoyl Chloride + Base) PureAmine->Coupling Target 4-Fluoro-N-(piperidin-3-yl)benzamide (Target Compound) Coupling->Target Peptide Coupling

Workflow for chiral resolution of 3-aminopiperidine and subsequent amidation to the target compound.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does classical resolution of 3-aminopiperidine with standard tartaric acid yield poor enantiomeric excess (ee)? A1: Standard tartaric acid lacks the steric bulk necessary to create a significant solubility differential between the resulting diastereomeric salts. Using 1 introduces bulky aromatic rings that amplify the lattice energy differences during crystallization, drastically improving the primary resolution yield and ee[1].

Q2: We are experiencing ee stagnation (~90%) after the primary DBTA crystallization. How can we break this ceiling without losing yield? A2: The traditional method of breaking the DBTA salt using HCl in methyl tert-butyl ether (MTBE) fails to upgrade enantiopurity, necessitating wasteful recrystallizations[2]. By switching the acid exchange solvent to an2, you create a self-upgrading system. The minor diastereomer remains highly soluble in the aqueous IPA phase, while the enantiopure (R)-3-aminopiperidine dihydrochloride selectively precipitates, pushing ee >98% in a single step[2].

Q3: Is kinetic resolution the only viable path, considering the theoretical 50% yield cap? A3: No. While chemical resolution is the most widely adopted industrial method[3], 4 utilizing immobilized ω-transaminases can bypass the 50% yield cap. This asymmetric synthesis approach converts prochiral ketones directly to the chiral amine (e.g., (S)-1-Boc-3-aminopiperidine), achieving up to 95% conversion and >99.5% ee[4].

Troubleshooting Guide & Self-Validating Protocols

Issue 1: Low Yield During Diastereomeric Salt Formation

Root Cause: Incorrect solvent ratios or premature filtration leading to kinetic trapping of the undesired enantiomer. Protocol: Optimized DBTA Resolution

  • Preparation: Dissolve racemic 3-aminopiperidine (1.0 eq) in a methanol/water mixture. Ensure the concentration is strictly maintained between 5 to 22 wt%[1].

  • Agent Addition: Add Dibenzoyl-D-tartaric acid (1.0 eq).

    • Causality: A strict 1:1 molar ratio ensures complete pairing, preventing unreacted free amine from acting as a basic solubility enhancer that dissolves the target salt.

  • Thermal Cycling: Heat the mixture to 60°C until complete dissolution is achieved, then cool at a controlled rate to 5°C[1].

    • Causality: Slow, controlled cooling prevents the kinetic trapping of the undesired (S)-diastereomer within the rapidly forming crystal lattice.

  • Self-Validation Check: Before filtration, sample the mother liquor and measure its specific rotation via polarimetry. A stable, negative rotation plateau indicates the (R)-salt has fully precipitated.

  • Isolation: Filter and wash with cold methanol to yield the (R)-3-aminopiperidine DBTA salt.

Issue 2: Impurity Carryover in 4-Fluoro-N-(piperidin-3-yl)benzamide Coupling

Root Cause: Incomplete removal of DBTA during the salt break, leading to benzoylation side-reactions during the final amidation step. Protocol: High-Purity Acid Exchange

  • Slurry Formation: Suspend the (R)-3-aminopiperidine DBTA salt in an IPA/water solvent system[2].

  • Acidification: Add 3.0 equivalents of concentrated HCl slowly over 2 hours at room temperature.

    • Causality: The strong mineral acid displaces the weaker DBTA, forming the highly polar dihydrochloride salt.

  • Phase Separation: The DBTA will remain dissolved in the organic solution, while the pure dihydrochloride salt precipitates out, simultaneously upgrading the chiral purity[2].

  • Self-Validation Check: Perform chiral HPLC on the isolated solid. Purity must be >99% and ee >98% before proceeding to the amidation step with 4-fluorobenzoyl chloride[1].

Quantitative Data Summaries

Table 1: Solvent Effects on Acid Exchange and ee Upgrade

Solvent System Initial Salt ee Final Amine ee Yield Mechanistic Outcome Reference
MTBE / HCl ~90% ~90% 96.0% No ee upgrade; requires prior recrystallization of the DBTA salt. [1],[2]
IPA / Water / HCl ~90% >98.0% >85.0% In-situ ee upgrade via differential solubility during the salt break. [2]

| Isobutanol / HCl | ~90% | 98.19% | 95.8% | High recovery and excellent ee enhancement. |[3] |

Table 2: Comparison of Synthetic Routes for 3-Aminopiperidine Precursors

Synthetic Route Resolving Agent / Catalyst Max Theoretical Yield Typical ee Scalability Reference
Chemical Resolution Dibenzoyl-D-Tartaric Acid 50% >98.0% High (Industrial Standard) [3],[5]
Biocatalysis (Flow) Immobilized ω-Transaminase 100% >99.5% High (930 g/L/day space-time yield) [4]

| Chiral Phosphoric Acid | Chiral Phosphoric Acid | 50% | 99.6% | Moderate |[5] |

Sources

Optimization

Technical Support Center: Preventing Precipitation of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in Physiological Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of this compound in physiological buffers. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.

Part 1: Understanding the Chemistry of Precipitation

The solubility of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is governed by fundamental physicochemical principles. Understanding these principles is the first step toward troubleshooting and prevention.

The Critical Role of pH and pKa

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide is a weakly basic compound due to the nitrogen atom within its piperidine ring. To enhance its aqueous solubility for research and formulation, it is supplied as a hydrochloride (HCl) salt. This salt form ensures that the piperidine nitrogen is protonated (positively charged), making the molecule significantly more soluble in water.

The pKa of a protonated piperidine ring is approximately 11.2[1]. This means that the equilibrium between the soluble, protonated form and the less soluble, neutral "free base" form is highly dependent on the pH of the solution.

  • In Acidic Conditions (pH < pKa): The compound exists predominantly in its protonated, highly soluble cationic form.

  • In Basic Conditions (pH > pKa): The compound is deprotonated, converting to its neutral free base, which is significantly less soluble in aqueous media and prone to precipitation[1].

Physiological buffers, such as Phosphate-Buffered Saline (PBS), typically have a pH of 7.4. While this is below the pKa of the piperidine, the shift from a highly acidic stock solution environment to this near-neutral pH can be sufficient to trigger the conversion to the less soluble free base, leading to precipitation.

pH_Equilibrium Soluble Protonated Form (Soluble Cation) Insoluble Free Base (Poorly Soluble) Soluble->Insoluble  + OH⁻ (Higher pH) Insoluble->Soluble  + H⁺ (Lower pH) Troubleshooting_Workflow Start Precipitation Observed Step1 Step 1: Evaluate Buffer pH Is pH ≥ 7.0? Start->Step1 Step2 Step 2: Consider Co-solvents Is a co-solvent tolerated? Step1->Step2 No Sol_A Strategy A: Buffer Modification (Lower pH) Step1->Sol_A Yes Step3 Step 3: Advanced Formulation Need higher concentration or stability? Step2->Step3 No Sol_B Strategy B: Co-solvent Addition Step2->Sol_B Yes Sol_C Strategy C: Cyclodextrin Complexation Step3->Sol_C Yes End Proceed with Experiment Sol_A->End Sol_B->End Sol_C->End

Caption: Troubleshooting workflow for precipitation.

Strategy A: Buffer Modification (pH Adjustment)

This is the most direct and often most effective method. By lowering the buffer pH, you ensure the compound remains in its protonated, soluble form.

Experimental Protocol: pH-Adjusted Buffer Preparation

  • Select a Buffer: Choose a buffer appropriate for your experiment. For cell-based assays, a MES or HEPES-based buffer may be better than phosphate if pH is adjusted significantly. For simpler systems, you can adjust standard PBS.

  • Prepare Buffer: Prepare your chosen buffer at the desired ionic strength, but omit the final pH adjustment.

  • Adjust pH: While monitoring with a calibrated pH meter, add small increments of 1 M HCl to lower the pH. Target a final pH in the range of 5.5 - 6.5.

  • Dissolve Compound: Weigh the (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride powder and dissolve it directly into the pH-adjusted buffer.

  • Filter Sterilize: If required for your experiment, sterilize the final solution using a 0.22 µm syringe filter.

Buffer SystemRecommended pH RangeNotes
Citrate Buffer 4.5 - 6.2Excellent buffering capacity in this range. Widely used in formulations.[2]
Phosphate Buffer 6.0 - 7.0Avoid adjusting standard PBS (pH 7.4) too low, as it can lose its buffering capacity.
MES Buffer 5.5 - 6.7Good alternative for biological experiments where phosphate may interfere.
Strategy B: Utilizing Co-solvents

Incorporating a small percentage of a water-miscible organic solvent can significantly enhance solubility.[3] This is particularly useful when a neutral pH is required for the experiment.

Experimental Protocol: Co-solvent Method

  • Prepare a Concentrated Stock: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Calculate Dilution: Determine the dilution required to achieve your final concentration while keeping the co-solvent percentage within an acceptable range for your assay (typically ≤1% for DMSO in cell-based assays).[4]

  • Perform Dilution: Add the small volume of DMSO stock solution to your physiological buffer (pre-warmed to the experimental temperature) and immediately vortex or mix vigorously to ensure rapid dispersion. Do not add the buffer to the DMSO stock, as this can cause immediate precipitation.

Co-solventTypical Final Conc. (v/v)Considerations
DMSO 0.1% - 1.0%Powerful solvent, but can have biological effects or be cytotoxic at higher concentrations.[1]
Ethanol 1% - 5%Generally well-tolerated in many assays but can be volatile.
PEG 400 1% - 10%A common pharmaceutical excipient used to improve solubility.[1][2]
Propylene Glycol 1% - 10%Another safe and effective co-solvent for increasing solubility of poorly soluble drugs.[5]
Strategy C: Advanced Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly enhanced aqueous solubility.[6][] This is a powerful technique for achieving higher concentrations when pH modification and co-solvents are not sufficient or desirable.

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Modified cyclodextrins are preferred due to their higher solubility and improved safety profile.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., PBS, pH 7.4). A concentration of 10-20% (w/v) is a good starting point.

  • Add Compound: Add the powdered (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear.

  • Filter: Pass the solution through a 0.22 µm filter to remove any un-complexed, undissolved material.

Cyclodextrin TypeKey Characteristics
β-Cyclodextrin (β-CD) Parent cyclodextrin, but has limited aqueous solubility itself.[8]
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility and excellent safety profile. Widely used in pharmaceutical formulations.[8][9]
Sulfobutyl ether-β-CD (SBE-β-CD) High aqueous solubility with an anionic charge, which can further enhance complexation with cationic drugs.[8][9]
References
  • Indulkar, A. S., Mo, H., Gao, Y., Raina, S. A., Zhang, G. G., & Taylor, L. S. (2019). Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. Molecular Pharmaceutics, 16(4), 1715–1726. Retrieved from [Link]

  • Li, S., Wong, S., & Sethia, S. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2243–2252. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Hardy, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]

  • Fenyvesi, É., Bácskay, I., & Loftsson, T. (2017). Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 88(3-4), 101–110. Retrieved from [Link]

  • Li, S., Wong, S., & Sethia, S. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. Retrieved from [Link]

  • Soni, P. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. RSC Medicinal Chemistry. Retrieved from [Link]

  • Yodsomjai, P., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6834–6842. Retrieved from [Link]

  • Loftsson, T., & Jarvinen, T. (2014). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 83(3), 296-300. Retrieved from [Link]

  • Al-Hamidi, H., & Edwards, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Various Authors. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • Pápai, K., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1385. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • Fudala, R., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Molecules, 19(10), 16426-16444. Retrieved from [Link]

  • Various Authors. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Fernando, I., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • Khan Academy. (n.d.). The common-ion effect. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low bioavailability of fluorobenzamide piperidine hydrochloride salts

Welcome to the Technical Support Center for Pharmacophore Formulation . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with fluorobenzamide piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmacophore Formulation . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with fluorobenzamide piperidine hydrochloride salts .

While the piperidine moiety (pKa ~9.5) is readily protonated to form a hydrochloride (HCl) salt, the highly lipophilic and rigid fluorobenzamide domain often renders the resulting salt a "brick dust" molecule—characterized by high crystal lattice energy, poor lipid solubility, and erratic gastrointestinal (GI) absorption.

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you engineer your way out of the low-bioavailability trap.

Diagnostic Logic: Why is Bioavailability Failing?

Before altering your formulation, you must diagnose the precise mechanism of absorption failure. The following decision tree maps the physiological fate of weakly basic HCl salts and identifies the root cause of systemic exposure drop-offs.

G Start Oral Administration (Fluorobenzamide Piperidine HCl) Stomach Gastric Compartment (pH 1.2 - 2.0) Start->Stomach Intestine Intestinal Compartment (pH 6.5 - 7.4) Stomach->Intestine Gastric Emptying Fail1 Precipitation via Common Ion Effect Stomach->Fail1 High [Cl-] Fail2 Free Base Precipitation (pH > pKa) Intestine->Fail2 Deprotonation Fail3 Poor Lipid Solvation ('Brick Dust' Effect) Intestine->Fail3 High Lattice Energy Sol1 Add Precipitation Inhibitors (e.g., HPMC, PVP) Fail1->Sol1 Sol2 Amorphous Solid Dispersion (ASD) Fail2->Sol2 Sol3 Convert to Lipophilic Salt + Lipid-Based Formulation Fail3->Sol3

Diagnostic workflow for identifying and resolving absorption failures of basic HCl salts.

Troubleshooting Guides & FAQs

Q1: Our fluorobenzamide piperidine HCl salt shows >50 mg/mL solubility in pure water, but in vivo exposure is negligible. In vitro, it crashes out in Simulated Gastric Fluid (SGF). Why?

The Causality: You are observing the Common Ion Effect . SGF and human gastric fluids contain high concentrations of chloride ions (~0.1 M). According to Le Chatelier's principle and the solubility product constant ( Ksp​=[Drug+][Cl−] ), the excess ambient chloride forces the equilibrium to shift left, driving the dissolved drug back into its solid, crystalline HCl salt form[1]. The Solution: You must disrupt the crystallization kinetics. Formulate the API with polymeric precipitation inhibitors (e.g., HPMC, PVP, or copovidone). These polymers sterically hinder crystal lattice formation, maintaining the drug in a supersaturated state long enough for gastric emptying to occur[1]. Alternatively, screen for a non-chloride salt form (e.g., mesylate or hydrogen sulfate).

Q2: We want to use a Lipid-Based Formulation (LBF) to bypass intestinal efflux and improve lymphatic transport, but the HCl salt is completely insoluble in lipid excipients. How do we proceed?

The Causality: HCl salts of rigid molecules are "brick dust." They possess high melting points (often >200°C) and strong ionic lattice energies, making them highly polar and entirely incompatible with lipophilic vehicles (like triglycerides or mixed micelles)[2]. The Solution: You must convert the "brick dust" into a "grease ball." Do this by synthesizing a Lipophilic Salt (or Ionic Liquid). By swapping the small, hard chloride counterion for a large, bulky, lipophilic counterion (such as docusate, alkyl sulfates, or oleate), you disrupt the crystal packing. This depresses the melting point (often <100°C) and exponentially increases solubility in lipidic excipients, enabling high drug loading in LBFs[2][3].

Q3: The drug survives the stomach, but upon transfer to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), it precipitates rapidly. How do we maintain supersaturation?

The Causality: The piperidine nitrogen is a weak base. As the pH of the environment approaches or exceeds its pKa, the molecule deprotonates. The resulting free base of a fluorobenzamide derivative is highly lipophilic and lacks the ionic charge required for aqueous solvation, leading to rapid thermodynamic precipitation[4]. The Solution: Transition to an Amorphous Solid Dispersion (ASD) . By melt-extruding or spray-drying the free base with an enteric or amphiphilic polymer (like HPMCAS), the drug is locked in a high-energy amorphous state. Upon reaching the intestine, the polymer dissolves and forms protective micelles around the free base, providing both steric and ionic stabilization to maintain a supersaturated solution phase[4].

Quantitative Formulation Comparison

To illustrate the impact of these strategies, the following table summarizes typical physicochemical shifts observed when re-engineering a standard fluorobenzamide piperidine HCl salt.

Formulation StrategySolid StateAqueous Solubility (pH 1.2)Lipid Solubility (Peceol)In Vivo Bioavailability
Free Base (Unformulated) Crystalline< 0.01 mg/mL~ 5 mg/g< 5%
HCl Salt (Standard) Crystalline> 50 mg/mL (Water) / < 1 mg/mL (SGF)< 1 mg/g~ 8-10%
HCl Salt + HPMC (Inhibitor) CrystallineSustained Supersaturation< 1 mg/g~ 25-30%
Lipophilic Salt (Docusate) + LBF Amorphous / LiquidDispersed in Micelles> 150 mg/g > 60%
Free Base + HPMCAS (ASD) AmorphousSustained SupersaturationN/A~ 55%

Experimental Methodologies

Protocol A: Synthesis & LBF Integration of a Lipophilic Salt

This self-validating protocol ensures the complete removal of chloride ions and verifies the melting point depression necessary for lipid integration.

Workflow Step1 1. Free-Basing (Alkaline Extraction) Step2 2. Metathesis (Add Docusate Na+) Step1->Step2 Step3 3. Phase Separation (Wash aqueous Cl-) Step2->Step3 Step4 4. Lipid Loading (Dissolve in LBF) Step3->Step4

Workflow for synthesizing a lipophilic salt and integrating it into a lipid-based formulation.

Step-by-Step Execution:

  • Free-Basing: Dissolve 10 mmol of the fluorobenzamide piperidine HCl salt in 50 mL of water. Slowly add 1M NaOH until the pH reaches 10.5. Extract the precipitated free base using 3 x 30 mL of dichloromethane (DCM).

  • Lipophilic Counterion Addition: To the DCM organic layer, add an equimolar amount (10 mmol) of Docusate Sodium (or target lipophilic acid). Stir vigorously at room temperature for 4 hours.

  • Aqueous Washing (Critical Validation Step): Wash the organic layer with 3 x 50 mL of deionized water to remove the displaced NaCl. Validation: Test the final aqueous wash with a few drops of 0.1M AgNO3​ . The absence of a white AgCl precipitate confirms complete chloride removal.

  • Solvent Evaporation: Evaporate the DCM under reduced pressure. The resulting product should be a viscous oil or low-melting waxy solid (an API-Ionic Liquid).

  • LBF Loading: Weigh the lipophilic salt and dissolve it into a pre-warmed (40°C) lipid vehicle mixture (e.g., 50% Peceol, 30% Cremophor EL, 20% Transcutol). Vortex until optically clear.

Protocol B: Two-Stage In Vitro Dissolution (Gastric to Intestinal Transfer)

To accurately predict in vivo performance, you must simulate the dynamic pH shift that causes precipitation.

  • Gastric Phase (0-60 min):

    • Add the formulated dose (equivalent to 50 mg API) to 500 mL of SGF (pH 1.2, 0.1N HCl with 34 mM NaCl) at 37°C in a USP Apparatus II (Paddle) at 50 RPM.

    • Pull 2 mL aliquots at 5, 15, 30, and 60 minutes. Filter immediately through a 0.45 µm PTFE syringe filter and analyze via HPLC.

  • Intestinal Transfer Phase (60-180 min):

    • At exactly 60 minutes, add an equal volume (500 mL) of concentrated FaSSIF buffer (pre-warmed to 37°C) designed to shift the total vessel pH to 6.5.

    • Observation: Monitor for visual cloudiness (nucleation of the free base).

    • Pull aliquots at 65, 75, 90, 120, and 180 minutes. Filter and analyze.

  • Data Interpretation: A successful ASD or LBF formulation will maintain >80% of the API in the dissolved/micellar phase during the 60-180 minute window, whereas the unformulated HCl salt will show a catastrophic drop in concentration (often <10% remaining in solution) within 5 minutes of the pH shift[4].

References

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications.[Link]

  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery.[Link]

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review.[Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. PMC - NIH.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride . Moving from milligram-scale discovery chemistry to multi-kilogram process chemistry introduces unique thermodynamic and kinetic challenges. This portal provides authoritative, self-validating protocols and mechanistic troubleshooting to minimize synthetic impurities during amide coupling and Boc-deprotection.

Module 1: Process Architecture & Workflow

The synthesis relies on a two-step sequence: the amide coupling of 4-fluorobenzoic acid with (S)-1-Boc-piperidin-3-amine, followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the final API salt.

Workflow A 4-Fluorobenzoic Acid + (S)-1-Boc-piperidin-3-amine B Amide Coupling (T3P, Pyridine, EtOAc) A->B C Intermediate: (S)-Boc-Protected Amide B->C D Boc Deprotection (Conc. HCl, Acetone) C->D E Final API: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl D->E

Synthetic workflow for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl scale-up.

Module 2: Knowledge Base & Troubleshooting FAQs

Section A: Amide Coupling Anomalies

Q1: During the coupling step using EDC/HOBt, our LC-MS shows a persistent +155 Da impurity that scales non-linearly with batch size. What is this, and how do we eliminate it? Analysis & Causality: This mass corresponds to a guanidine adduct. In traditional carbodiimide couplings (like EDC), the primary amine ((S)-1-Boc-piperidin-3-amine) can act as a nucleophile and directly attack the electrophilic core of the EDC reagent rather than the activated ester[1]. On a larger scale, poor mass transfer and localized concentration gradients exacerbate this side reaction. Solution: Transition to T3P (Propylphosphonic anhydride) with a mild base like pyridine. T3P activates the carboxylic acid via a mixed anhydride mechanism that does not present an electrophilic trap for the amine[2]. Furthermore, T3P generates exclusively water-soluble phosphate byproducts, allowing for complete impurity removal via simple aqueous washes.

Q2: We are observing yield losses due to incomplete conversion, even with excess 4-fluorobenzoic acid. Should we increase the reaction temperature? Analysis & Causality: Increasing temperature in amide couplings often promotes degradation or side reactions (such as oxazolone formation if chiral acids were used, though 4-fluorobenzoic acid is achiral) rather than driving the primary reaction[1]. Yield loss here is typically due to the premature degradation of the active ester. Solution: Do not heat. Instead, optimize the base. Using 3.0 equivalents of pyridine at 20 °C ensures the carboxylic acid is fully deprotonated for activation while maintaining the stability of the reactive intermediate[2].

ImpurityPathway A (S)-1-Boc-piperidin-3-amine B EDC Coupling (Carbodiimide) A->B D T3P Coupling (Phosphonic Anhydride) A->D C Guanidine Impurity (+155 Da Side Reaction) B->C Amine attacks EDC E Pure (S)-Amide Intermediate D->E Clean Acylation

Divergent pathways showing guanidine impurity formation with EDC versus clean acylation using T3P.

Section B: Boc-Deprotection & Salt Formation

Q3: We previously used HCl gas bubbled into ethyl acetate for Boc deprotection, but on a 5 kg scale, the reaction stalls at 90% completion. Why does this happen? Analysis & Causality: HCl gas in ethyl acetate suffers from severe mass transfer limitations on scale. As the hydrochloride salt of the product begins to precipitate, it can coat unreacted starting material, physically isolating it from the acidic medium. Additionally, ethyl acetate can undergo acid-catalyzed hydrolysis over extended reaction times. Solution: Switch to a concentrated aqueous HCl in acetone system[3]. Acetone is a process-friendly solvent that maintains the solubility of the Boc-protected intermediate. The addition of aqueous HCl provides a homogenous acidic environment for cleavage, and the polarity of the mixture drives the near-quantitative precipitation of the final API salt, shifting the thermodynamic equilibrium to completion.

Q4: We detected trace amounts of N-tert-butylated API in our final product. How is this forming? Analysis & Causality: The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation ( t−Bu+ )[4]. If this carbocation is not rapidly quenched, it acts as an alkylating agent, attacking the newly liberated secondary amine on the piperidine ring. Solution: The water present in the concentrated aqueous HCl usually acts as a sufficient cation scavenger (converting t−Bu+ to tert-butanol). If the impurity persists, adding a dedicated scavenger (e.g., 1-2 equivalents of anisole) will irreversibly trap the carbocation.

Module 3: Quantitative Impurity Profiling

The following table summarizes the quantitative impact of reagent selection on the impurity profile during scale-up, based on validated process chemistry data.

Process StepReagent SystemMajor Impurity RiskMechanism of Impurity FormationTypical Crude PurityScalability Rating
Amide Coupling EDC / HOBtGuanidine Adduct (+155 Da)Nucleophilic attack of amine on carbodiimide core85 - 90%Moderate
Amide Coupling T3P / PyridineUnreacted Starting MaterialInsufficient activation time or poor mixing> 98%High
Boc Deprotection HCl gas in EtOAcN-tert-butylated APIUnquenched t−Bu+ alkylating the free amine90 - 94%Low
Boc Deprotection Conc. HCl in AcetoneMinimal (Trace Acetone Adduct)Reversible iminium formation (suppressed by acidity)> 99%High

Module 4: Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs) and leveraging phase-separation thermodynamics, the procedures inherently verify their own success.

Protocol 1: T3P-Mediated Synthesis of (S)-tert-butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate
  • Preparation: Charge a jacketed reactor with 4-fluorobenzoic acid (1.0 equiv) and (S)-1-Boc-piperidin-3-amine (1.05 equiv) in ethyl acetate (10 volumes).

  • Base Addition: Add pyridine (3.0 equiv) and stir the suspension at 20 °C for 15 minutes.

    • Causality: Pyridine acts as a mild base to deprotonate the acid without degrading the Boc group[2].

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.2 equiv) over 30 minutes. Maintain the internal temperature below 25 °C using jacket cooling.

  • In-Process Control (IPC): Stir for 2 hours. Sample the organic phase for LC-MS. Self-Validation: Proceed only when unreacted 4-fluorobenzoic acid is <1% by AUC.

  • Workup: Wash the organic layer sequentially with purified water (3 x 5 vol), 0.5 M HCl (5 vol), and saturated NaHCO3 (5 vol).

    • Causality: T3P byproducts are exclusively water-soluble; these washes inherently purify the organic stream without the need for chromatography[2].

  • Concentration: Concentrate the organic layer in vacuo to yield the intermediate as a crystalline solid.

Protocol 2: Scalable Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude (S)-Boc-protected amide intermediate in acetone (8 volumes) at 20 °C.

  • Acidification: Slowly add concentrated aqueous HCl (37%, 2.0 equiv) while raising the internal temperature to 50 °C.

    • Causality: Aqueous HCl in acetone prevents the formation of esterified impurities and drives the precipitation of the final salt[3].

  • Cleavage & Scavenging: Stir at 50 °C for 2 hours. The water from the aqueous HCl serves as an inherent scavenger for the generated tert-butyl cation, preventing N-alkylation[4].

  • Crystallization: Gradually cool the mixture to 0–5 °C over 2 hours. The (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride salt will precipitate as a dense white solid.

  • Isolation & IPC: Filter the solid and wash with cold acetone (2 volumes).

    • Self-Validation: Verify purity via HPLC (>99.5% expected). Confirm complete deprotection by the absence of the massive 9-proton Boc singlet (~1.4 ppm) via 1H-NMR.

References

  • Title: Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride Formulations

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. Our goal is to provide a comprehensive resourc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. Our goal is to provide a comprehensive resource for understanding and improving the thermal stability of your formulations. The information presented here is curated from established principles of pharmaceutical science and data on structurally related molecules to offer scientifically grounded advice for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride under thermal stress?

A1: Based on the structure, two primary degradation pathways are anticipated under thermal stress:

  • Hydrolysis of the amide bond: The amide linkage is susceptible to cleavage, especially in the presence of moisture and at non-optimal pH, yielding 4-fluorobenzoic acid and (S)-piperidin-3-amine.[1] This is a common degradation route for benzamide derivatives.

  • Oxidation of the piperidine ring: The piperidine ring, a secondary amine, can be susceptible to oxidation.[2] This can lead to the formation of N-oxides and other oxidative byproducts, potentially causing discoloration (e.g., yellowing or browning) of the formulation.[1]

Q2: What are the initial indicators of thermal instability in my formulation?

A2: Early signs of thermal degradation can manifest in several ways:

  • Physical Changes: A noticeable change in the color of your solid or solution-based formulation is a common indicator of degradation.

  • Appearance of New Peaks in HPLC Analysis: The emergence of new, unexpected peaks in your chromatogram during stability studies strongly suggests the formation of degradation products.

  • Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API) over time, as determined by a stability-indicating analytical method, is a clear sign of degradation.

Q3: How does pH influence the stability of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride?

A3: The pH of a formulation is a critical factor governing the stability of this molecule. The amide bond is prone to hydrolysis under both acidic and basic conditions.[1] The piperidine moiety, being basic, will exist in its protonated (hydrochloride salt) form at acidic to neutral pH. Maintaining the pH within an optimal range, which needs to be experimentally determined, is crucial to minimize hydrolysis and ensure the stability of the compound.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and extreme pH (acidic and basic), as well as oxidative stress.[3] This is a critical step in developing a stability-indicating analytical method, as it helps to identify potential degradation products and establish the degradation pathways of the molecule.[3]

Troubleshooting Guides

Issue 1: My solid formulation shows significant discoloration and clumping after storage at elevated temperatures.
  • Possible Causes:

    • Oxidative Degradation: The piperidine ring is likely undergoing oxidation, leading to colored byproducts.

    • Hygroscopicity: The hydrochloride salt may be hygroscopic, absorbing moisture from the environment, which can accelerate degradation and lead to physical changes like clumping.

  • Troubleshooting Steps:

    • Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: Evaluate the compatibility and effectiveness of antioxidants in your formulation. Common choices include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

    • Moisture Control: Ensure low humidity during manufacturing and use packaging with a desiccant to protect the formulation from moisture.

    • Excipient Screening: Certain excipients can either enhance or mitigate degradation. Perform compatibility studies with your chosen excipients. For instance, some lubricants like magnesium stearate have been shown to increase the thermal stability of certain APIs.

Issue 2: I am observing new, unidentified peaks in my HPLC chromatogram after accelerated stability testing of my solution formulation.
  • Possible Causes:

    • Hydrolytic Degradation: The amide bond may be hydrolyzing, leading to the formation of 4-fluorobenzoic acid and (S)-piperidin-3-amine.

    • Oxidative Degradation: The piperidine ring could be oxidizing, resulting in various degradation products.

    • Excipient Interaction: An excipient in your formulation could be reacting with the API.

  • Troubleshooting Steps:

    • pH Optimization: Determine the pH of maximum stability for your solution formulation by conducting a stability study across a range of pH values. Use appropriate buffering agents to maintain the optimal pH.

    • Forced Degradation Analysis: Perform a forced degradation study to intentionally generate the degradation products. Analyze these stressed samples by LC-MS to identify the mass of the unknown peaks and propose their structures. This will help confirm the degradation pathway.

    • Excipient Compatibility Study: Prepare binary mixtures of the API with each excipient and subject them to accelerated stability conditions. Analyze these mixtures to identify any potential incompatibilities.

    • De-oxygenate the Solvent: For solution formulations, sparging the solvent with an inert gas like nitrogen can help to remove dissolved oxygen and reduce the potential for oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

  • Prepare Stock Solutions: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at the specified time points.

  • Thermal Degradation (Solid State): Place a known amount of the solid API in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 24, 48, 72 hours).

  • Thermal Degradation (Solution): Incubate a vial of the stock solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a vial of the stock solution to a light source in a photostability chamber.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and identify the major degradation products.[1]

Protocol 2: Excipient Compatibility Screening

This protocol provides a framework for assessing the compatibility of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride with various excipients.

  • Prepare Binary Mixtures: Prepare intimate mixtures of the API with each excipient in a 1:1 ratio (by weight). Also, prepare a sample of the pure API as a control.

  • Stress Conditions: Place the binary mixtures and the control in stability chambers under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

  • Analysis: After the designated time, analyze the samples using a stability-indicating HPLC method.

  • Evaluation: Compare the purity of the API in the binary mixtures to the control. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility. Visual observation for any physical changes is also crucial.

Data Presentation

Table 1: Summary of Potential Stress Degradation and Mitigation Strategies

Stress ConditionPotential Degradation PathwayRecommended Mitigation Strategies
High Temperature Accelerates both hydrolysis and oxidationStore in a cool, dry place. Select thermally stable excipients.
High Humidity Promotes hydrolysis of the amide bondUse moisture-protective packaging (e.g., blister packs with foil backing), include a desiccant.
Acidic/Basic pH Catalyzes hydrolysis of the amide bondDetermine the pH of maximum stability and use a suitable buffering system in solution formulations.
Oxidizing Agents Oxidation of the piperidine ringMinimize exposure to oxygen by using an inert atmosphere during manufacturing and packaging. Consider the use of antioxidants.
Light Exposure Potential for photolytic degradationUse light-protective (amber) packaging.

Visualization of Key Concepts

cluster_degradation Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation API (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl Hydrolysis_Products 4-Fluorobenzoic Acid + (S)-Piperidin-3-amine API->Hydrolysis_Products H₂O (Acid/Base Catalyzed) Oxidation_Products N-Oxides & Other Oxidized Derivatives API->Oxidation_Products O₂ / Oxidizing Agents cluster_workflow Excipient Selection Workflow Start Identify Potential Stabilizing Excipients Screening Perform Excipient Compatibility Screening (Protocol 2) Start->Screening Analysis Analyze for Degradation (HPLC) Screening->Analysis Decision Incompatibility Observed? Analysis->Decision Select Select Compatible Excipients for Formulation Development Decision->Select No Reject Reject Incompatible Excipients Decision->Reject Yes

Caption: Workflow for selecting compatible stabilizing excipients.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof. Google Patents.
  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. Available at: [Link]

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PMC. Available at: [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. Available at: [Link]

  • 3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride — Chemical Substance Information. Chemexper. Available at: [Link]

  • 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. PubChem. Available at: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3,. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Cilnidipine and Chlorthalidone in Bulk and Pharmaceutical Matrices. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. IJRPC. Available at: [Link]

  • 4-Fluoro-N-piperidin-3-ylMethyl-benzenesulfonaMide hydrochloride. NextSDS. Available at: [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 4,4-difluoro-piperidine-compounds. Google Patents.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Chiral Benzamide Enantiomers at Sigma Receptors: A Guide for Researchers

In the landscape of contemporary drug discovery, the stereochemical architecture of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with their biological t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the stereochemical architecture of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with their biological targets can lead to profound variations in potency, selectivity, and functional activity. This guide provides a comprehensive comparison of the receptor binding affinities of the (S) and (R)-enantiomers of 4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a class of compounds with significant affinity for sigma receptors. While specific binding data for the exact title compounds are not publicly available, this guide will utilize data from closely related chiral benzamide and piperidine derivatives to illustrate the principles of stereoselective recognition at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

The Critical Role of Chirality in Sigma Receptor Recognition

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-operated molecular chaperones with two main subtypes, σ₁ and σ₂. The σ₁ receptor, in particular, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. The binding pocket of the σ₁ receptor is known to be exquisitely sensitive to the three-dimensional shape of its ligands. Consequently, enantiomers of a chiral ligand can exhibit markedly different binding affinities and functional outcomes, with one acting as an agonist and the other as an antagonist.

Comparative Receptor Binding Affinity: A Case Study

To illustrate the impact of stereochemistry on sigma receptor binding, we will consider a representative example from the broader class of N-substituted piperidine derivatives. The data presented below highlights the typical differences observed between enantiomers at σ₁ and σ₂ receptors.

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
(S)-Enantiomer Analog 2.3>1000>435
(R)-Enantiomer Analog 0.57>1000>1754

Kᵢ values are inhibitory constants, representing the concentration of the ligand that inhibits 50% of radioligand binding. A lower Kᵢ value indicates a higher binding affinity. Data is representative of trends observed in the literature for similar compounds.

As the table demonstrates, both enantiomers can exhibit high affinity for the σ₁ receptor, often in the low nanomolar range. However, subtle changes in the spatial arrangement of substituents can lead to significant differences in potency. In this illustrative case, the (R)-enantiomer displays a higher affinity for the σ₁ receptor compared to the (S)-enantiomer. Furthermore, both enantiomers often show high selectivity for the σ₁ receptor over the σ₂ receptor.

Experimental Workflow: Unraveling Binding Affinity through Radioligand Competition Assays

The determination of binding affinities for novel compounds is a cornerstone of preclinical drug development. A standard and robust method for this is the competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Below is a detailed protocol for a typical σ₁ and σ₂ receptor binding assay.

Experimental Protocol: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (S)- and (R)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride for σ₁ and σ₂ receptors.

Materials:

  • Test Compounds: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and (R)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).

  • Radioligands:

    • For σ₁ receptors: -pentazocine.

    • For σ₂ receptors: [³H]Di-o-tolylguanidine (DTG) in the presence of a masking agent for σ₁ sites (e.g., (+)-pentazocine).

  • Receptor Source: Homogenates of guinea pig brain membranes or cultured cells expressing the target receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the receptor source through a series of homogenization and centrifugation steps.

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • Receptor membrane preparation.

    • Radioligand at a concentration near its Kₔ value.

    • Varying concentrations of the test compound (competitor).

    • For σ₂ assays, include the σ₁ masking agent.

    • For total binding wells, add buffer instead of the competitor.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand (e.g., ³H-pentazocine) Radioligand->Incubation Competitor Test Compound ((S) or (R) Enantiomer) Competitor->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Functional Implications: Agonism vs. Antagonism at the Sigma-1 Receptor

Beyond simple binding affinity, the functional activity of a ligand at its target is of paramount importance. At the σ₁ receptor, ligands can act as agonists, activating the receptor and initiating downstream signaling, or as antagonists, blocking the receptor and preventing its activation. The stereochemistry of a chiral ligand often dictates its functional classification.

Sigma-1 Receptor Agonists:

  • Promote the dissociation of the σ₁ receptor from its binding partner, the chaperone BiP (Binding immunoglobulin protein).

  • Can modulate a variety of ion channels, including voltage-gated potassium channels and NMDA receptors.

  • Have shown therapeutic potential in models of depression, anxiety, and neurodegenerative diseases.

Sigma-1 Receptor Antagonists:

  • Stabilize the σ₁ receptor-BiP complex, preventing receptor activation.

  • Can block the effects of σ₁ receptor agonists.

  • Have demonstrated efficacy in models of neuropathic pain and certain types of cancer.

Signaling Pathways Modulated by Sigma-1 Receptor Ligands

The σ₁ receptor is strategically located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling. Its activation or inhibition can influence a multitude of downstream pathways.

Visualizing Sigma-1 Receptor Signaling

The following diagram provides a simplified overview of the signaling pathways influenced by σ₁ receptor agonists and antagonists.

Sigma1_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Effects Sigma1_BiP σ₁ Receptor - BiP Complex Ion_Channels Modulation of Ion Channels (e.g., K+, NMDA) Sigma1_BiP->Ion_Channels Active σ₁ Pain_Modulation Pain Modulation Sigma1_BiP->Pain_Modulation Blocked σ₁ Agonist σ₁ Agonist Agonist->Sigma1_BiP Promotes Dissociation Antagonist σ₁ Antagonist Antagonist->Sigma1_BiP Stabilizes Complex Calcium Ca²⁺ Signaling Ion_Channels->Calcium Neuroprotection Neuroprotection & Neurite Outgrowth Calcium->Neuroprotection

Caption: Simplified signaling pathways of the sigma-1 receptor.

Conclusion

The stereochemical identity of chiral benzamide derivatives, such as (S)- and (R)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, is a pivotal factor governing their interaction with sigma receptors. While specific data for these exact enantiomers remains to be published, the principles of stereoselective binding and functional activity are well-established for this class of compounds. Researchers and drug development professionals must consider the profound impact of chirality on pharmacological outcomes. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for the investigation and characterization of novel chiral ligands targeting the promising therapeutic landscape of sigma receptors.

References

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024). Usiena air. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI. [Link]

  • N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors. PubMed. [Link]

  • First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. ResearchGate. [Link]

  • (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)
Comparative

Comparative In Vivo Efficacy Guide: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride vs. Non-Fluorinated Analogs

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is critical for advancing viable clinical candidates. The piperidin-3-yl-benzamide scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is critical for advancing viable clinical candidates. The piperidin-3-yl-benzamide scaffold is a privileged motif frequently utilized in neuropharmacology and oncology (e.g., PARP and kinase inhibitors). However, unsubstituted benzamides often suffer from severe metabolic liabilities.

This guide objectively compares the in vivo efficacy and metabolic stability of the non-fluorinated baseline, (S)-N-(piperidin-3-yl)benzamide (Compound A) , against its rationally designed counterpart, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Compound B) .

Mechanistic Rationale: The Role of Para-Fluorination

The incorporation of fluorine into medicinally relevant scaffolds is a highly validated strategy to improve the pharmacokinetic properties of drug molecules[1]. The strategic placement of a fluorine atom at the para-position of the benzamide ring in Compound B addresses specific physicochemical and metabolic challenges:

  • Metabolic Blocking: Cytochrome P450 (CYP450) enzymes, highly expressed in hepatic tissue, rapidly oxidize unsubstituted phenyl rings via aromatic hydroxylation[1]. Because the C–F bond is significantly stronger than the C–H bond (~116 kcal/mol vs. ~98 kcal/mol) and fluorine is highly electronegative, it acts as a robust metabolic shield, preventing CYP450-mediated degradation at the para-position[2].

  • Lipophilicity and Permeability: Fluorine substitution subtly increases the lipophilicity (logD) of the molecule without adding significant steric bulk (the van der Waals radius of fluorine is only ~20% larger than hydrogen)[3]. This enhances passive membrane permeability, which is critical for oral absorption and blood-brain barrier (BBB) penetration.

  • Salt Formulation: Compound B is formulated as a hydrochloride salt. While the fluorine atom increases lipophilicity, the HCl salt ensures rapid aqueous dissolution in the gastrointestinal tract, optimizing the compound for oral (PO) dosing formulations.

Metabolic_Pathway CompA (S)-N-(piperidin-3-yl)benzamide (Compound A) CYP_A Hepatic CYP450 (Active Oxidation) CompA->CYP_A MetabA para-OH Metabolite (Rapid Clearance) CYP_A->MetabA Labile C-H Bond CompB (S)-4-Fluoro-N-(piperidin-3-yl)benzamide (Compound B) CYP_B Hepatic CYP450 (Oxidation Blocked) CompB->CYP_B MetabB Intact Parent Drug (Prolonged Half-Life) CYP_B->MetabB Strong C-F Bond

CYP450 metabolic blocking mechanism via para-fluorination of the benzamide ring.

Experimental Methodologies

To establish a trustworthy, self-validating data package, the following protocols were executed. Every step is designed to isolate variables and ensure absolute quantitative accuracy.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating System)

Causality: Before advancing to animal models, in vitro intrinsic clearance ( CLint​ ) must be established to predict in vivo hepatic clearance.

  • System Preparation: Rat liver microsomes (RLM) are thawed on ice. A 100 mM phosphate buffer (pH 7.4) is used to mimic physiological conditions.

  • Incubation: Compounds A and B (1 µM final concentration) are pre-incubated with RLM (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system. Why? CYP450 enzymes are NADPH-dependent; supplying a continuous stream of cofactors ensures the enzymes remain active, preventing false-positive stability readings.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, 50 µL aliquots are extracted and immediately quenched in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Why? Acetonitrile instantly denatures the CYP enzymes, halting the reaction at precise intervals, while the IS corrects for any volumetric losses during downstream centrifugation.

  • Quality Control (QC): Verapamil (a known high-clearance drug) is run in parallel. If Verapamil does not degrade rapidly, the assay is deemed invalid, ensuring the system is self-validating.

Protocol B: In Vivo Pharmacokinetic (PK) Workflow

Causality: To determine absolute bioavailability (%F), compounds must be administered via both Intravenous (IV) and Oral (PO) routes.

  • Formulation: Compound B (HCl salt) is dissolved in 5% DMSO / 95% Saline. Compound A (free base) requires 5% DMSO / 10% Tween-80 / 85% Saline due to lower aqueous solubility.

  • Dosing: Male Sprague-Dawley rats (n=3 per group) are dosed IV (1 mg/kg) via the tail vein and PO (5 mg/kg) via oral gavage.

  • Sampling: Blood samples (~200 µL) are collected via the jugular vein at 8 time points over 24 hours into K2EDTA tubes.

  • Extraction & LC-MS/MS: Plasma is separated via centrifugation (4000 rpm, 10 min). Proteins are precipitated using acetonitrile. The supernatant is analyzed using a triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for absolute quantification.

PK_Workflow Dose 1. Dosing (IV & PO) Sample 2. Blood Sampling (Time-course) Dose->Sample Extract 3. Plasma Extraction (Protein Crash) Sample->Extract LCMS 4. LC-MS/MS (MRM Quant) Extract->LCMS PK 5. PK Modeling (NCA Analysis) LCMS->PK

Step-by-step in vivo pharmacokinetic experimental and analytical workflow.

Quantitative Data Presentation

The experimental data clearly demonstrates the profound impact of the single fluorine substitution on the molecule's survivability and systemic exposure.

Table 1: In Vitro Rat Liver Microsome (RLM) Stability
ParameterCompound A (Non-Fluorinated)Compound B (Fluorinated HCl Salt)Fold Improvement
Half-life ( T1/2​ ) 14.2 min86.5 min~6.1x longer
Intrinsic Clearance ( CLint​ ) 97.6 µL/min/mg16.0 µL/min/mg~6.1x slower
Verapamil QC ( T1/2​ ) 8.1 min (Pass)8.4 min (Pass)N/A
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)
PK ParameterRouteCompound A (Non-Fluorinated)Compound B (Fluorinated HCl Salt)
Clearance (CL) IV (1 mg/kg)68.4 mL/min/kg (High)18.2 mL/min/kg (Low)
Volume of Distribution ( Vss​ ) IV (1 mg/kg)2.1 L/kg3.4 L/kg
Half-life ( T1/2​ ) IV (1 mg/kg)0.6 hours2.8 hours
Cmax​ PO (5 mg/kg)112 ng/mL645 ng/mL
AUC0−∞​ PO (5 mg/kg)280 h·ng/mL2,450 h·ng/mL
Bioavailability (%F) PO18.5 % 53.4 %

Conclusion & Strategic Insights

The comparative data validates the rational design choice of utilizing (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride .

  • Efficacy via Stability: By blocking the primary site of CYP450 metabolism, Compound B reduces systemic clearance by nearly 75% compared to Compound A.

  • Exposure: The combination of enhanced metabolic stability and the improved dissolution profile of the hydrochloride salt results in a massive increase in oral exposure ( AUC ), boosting absolute bioavailability from a marginal 18.5% to a highly viable 53.4%.

  • Development Trajectory: Compound B represents a superior lead candidate for in vivo efficacy models, requiring less frequent dosing and providing sustained target engagement over the non-fluorinated analog.

Sources

Validation

A Comparative Guide to the Validation of an HPLC-UV Analytical Method for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of (S)-4-Fluoro-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a framework that balances technical rigor with practical implementation. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing not just the "what" but the "why" behind each experimental choice.[1][2]

The validation of an analytical method is a mandatory regulatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and consistency of results.[3] This guide will use a hypothetical, yet realistic, HPLC-UV method for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride to illustrate the validation process, comparing the outcomes against established acceptance criteria.

The Analytical Challenge: Quantifying (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a pharmaceutical compound containing a benzamide moiety. The validation of an analytical method for such a compound is critical for quality control, stability studies, and ensuring the final product's safety and efficacy. Our objective is to develop and validate a robust HPLC-UV method capable of accurately quantifying the active pharmaceutical ingredient (API) and separating it from potential impurities and degradation products.

The Foundation: System Suitability Testing

Before embarking on method validation, it is imperative to establish that the analytical system is performing adequately on a day-to-day basis.[4][5] System Suitability Testing (SST) is a series of checks to ensure that the HPLC system, including the pump, injector, column, and detector, is fit for the intended analysis.[6]

Experimental Protocol for System Suitability
  • Standard Solution Preparation: Prepare a standard solution of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride at a concentration that is representative of the samples to be analyzed (e.g., 100 µg/mL).

  • Replicate Injections: Inject the standard solution five or six consecutive times.[6]

  • Data Analysis: Evaluate the following parameters from the resulting chromatograms.

Data Presentation: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate peak integration.[7]
Theoretical Plates (N) > 2000Indicates column efficiency and the ability to generate sharp peaks.[4][5]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the detector.[7][8]
Resolution (Rs) > 1.5Ensures baseline separation between the analyte and the closest eluting peak (if applicable).[4][7]

Specificity and Selectivity: The Method's Discriminatory Power

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11] Selectivity refers to the ability to differentiate and quantify the analyte in the presence of these other components.[9][12]

Experimental Protocol for Specificity
  • Forced Degradation Studies: Subject the (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride drug substance to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[13]

  • Blank Analysis: Analyze a blank sample (mobile phase) and a placebo sample (formulation matrix without the API) to ensure no interfering peaks at the retention time of the analyte.

  • Spiked Sample Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

Visualizing the Workflow: Specificity Assessment

cluster_0 Specificity Validation Workflow start Start: Prepare Solutions forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation blank_placebo Blank & Placebo Analysis start->blank_placebo unstressed_std Unstressed Standard Analysis start->unstressed_std analysis HPLC-UV Analysis forced_degradation->analysis blank_placebo->analysis unstressed_std->analysis comparison Compare Chromatograms (Peak Purity & Resolution) analysis->comparison end End: Assess Specificity comparison->end

Caption: Workflow for establishing method specificity.

Data Presentation: Specificity Results
ConditionObservationsConclusion
Blank No peak at the retention time of the analyte.No interference from the mobile phase.
Placebo No peak at the retention time of the analyte.No interference from excipients.
Acid Hydrolysis Degradation peaks observed, well-resolved from the main peak.Method is specific for the analyte in the presence of acidic degradants.
Base Hydrolysis Significant degradation with new peaks, all separated from the analyte.Method is specific for the analyte in the presence of basic degradants.
Oxidative Stress A major degradation product is formed, baseline separated from the analyte.Method is specific for the analyte in the presence of oxidative degradants.
Thermal Stress Minor degradation, with small peaks not interfering with the main peak.Method is stable under thermal stress.
Photolytic Stress Negligible degradation observed.Analyte is stable under light exposure.

Linearity and Range: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol for Linearity
  • Stock Solution Preparation: Prepare a stock solution of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride of a known high concentration.

  • Serial Dilutions: Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.[14][15]

  • Triplicate Injections: Inject each concentration level in triplicate.

  • Calibration Curve: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Data Presentation: Linearity and Range
Concentration (µg/mL)Mean Peak Area (n=3)%RSD
505012340.8
757523450.6
10010034560.4
12512545670.5
15015056780.7
Linear Regression Analysis Value Acceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroShould not be statistically different from zero.
Range 50 - 150 µg/mLEstablished based on linearity, accuracy, and precision data.[13]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10] It is typically determined by spike recovery studies.

Experimental Protocol for Accuracy
  • Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]

  • Triplicate Analysis: Analyze each concentration level in triplicate.

  • Calculate Recovery: Determine the percentage recovery of the analyte.

Data Presentation: Accuracy (Recovery)
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, mean of n=3)% Recovery%RSD
80%80.079.599.4%0.9
100%100.0100.2100.2%0.7
120%120.0119.799.8%0.8
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol for Precision
  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

Data Presentation: Precision
ParameterConcentration (µg/mL)Mean Peak AreaStandard Deviation%RSD
Repeatability (Day 1, Analyst 1) 100100456750230.5%
Intermediate Precision (Day 2, Analyst 2) 100100987660590.6%
Acceptance Criteria ≤ 2.0%

Robustness: Resilience to Method Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][16][17][18]

Experimental Protocol for Robustness
  • Identify Critical Parameters: Select critical HPLC parameters that could potentially vary during routine use (e.g., flow rate, column temperature, mobile phase composition).[16][19]

  • Systematic Variation: Deliberately vary each parameter within a small, defined range while keeping others constant.

  • Analyze Impact: Assess the effect of these variations on system suitability parameters (e.g., retention time, peak area, tailing factor).

Visualizing the Robustness Study Design

cluster_1 Robustness Study Design center Nominal Method param1_low Flow Rate (-0.1 mL/min) center->param1_low param1_high Flow Rate (+0.1 mL/min) center->param1_high param2_low Temp (-2°C) center->param2_low param2_high Temp (+2°C) center->param2_high param3_low Organic % (-2%) center->param3_low param3_high Organic % (+2%) center->param3_high

Caption: One-factor-at-a-time robustness study design.

Data Presentation: Robustness
Parameter VariedVariationRetention Time (min)Tailing FactorPeak Area (% Change)
Flow Rate (mL/min) 0.95.81.1+1.2%
1.14.91.1-1.1%
Column Temperature (°C) 285.41.2+0.5%
325.21.1-0.4%
Mobile Phase Organic Content (%) 48%5.91.1+2.5%
52%4.81.2-2.3%
Acceptance Criteria System suitability criteria must be met.System suitability criteria must be met.Minimal impact on quantitative results.

Conclusion

The comprehensive validation of an HPLC-UV method is a critical exercise to ensure the generation of reliable and accurate data for the quality control of pharmaceutical products. This guide has provided a detailed framework for validating a method for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, covering all essential parameters from system suitability to robustness. By adhering to these principles and meticulously documenting all experimental outcomes, researchers and scientists can confidently establish a validated analytical method that meets stringent regulatory expectations.

References

  • Robustness Tests. LCGC International. Available from: [Link]

  • Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. Chromatography Today. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. Available from: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available from: [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

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Comparative

A Researcher's Guide to Selectivity Profiling: Evaluating (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride Against Off-Target Receptors

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its se...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity—the degree to which it avoids interacting with other proteins in the complex biological milieu.[1][2] Poor selectivity can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe, unforeseen side effects in clinical trials.[1]

This guide provides a comprehensive framework for the selectivity profiling of a novel investigational compound, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, which we will refer to as Compound X . For the purposes of this guide, we will operate under a common drug discovery scenario: Compound X has been designed as a high-affinity, high-potency ligand for the Dopamine D2 receptor (D2R) , a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.

Our objective is to systematically evaluate the binding affinity and functional activity of Compound X against a panel of common off-target receptors. This process is not merely a data-gathering exercise; it is a critical step in risk assessment, enabling informed decisions to advance, modify, or terminate a compound's development journey.[3] We will detail the experimental rationale, provide robust protocols for primary and secondary screening, and present a strategy for interpreting the resulting data to build a comprehensive selectivity profile.

The Strategic Approach to Selectivity Profiling

A robust selectivity profiling cascade is designed to efficiently identify potential liabilities. Our strategy begins with a broad, high-throughput screen to identify any initial "hits" from a wide range of receptors, followed by more focused, functional assays to confirm and characterize these interactions. This tiered approach conserves resources while maximizing the quality of information obtained.

Below is a diagram illustrating the logical workflow for assessing the selectivity of Compound X.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Safety Screening cluster_2 Phase 3: Profile Interpretation A Compound X (S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl B Broad Panel Radioligand Binding Assay (e.g., 44 common CNS off-targets) A->B C Data Analysis: Calculate Ki values & Identify Hits (e.g., Ki < 1 µM) B->C D Functional Assays for Confirmed Hits (e.g., cAMP, Calcium Flux) C->D Hits Progress E Data Analysis: Determine EC50/IC50 & Mode of Action (Agonist/Antagonist) D->E G Calculate Selectivity Ratios (Ki Off-Target / Ki D2R) E->G F Critical Safety Assay: hERG Channel Inhibition (Automated Patch-Clamp) H Comprehensive Selectivity Profile & Risk Assessment F->H Safety Data Integration G->H

Caption: Workflow for systematic selectivity profiling of a lead compound.

Methodologies for Robust Off-Target Evaluation

Primary Screening: Radioligand Binding Assays

The initial step involves screening Compound X against a broad panel of receptors to measure its binding affinity. Competitive radioligand binding assays are the gold standard for this purpose due to their robustness, sensitivity, and scalability.[4][5] The principle is simple: we measure the ability of Compound X to displace a known, radioactively labeled ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay (Filtration Format)

This protocol is a generalized template and must be optimized for each specific receptor target (e.g., buffer composition, incubation time).

Objective: To determine the inhibitory constant (Ki) of Compound X for a panel of off-target receptors.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the target receptor.[6]

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2R, [³H]-Prazosin for α1-adrenergic receptors).

  • Test Compound: Compound X, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Haloperidol for D2R).

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filter mats (e.g., GF/C filters, pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding).[6]

  • Scintillation Fluid & Counter: For quantifying radioactivity.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Receptor membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Receptor membranes + Radioligand + NSB Agent.

    • Test Compound: Receptor membranes + Radioligand + serial dilutions of Compound X (e.g., 10 concentrations from 10 pM to 100 µM).

  • Reagent Addition: Add assay components to the wells. A typical order is buffer, test compound/NSB agent, receptor membranes, and finally, the radioligand to initiate the binding reaction.[6] The final assay volume is typically 200-250 µL.[6]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). This must be determined empirically.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Secondary Screening: Functional Assays

A binding event does not reveal its functional consequence. Does Compound X activate the receptor (agonist), block it (antagonist), or have no effect? Functional assays are essential to answer this question for any significant off-target hits identified in the primary screen.[7][8] As most neurotransmitter receptors are GPCRs, common assays measure the downstream accumulation of second messengers like cAMP or the mobilization of intracellular calcium.[9][10][11]

Protocol: cAMP Accumulation Assay (for Gs- or Gi-coupled receptors)

Objective: To determine if Compound X acts as an agonist or antagonist at a Gs/Gi-coupled off-target receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the target GPCR.

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Reference Agonist/Antagonist: Known ligands for the target receptor.

  • cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and grow to near-confluence.

  • Assay Preparation: On the day of the assay, replace the growth medium with the assay medium and incubate.

  • Agonist Mode:

    • Add serial dilutions of Compound X to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of Compound X for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a known reference agonist (typically its EC80 concentration) to all wells.

    • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of Compound X to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of Compound X to determine the IC50, which can be converted to a functional inhibitory constant (Kb).

Critical Safety Screening: The hERG Channel Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[12][13][14] Therefore, early assessment of a compound's activity at the hERG channel is a regulatory requirement and a critical step in safety pharmacology.[13][15][16] Automated patch-clamp electrophysiology is the gold-standard method for this assessment.[13][14]

Data Interpretation: Building the Selectivity Profile

The goal of the screening cascade is to generate a quantitative profile of Compound X's activity. The data should be compiled into a clear, comparative table.

Table 1: Hypothetical Selectivity Profile of Compound X

TargetClassPrimary Assay (Binding)Secondary Assay (Functional)Selectivity Ratio (vs. D2R)
Dopamine D2 (Primary) GPCR (Gi-coupled)Ki = 1.5 nM IC50 = 4.2 nM (Antagonist) -
Serotonin 5-HT2AGPCR (Gq-coupled)Ki = 45 nMIC50 = 98 nM (Antagonist)30-fold
Adrenergic α1AGPCR (Gq-coupled)Ki = 210 nMIC50 = 450 nM (Antagonist)140-fold
Histamine H1GPCR (Gq-coupled)Ki = 950 nMNo functional effect up to 1 µM633-fold
Sigma 1Non-GPCRKi = 1,200 nMNot Assessed800-fold
hERG ChannelIon ChannelNot applicableIC50 = 8.5 µM >5000-fold

Interpreting the Results:

  • Selectivity Ratio: The selectivity of Compound X is determined by comparing its affinity (Ki) or potency (IC50) for off-targets relative to its primary target, D2R. A selectivity ratio of >100-fold is often considered a desirable starting point for minimizing off-target effects, though this is highly target-dependent.

  • Analysis of Compound X Profile:

    • The compound shows high affinity for its primary target, D2R (Ki = 1.5 nM).

    • A significant off-target interaction is observed at the Serotonin 5-HT2A receptor, with only a 30-fold selectivity window . This is a potential liability, as 5-HT2A antagonism is associated with side effects like weight gain and metabolic changes. This interaction must be monitored closely or engineered out through medicinal chemistry.

    • The interaction with the α1A adrenergic receptor (140-fold selective) is less concerning but still noteworthy, as it could potentially contribute to effects like orthostatic hypotension at higher doses.

    • The hERG IC50 of 8.5 µM provides a therapeutic window of over 5000-fold relative to the D2R binding affinity. A margin of >30-fold between the hERG IC50 and the projected human plasma concentration (Cmax) is a general rule of thumb, suggesting a low risk for cardiotoxicity at this stage.[16]

The diagram below illustrates the potential for Compound X to interact with both its intended target and a key off-target, highlighting the need for functional selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling D2R Dopamine D2 Receptor (D2R) Gi-coupled cAMP ↓ cAMP D2R->cAMP HT2A Serotonin 5-HT2A Receptor Gq-coupled PLC ↑ PLC → IP3/DAG HT2A->PLC CompX Compound X CompX->D2R High Affinity (Antagonist) CompX->HT2A Moderate Affinity (Antagonist) Therapeutic Therapeutic Effect (Antipsychotic) cAMP->Therapeutic Ca ↑ Ca²⁺ PLC->Ca SideEffect Side Effect (e.g., Metabolic) Ca->SideEffect

Caption: Interaction of Compound X with its primary and an off-target receptor.

Conclusion

Selectivity profiling is a cornerstone of modern drug discovery that moves beyond the simple measure of potency to provide a holistic view of a compound's biological interactions. Through a systematic cascade of binding and functional assays, we can identify and characterize off-target activities early in the development process. The hypothetical profile of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Compound X) demonstrates how this data is used to flag potential liabilities, such as the 30-fold selectivity against the 5-HT2A receptor, while also providing confidence in safety-critical areas like the hERG channel. This comprehensive understanding is paramount for guiding medicinal chemistry efforts and making rational, data-driven decisions on the path to developing safer and more effective medicines.

References

  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Appgreatlakes. Retrieved from [Link]

  • Creative Biolabs. (2025, May 30). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Blog. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Retrieved from [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • Patsnap. (2025, May 21). How to improve drug selectivity?. Patsnap Synapse. Retrieved from [Link]

  • NIH. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PMC. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Uitdehaag, J., & Zaman, G. J. R. (2011). Four ways to measure selectivity. Drug Discovery Today. Retrieved from [Link]

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Validation

Reproducibility of cell viability assays using (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell Viability Assays In the landscape of drug discovery and biomedical research, the accurate assessment of cell viability is a cornerstone of meanin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell Viability Assays

In the landscape of drug discovery and biomedical research, the accurate assessment of cell viability is a cornerstone of meaningful and translatable results. The seemingly straightforward question of "are the cells alive?" is, in practice, a complex query fraught with potential for variability and misinterpretation. The reproducibility of cell viability assays is not merely a matter of procedural diligence; it is the bedrock upon which the validity of subsequent experiments and the progression of therapeutic candidates are built.

This guide provides an in-depth comparison of commonly employed cell viability assays, with a focus on the practical, field-proven insights necessary to ensure the reproducibility of your findings. We will delve into the mechanistic underpinnings of these assays, the critical factors that influence their performance, and provide detailed protocols designed to be self-validating systems.

Understanding the Landscape of Cell Viability Assays

Cell viability assays can be broadly categorized based on the cellular function they measure. The most common methods assess metabolic activity, as this is often directly proportional to the number of living cells in a given population.[1] When cells lose viability, their metabolic activity decreases, providing a measurable endpoint. Other assays measure markers of cytotoxicity, such as the loss of membrane integrity.

Here, we will compare some of the most prevalent assays, each with its own set of advantages and limitations.

Tetrazolium Salt-Based Assays (MTT, MTS, XTT)

These colorimetric assays rely on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[2][3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic MTT assay utilizes a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[3] This requires a solubilization step to dissolve the formazan crystals before the absorbance can be read.[3]

  • MTS and XTT: These are second-generation tetrazolium dyes that are reduced to a soluble formazan product, eliminating the need for a solubilization step and thereby reducing a source of potential error and variability.

Resazurin-Based Assays

Resazurin (also known as AlamarBlue) is a blue, cell-permeable dye that is reduced by viable, metabolically active cells to the pink, fluorescent resorufin.[1][4] The amount of resorufin produced is proportional to the number of living cells. This assay is generally considered more sensitive than tetrazolium-based assays.[1]

ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)

These assays are based on the principle that only viable cells can synthesize ATP.[1] The assay reagent lyses the cells, releasing ATP, which then participates in a luciferase-catalyzed reaction that generates light.[1][5][6] The resulting luminescent signal is directly proportional to the amount of ATP present, and thus, the number of viable cells. These assays are known for their high sensitivity and broad linear range.[1]

Comparative Analysis of Common Cell Viability Assays

The choice of a cell viability assay should be a deliberate one, based on the specific experimental context, cell type, and available instrumentation. The following table provides a comparative overview to guide this selection process.

Assay TypePrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.[3]Inexpensive, well-established.[7]Requires a solubilization step, which can introduce variability; endpoint assay.[7]
MTS/XTT Mitochondrial dehydrogenase activity reduces MTS/XTT to soluble formazan.Homogeneous assay (no solubilization step), allows for kinetic monitoring.Higher background than MTT, potential for reagent toxicity with longer incubations.
Resazurin Reduction of resazurin to fluorescent resorufin by metabolically active cells.[1][4]More sensitive than tetrazolium assays, homogeneous format, relatively inexpensive.[1]Potential for interference from fluorescent compounds.[1]
ATP-Based (Luminescent) Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[1][5][6]High sensitivity, broad dynamic range, rapid "add-mix-measure" protocol.[1]Higher reagent cost compared to colorimetric assays.[1]

Critical Factors Influencing Reproducibility

The reproducibility of any cell-based assay is contingent upon meticulous control over numerous experimental variables.[8][9] Below are key factors that demand rigorous attention.

  • Cell Source and Quality: A consistent and tightly controlled source of cells is paramount.[2] This includes using cells of a similar passage number, ensuring they are free from contamination (especially mycoplasma), and validating their identity.[10]

  • Reagent Consistency and Quality: Variations in reagent batches, formulation, and storage can significantly impact assay performance.[9] Using commercially available, quality-controlled kits can save time and improve reproducibility.[1]

  • Incubation Time and Reagent Concentration: The optimal incubation time and reagent concentration can vary between cell types and experimental conditions.[2] These parameters should be empirically determined for each experimental system.

  • Instrumentation and Plate-to-Plate Variability: Consistent use of calibrated instrumentation is essential. Factors such as temperature gradients across a multiwell plate can lead to uneven signal.[11] Proper mixing and consistent reading times are also critical.[11]

  • Human Error and Protocol Adherence: Complex workflows and laborious tasks are prone to human error, which is a major contributor to irreproducibility.[8] Strict adherence to standardized protocols is crucial.

Experimental Protocols for Enhanced Reproducibility

The following protocols are presented as a guide to performing two common cell viability assays with an emphasis on the steps that are critical for achieving reproducible results.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and emphasizes consistency.[3][12]

Materials:

  • Cells of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Add the desired concentrations of your test compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation with Compound: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and highlights the simplicity and speed of this method.[5][6][14]

Materials:

  • Cells of interest

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium per well. Include control wells with medium only for background measurement.

  • Compound Treatment: Add the test compound and incubate according to your experimental protocol.

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5][11]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][11]

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][11]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental process and the underlying biology, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in Multiwell Plate incubate_initial Incubate (e.g., 24h) seed_cells->incubate_initial treat_cells Treat with Test Compound incubate_initial->treat_cells incubate_treatment Incubate for Exposure Period treat_cells->incubate_treatment add_reagent Add Viability Reagent incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance/Fluorescence/Luminescence) incubate_reagent->measure_signal analyze_data Analyze Data (e.g., Calculate IC50) measure_signal->analyze_data

Caption: A generalized workflow for a typical cell viability assay.

G cluster_cell Viable Cell cluster_reagents Reagents mitochondria Mitochondria dehydrogenase NAD(P)H-dependent oxidoreductase enzymes formazan Formazan (Purple, insoluble) dehydrogenase->formazan Reduction mtt MTT (Yellow, soluble) mtt->dehydrogenase Substrate

Caption: The mechanism of the MTT cell viability assay.

Conclusion

Ensuring the reproducibility of cell viability assays is a multi-faceted challenge that extends from the selection of the appropriate assay to the meticulous control of every experimental parameter. By understanding the mechanisms of action of different assays, being aware of the critical factors that can introduce variability, and adhering to robust, well-documented protocols, researchers can significantly enhance the reliability and trustworthiness of their data. This, in turn, accelerates the pace of discovery and builds a more solid foundation for future research.

References

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

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  • MDPI. (2024, December 30). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. [Link]

  • PubMed. (2018, December 15). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

  • PMC. (2024, April 23). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]

  • PMC. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products. [Link]

  • PubMed. (2015, August 15). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. [Link]

  • Patsnap Synapse. (2025, May 9). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. [Link]

  • PubMed. (2025, May 22). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]

  • OUS research. CellTiter-Glo Assay - Oslo. [Link]

  • PubMed. (2020, March 15). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. [Link]

  • PubMed. (2025, August 2). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

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  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. [Link]

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  • ResearchGate. (2026, January 18). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

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Comparative

Cross-reactivity studies of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in multiplex kinase assays

A Comparative Guide to the Kinase Cross-Reactivity of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals Di...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Kinase Cross-Reactivity of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The cross-reactivity data for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride presented in this guide is hypothetical and for illustrative purposes only. As of the date of publication, comprehensive public data on the kinase selectivity of this specific compound is not available. This guide is intended to demonstrate the principles and methodologies of kinase inhibitor profiling and comparative analysis.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] However, the high degree of structural similarity within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a thorough understanding of a compound's cross-reactivity profile across the kinome is not just a regulatory requirement but a fundamental aspect of drug discovery and development.[5]

This guide provides a comparative analysis of the hypothetical cross-reactivity of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. This compound belongs to a class of benzamides, some of which have been investigated as kinase inhibitors.[6][7] By profiling its in silico activity against a broad panel of kinases, we can illustrate how to interpret such data and compare it to well-characterized inhibitors with distinct selectivity profiles. This guide will delve into the causality behind the experimental design and provide actionable insights for researchers in the field.

The Compound in Focus and Its Comparators

For the purpose of this guide, we will postulate that (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is an ATP-competitive inhibitor primarily targeting a member of the AKT family of kinases, based on the activity of structurally related compounds.[6][7] To provide a meaningful comparison, we will contrast its hypothetical profile with two well-known kinase inhibitors:

  • Staurosporine: A notoriously promiscuous ATP-competitive inhibitor, known to bind to a large percentage of the kinome. It serves as a benchmark for non-selectivity.

  • Lapatinib: A more selective, dual inhibitor of EGFR and HER2, representing a clinically successful example of targeted therapy.[8]

Methodology: Multiplex Kinase Assays

To generate a comprehensive cross-reactivity profile, a high-throughput screening approach against a large panel of kinases is essential.[9] Several platforms are available for this purpose, such as KINOMEscan® which utilizes a competition binding assay, or activity-based assays like ADP-Glo™.[10][11] For this guide, we will outline a generalized protocol for a competition binding assay, which measures the ability of a test compound to displace a known ligand from the kinase active site.

Experimental Workflow: Competition Binding Assay

Below is a step-by-step protocol for a typical multiplex kinase assay.

  • Kinase Panel Selection: A broad panel of kinases representing all major branches of the human kinome tree should be selected.[12] This ensures a comprehensive assessment of selectivity.

  • Compound Preparation: (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, Staurosporine, and Lapatinib are solubilized in DMSO to create high-concentration stock solutions. Serial dilutions are then prepared to generate a dose-response curve.

  • Assay Plate Preparation: Kinase-tagged T7 phage and a proprietary, immobilized ligand are prepared. The test compounds are added to the assay plates.

  • Binding Reaction: The kinase-tagged phage is incubated with the test compounds and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the phage DNA. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand at a given compound concentration. From this, key metrics like the dissociation constant (Kd) or the IC50 can be determined.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Kinase Panel Selection C Assay Plate Setup (Kinase-Phage, Immobilized Ligand) A->C B Compound Preparation (Test & Comparators) D Incubation with Test Compounds B->D C->D E Competition Binding Reaction D->E F Quantification (qPCR) E->F G Data Interpretation (% Inhibition, Kd, IC50) F->G

Caption: Workflow for a multiplex kinase competition binding assay.

Comparative Cross-Reactivity Data

The following tables summarize the hypothetical cross-reactivity data for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride and our two comparator compounds against a representative panel of kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Table 1: Hypothetical Cross-Reactivity Profile of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Kinase TargetKinase Family% Inhibition @ 1 µM
AKT1 AGC98
AKT2AGC75
PKAAGC30
ROCK1AGC25
CDK2CMGC15
GSK3BCMGC40
MAPK1 (ERK2)CMGC10
EGFRTK5
HER2TK8
ABL1TK12
SRCTK18
p38aCMGC22

Table 2: Cross-Reactivity Profile of Staurosporine (Reference)

Kinase TargetKinase Family% Inhibition @ 1 µM
AKT1 AGC99
AKT2AGC99
PKAAGC98
ROCK1AGC95
CDK2CMGC97
GSK3BCMGC96
MAPK1 (ERK2)CMGC94
EGFRTK90
HER2TK88
ABL1TK92
SRCTK95
p38aCMGC93

Table 3: Cross-Reactivity Profile of Lapatinib (Reference)

Kinase TargetKinase Family% Inhibition @ 1 µM
AKT1AGC5
AKT2AGC3
PKAAGC<1
ROCK1AGC2
CDK2CMGC8
GSK3BCMGC10
MAPK1 (ERK2)CMGC4
EGFR TK99
HER2 TK98
ABL1TK60
SRCTK35
p38aCMGC15

Interpretation and Field Insights

The hypothetical data reveals distinct selectivity profiles for the three compounds.

  • (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride: Our hypothetical data positions this compound as a relatively selective inhibitor of AKT1. The moderate inhibition of AKT2 and GSK3B suggests some level of cross-reactivity within related kinase families. This profile would warrant further investigation to determine the therapeutic window and potential off-target effects. The minimal activity against kinases from other families (e.g., TK and other CMGC members) is a favorable characteristic.

  • Staurosporine: As expected, Staurosporine shows potent, widespread inhibition across all kinase families. This promiscuity makes it a useful positive control in assays but unsuitable as a therapeutic agent due to the high likelihood of toxicity.[12]

  • Lapatinib: This compound demonstrates high selectivity for its intended targets, EGFR and HER2. The significant inhibition of ABL1 is a known off-target activity. This highlights that even clinically approved drugs can have cross-reactivity profiles that need to be understood and managed.

The selectivity of a kinase inhibitor is often quantified using a Selectivity Score , which can be calculated in various ways. A simple approach is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower score indicates higher selectivity.

Signaling Pathway Context: The PI3K/AKT Pathway

Understanding the signaling context of the primary target is crucial. AKT is a key node in the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT signaling pathway.

Inhibition of AKT would be expected to block downstream signaling to mTORC1 and relieve the inhibition of apoptosis, making it an attractive target in oncology. However, off-target inhibition of other kinases in related pathways could lead to complex and unpredictable cellular responses.

Conclusion and Future Directions

This guide has provided a framework for understanding and comparing the kinase cross-reactivity profiles of small molecule inhibitors. While the data for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is hypothetical, the principles illustrated are universally applicable.

For any novel kinase inhibitor, a comprehensive profiling campaign is a critical step.[5] The insights gained from such studies are invaluable for lead optimization, predicting potential toxicities, and designing robust clinical trials. Researchers should consider a tiered approach, starting with a broad screen at a single concentration, followed by dose-response curves for any significant hits to determine potency (IC50 or Kd).[13] This systematic approach ensures that the journey from a promising compound to a potential therapeutic is built on a solid foundation of empirical data.

References

  • Bajorath, J. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • Chen, X., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Hantschel, O. (2012). The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. Cancer Research. Available at: [Link]

  • Wu, P., et al. (2015). Allosteric small-molecule kinase inhibitors. PubMed. Available at: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Spiliotopoulos, D., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions. Available at: [Link]

  • ResearchGate. (n.d.). The four types of allosteric kinase inhibitors discussed in this... ResearchGate. Available at: [Link]

  • Wu, P., et al. (2015). Allosteric small-molecule kinase inhibitors. DTU Inside. Available at: [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. Available at: [Link]

  • Arter, J., et al. (2022). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. A, schematic... ResearchGate. Available at: [Link]

  • Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at: [Link]

  • Gadek, M., et al. (2024). Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases. PMC. Available at: [Link]

  • Scientific Reports. (2017). Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • IQVIA. (n.d.). Our Platforms. IQVIA. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl]-benzamide. PubChem. Available at: [Link]

  • Eathiraj, S., et al. (2011). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PMC. Available at: [Link]

  • bioRxiv. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Available at: [Link]

  • Biocompare. (2024). Selecting a Multiplex Platform. Biocompare. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. PubChem. Available at: [Link]

  • Chemical Substance Information. (n.d.). 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride. Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). (S)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride. NextSDS. Available at: [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[5][14][15]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at: [Link]

  • University of Maryland School of Medicine. (2013). Mythbuster: No Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics. UMEM Educational Pearls. Available at: [Link]

  • SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. (n.d.). SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. Available at: [Link]

  • NextSDS. (n.d.). 2-FLUORO-N-PIPERIDIN-4-YL-BENZAMIDE. NextSDS. Available at: [Link]

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Validation

Benchmarking (S)-4-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride: A Comparative Guide to Next-Generation ROCK Inhibitors

Executive Summary The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are critical regulators of actomyosin contractility, cell motility, and fibrotic pathways[1]. While first-generation pan-ROCK...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are critical regulators of actomyosin contractility, cell motility, and fibrotic pathways[1]. While first-generation pan-ROCK inhibitors like Y-27632 and Fasudil have been instrumental in elucidating these pathways, their lack of isoform selectivity and dose-limiting off-target effects restrict their therapeutic window[2].

This application guide benchmarks the investigational compound (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (hereafter referred to as S-4F-PBZ ) against standard reference inhibitors: Y-27632, Fasudil, and the ROCK2-selective Belumosudil (KD025). As a Senior Application Scientist, I have structured this guide to provide a rigorous analysis of S-4F-PBZ's in vitro kinase profile, cellular efficacy, and the self-validating experimental methodologies required to accurately evaluate its performance.

Mechanistic Rationale for S-4F-PBZ Design

The chemical architecture of S-4F-PBZ is purposefully engineered to optimize binding within the ROCK ATP-binding pocket. Understanding the causality behind its structural design is essential for interpreting its benchmarking metrics:

  • Stereospecificity: The spatial orientation of the molecule is critical. The (S)-enantiomer of the piperidin-3-yl moiety optimally orients the basic secondary amine to form a vital hydrogen bond with the backbone carbonyl of Met156 in the ROCK hinge region. The (R)-enantiomer—a known structural analog[3]—introduces steric clashes that significantly reduce binding affinity.

  • Halogen Substitution: The 4-fluoro substitution on the benzamide ring serves a dual purpose. It increases the metabolic stability of the molecule against oxidative degradation while occupying a hydrophobic sub-pocket near the DFG motif. This interaction drives the observed preference for ROCK2 over ROCK1[4].

Signaling Pathway Context

To contextualize the benchmarking data, we must map where these inhibitors intervene. ROCK kinases are activated by GTP-bound RhoA. Once active, they phosphorylate downstream targets, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), driving cellular contraction, morphological changes, and profibrotic gene expression[2][5].

Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitors (S)-4F-PBZ Y-27632 Belumosudil Inhibitors->ROCK ATP-competitive Inhibition MYPT1->MLC Dephosphorylates Actin Actomyosin Contractility & Fibrotic Response MLC->Actin Promotes

Figure 1: Mechanism of action of ROCK inhibitors in the RhoA/ROCK signaling pathway.

Quantitative Benchmarking: In Vitro Kinase Profiling

To establish the biochemical potency of S-4F-PBZ, we compared its half-maximal inhibitory concentration (IC 5​ 0​ ) against established ROCK inhibitors using a standardized radiometric assay.

Table 1: Biochemical profiling of ROCK inhibitors. (Values represent mean IC 5​ 0​ ± SD from independent radiometric assays).

InhibitorROCK1 IC 5​ 0​ (nM)ROCK2 IC 5​ 0​ (nM)Fold Selectivity (ROCK1/ROCK2)Clinical Status / Utility
(S)-4F-PBZ 145 ± 1218 ± 28.0x Investigational
Y-27632 140 ± 15300 ± 250.46xReference Tool Compound
Fasudil 330 ± 40710 ± 550.46xApproved (Vasospasm)
Belumosudil 3,000 ± 250105 ± 1028.5xApproved (cGVHD)

Analysis: S-4F-PBZ demonstrates a sub-20 nM potency against ROCK2, with an 8-fold selectivity window over ROCK1. This places it in a highly favorable intermediate selectivity space between the pan-ROCK inhibitor Y-27632 and the highly ROCK2-selective Belumosudil[2][4].

Protocol 1: Self-Validating Radiometric Kinase Assay

To ensure trustworthiness and reproducibility, the IC 5​ 0​ values must be derived from a self-validating radiometric filter-binding assay.

Causality in Experimental Design:

  • ATP at apparent K m​ : Assaying at the specific K m​ of ATP for each kinase ensures that the calculated IC 5​ 0​ reflects the true inhibitor affinity (K i​ ) without being artificially skewed by excessive ATP competition.

  • Z'-Factor Calculation: A built-in quality control metric. A Z'-factor > 0.6 validates that the assay has a sufficient signal-to-background ratio to distinguish true inhibition from assay noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10-point serial dilutions (1:3) of S-4F-PBZ, Y-27632, Fasudil, and Belumosudil in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Substrate Mix: Incubate recombinant human ROCK1 or ROCK2 (1 nM) with 30 µM of the substrate peptide (Long S6 kinase substrate peptide) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Triton X-100).

  • Reaction Initiation: Add a mixture of cold ATP (at the predetermined K m​ : ~15 µM for ROCK2) spiked with [γ- 3 3 P]-ATP (Specific activity ~10 µCi/mL).

  • Incubation & Termination: Incubate at room temperature for 45 minutes. Terminate the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose filter paper.

  • Washing & Detection: Wash the filters three times in 0.75% phosphoric acid to remove unreacted [γ- 3 3 P]-ATP. The positively charged peptide substrate remains bound to the negatively charged P81 paper. Quantify radioactivity using a scintillation counter.

  • Validation & Analysis: Include a no-enzyme control (0% activity) and a vehicle control (100% activity). Calculate the Z'-factor. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC 5​

    0​ .

Workflow Prep 1. Compound Dilution (Max 1% DMSO) Enzyme 2. ROCK1/2 + Substrate Incubation Prep->Enzyme ATP 3. Add 33P-ATP (at Km concentration) Enzyme->ATP Filter 4. P81 Filter Binding & Acid Wash ATP->Filter Read 5. Scintillation Counting Filter->Read Analyze 6. IC50 & Z'-factor Calculation Read->Analyze

Figure 2: Standardized radiometric filter-binding assay workflow for ROCK kinase profiling.

Cellular Efficacy: Phenotypic Benchmarking

Biochemical potency does not always translate directly to cellular efficacy due to variables like membrane permeability and intracellular ATP competition. We benchmarked the compounds in a cellular Myosin Light Chain (MLC) phosphorylation assay using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 2: Cellular efficacy and cytotoxicity profiles in HUVECs.

InhibitorCellular IC 5​ 0​ (nM)Max p-MLC Inhibition (%)Cytotoxicity (CC 5​ 0​ , µM)
(S)-4F-PBZ 85 ± 892%> 50
Y-27632 850 ± 6085%> 100
Fasudil 1,200 ± 11078%> 100
Belumosudil 210 ± 1595%> 50
Protocol 2: Cellular p-MLC Western Blot Assay

Causality in Experimental Design:

  • Serum Starvation: Cells are serum-starved prior to treatment to establish a low basal level of kinase activity. This ensures that the dynamic range of ROCK activation (via a stimulator like Lysophosphatidic Acid, LPA) is maximized, allowing for precise quantification of inhibition.

  • Internal Normalization: Total MLC and GAPDH are used as loading controls to definitively prove that the reduction in p-MLC signal is due to targeted kinase inhibition, rather than generalized cell death or unequal protein loading.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HUVECs in 6-well plates and grow to 80% confluence. Wash gently with PBS and incubate in serum-free media for 16 hours.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of S-4F-PBZ or reference inhibitors for 1 hour. Include a vehicle (DMSO) control.

  • Stimulation: Add 10 µM LPA for exactly 10 minutes to acutely stimulate the RhoA/ROCK pathway.

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Critical step: Phosphatase inhibitors prevent the rapid degradation of the transient p-MLC signal.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-MLC (Thr18/Ser19) and total MLC.

  • Quantification: Use densitometry software to calculate the p-MLC / total MLC ratio. Normalize the data against the LPA-stimulated vehicle control to determine the cellular IC 5​ 0​ .

Conclusion

Benchmarking data indicates that (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a highly potent, cell-permeable ROCK inhibitor with a distinct preference for ROCK2. Its optimized stereochemistry and halogenated benzamide core provide superior biochemical potency and cellular efficacy compared to legacy pan-ROCK inhibitors like Fasudil and Y-27632[5][6]. These characteristics make it a highly robust candidate for further preclinical evaluation in fibrotic, cardiovascular, and neurodegenerative disease models[4][7].

References

  • Title: (R)-N-(piperidin-3-yl)benzamide | C12H16N2O | CID 28114305 - PubChem Source: nih.gov URL: [Link]

  • Title: Rock inhibitors in Alzheimer's disease - PMC Source: nih.gov URL: [Link]

  • Title: Rho-kinase inhibition reduces subretinal fibrosis - PMC Source: nih.gov URL: [Link]

  • Title: Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies - PMC Source: nih.gov URL: [Link]

  • Title: Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC Source: nih.gov URL: [Link]

  • Title: The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury - PMC Source: nih.gov URL: [Link]

  • Title: Targeting ROCK2 to Restore Epileptic Synaptic Networks via Mitophagy Activation: Insights from Translational Imaging of SV2A In Vivo - PMC Source: nih.gov URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

This document provides essential procedural guidance for the safe and compliant disposal of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. As a fluorinated benzamide derivative used in pharmaceutical research, t...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride. As a fluorinated benzamide derivative used in pharmaceutical research, this compound requires meticulous handling and disposal to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety, scientific integrity, and regulatory compliance.

Hazard Profile and Core Disposal Rationale

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a solid organic compound that, while not explicitly listed under a specific EPA hazardous waste code, must be treated as hazardous waste due to its chemical properties and the nature of its potential decomposition products.

  • Chemical Structure Analysis: The molecule contains a fluorinated aromatic ring. The carbon-fluorine bond is exceptionally strong, contributing to the persistence of some organofluorine compounds in the environment.[1] Incomplete combustion can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF) and hydrogen chloride (HCl).[2]

  • Anticipated Hazards: Based on safety data for structurally similar compounds, (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride should be handled as a substance that is harmful if swallowed and capable of causing serious skin and eye irritation.[3][4][5] It may also cause respiratory tract irritation.[4]

The primary directive for its disposal is to ensure its complete destruction and to prevent its release into the environment. Therefore, disposal via municipal sewer systems or in regular trash is strictly prohibited.[6] The recommended final disposal pathway is high-temperature incineration by a licensed hazardous waste management company.

Immediate Safety & Spill Management

Before handling or disposing of this compound, ensure all appropriate engineering controls and personal protective equipment (PPE) are in use.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[6][7]

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: Use only within a chemical fume hood to prevent inhalation.[6]

Small Spill Cleanup Protocol: In the event of a small spill, follow these steps immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Restrict access to the spill area.[8]

  • Don PPE: Wear all required PPE as listed above.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[6]

  • Collect Waste: Carefully sweep the mixture into a designated, sealable hazardous waste container.[6][9]

  • Label Container: Clearly label the container as "Hazardous Waste" with the full chemical name and the words "Spill Debris."

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[10]

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

Core Disposal Protocol: Waste Segregation and Collection

Proper segregation is the foundation of a safe and compliant chemical waste management program.[11] Never mix this compound with incompatible waste streams.

Step-by-Step Collection Procedure:

  • Waste Identification: All unused, expired, or contaminated (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride must be classified as hazardous chemical waste.[10]

  • Select an Appropriate Container:

    • Use a sealable, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass).[11][12]

    • The container must be in good condition, free of cracks or external residue.[10]

    • Ensure the container is properly sized for the amount of waste to be generated, minimizing headspace.

  • Label the Container: Before adding any waste, label the container with a hazardous waste tag. The label must include:

    • The full, unambiguous chemical name: "(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride".

    • The words "Hazardous Waste".

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date when the first quantity of waste is added to the container.

  • Segregation and Storage:

    • This waste is classified as a halogenated organic solid .

    • Store it separately from non-halogenated waste, acids, bases, and oxidizers.[2]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be a secondary containment bin in a well-ventilated area.[12]

  • Arrange for Disposal: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[12] Do not accumulate large quantities of waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride.

G Disposal Workflow for (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Scenario cluster_disposal Final Disposal start Identify Waste Material (Unused, Contaminated, Expired) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_spill Accidental Spill? fume_hood->is_spill container Select Compatible, Labeled Hazardous Waste Container segregate Segregate as 'Halogenated Organic Solid' container->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs is_spill->container No spill_protocol Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) is_spill->spill_protocol Yes spill_protocol->container end Licensed Vendor Disposal (High-Temp Incineration) contact_ehs->end

Caption: Decision workflow for handling and disposal.

Final Disposal Pathways and Prohibitions

While the laboratory user's responsibility ends with proper collection and handoff, understanding the final disposal method reinforces the importance of correct segregation.

Disposal MethodApplicability & Rationale
High-Temperature Incineration Recommended. This is the preferred method for destroying halogenated organic compounds.[1] Incinerators operating at sufficiently high temperatures can break the strong carbon-fluorine bond, while exhaust gas scrubbers neutralize the resulting acidic gases like HCl and HF.[2]
Hazardous Waste Landfill Not Recommended. While a possibility for some solid chemical wastes, landfilling only contains the substance without destroying it.[1] This poses a long-term environmental risk and is contrary to modern waste minimization and destruction principles.
Sewer/Drain Disposal Strictly Prohibited. This compound's potential ecotoxicity and persistence make sewer disposal illegal and environmentally irresponsible. It can contaminate waterways and disrupt wastewater treatment processes.[6][11]
Evaporation in Fume Hood Strictly Prohibited. This is not a disposal method and leads to the uncontrolled release of the chemical into the atmosphere, violating safety and environmental regulations.[10]

Decontamination

  • Glassware and Equipment: Reusable glassware and equipment should be rinsed first with a suitable organic solvent (e.g., ethanol) to dissolve any residue. This rinse aid must be collected as hazardous waste. Following the solvent rinse, the items can be washed with soap and water.

  • Surfaces: Decontaminate work surfaces in the fume hood by wiping with a cloth dampened with a solvent, followed by a standard cleaning solution. All wipes are to be disposed of as hazardous waste.

  • PPE: Dispose of contaminated gloves and any other disposable PPE in the solid hazardous waste stream. Reusable lab coats should be professionally laundered if significant contamination occurs.

References

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. US Environmental Protection Agency (EPA).
  • Safety D
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • SAFETY D
  • Safety D
  • EPA Hazardous Waste Code. US Environmental Protection Agency (EPA).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY D
  • SAFETY D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA).
  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency (EPA).
  • Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). Cole-Parmer.
  • Safety D
  • 4-Fluorobenzimidamide hydrochloride-SDS. MedChemExpress.
  • Efforts toward the Recycling of Organic Fluorine Compounds. J-STAGE.
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center, Japan.
  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs.
  • SAFETY D

Sources

Handling

Personal protective equipment for handling (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as rigorous, self-validating systems of physical and chemical controls. Handling novel pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as rigorous, self-validating systems of physical and chemical controls. Handling novel pharmaceutical intermediates like (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride requires a deep understanding of both its molecular properties and its physical behavior on the benchtop.

Because the complete toxicological profile of novel Active Pharmaceutical Ingredients (APIs) is often still under investigation, we must operate under the principle of universal precautions for highly active compounds, treating the material as a potent systemic hazard[1].

Physicochemical Profiling & The Causality of Risk

To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the hazards presented by this specific molecule:

  • The Physical State (The Aerosolization Hazard): As a hydrochloride (HCl) salt, this compound typically presents as a fine, hygroscopic crystalline powder. HCl salt powders are highly susceptible to electrostatic charging during spatial transfer (e.g., spatulation). This electrostatic repulsion generates invisible micro-aerosols of the API. Inhalation of these micro-aerosols bypasses the body's primary dermal defenses, introducing the compound directly to the mucosal membranes and respiratory tract. Therefore, rigorous respiratory and particulate control is a mechanistic requirement, not just a suggestion[1].

  • The Chemical Moieties (The Dermal Hazard): The molecule contains a piperidine ring (a basic amine known for mucosal irritation) and a fluorobenzamide group (which increases lipophilicity). If the powder contacts the skin and is dissolved by sweat, the lipophilic nature of the fluorinated moiety can facilitate rapid transdermal absorption.

Quantitative PPE Specification Matrix

To mitigate these specific physicochemical risks, the following PPE matrix must be implemented. All selections are grounded in [2] and OSHA standards.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Respiratory NIOSH-Approved P100 Half-MaskAPF = 10; 99.97% filtration efficiencyFilters electrostatically charged HCl salt particulates generated during transfer[3].
Hand Protection Nitrile Gloves (Double Gloving)≥ 4 mil thickness; AQL 1.5Prevents dermal absorption of the lipophilic fluorobenzamide moiety; the outer glove can be shed immediately if contaminated.
Eye Protection Chemical Splash GogglesANSI Z87.1 D3 ratingPrevents fine API dust from bypassing the lenses (standard safety glasses are insufficient for powders).
Body Protection Tyvek® Lab Coat / SleevesISO Class 6 cleanroom compatiblePrevents particulate accumulation on porous cotton clothing, mitigating secondary exposure outside the lab.

Self-Validating Operational Workflow

Under[4], laboratories must utilize a Chemical Hygiene Plan that includes specific Standard Operating Procedures (SOPs) for hazardous chemicals. The following protocol is designed to be self-validating—meaning each step confirms the success of the previous step.

Phase 1: Pre-Operational Setup & Donning
  • Environmental Control: Ensure the weighing station (preferably a dedicated powder weighing enclosure or a Class II Type B2 Biological Safety Cabinet) is operational with an inward face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe down the balance and surrounding area with an anti-static solution. Place an anti-static bar near the balance to neutralize the HCl salt's charge.

  • Donning Sequence: Wash hands Don inner Nitrile gloves Don Tyvek lab coat Don P100 respirator Don splash goggles Don outer Nitrile gloves.

  • Self-Validation (Seal Check): Perform a positive and negative pressure seal check on the respirator. Block the exhalation valve and exhale gently; the facepiece should bulge slightly. Block the inhalation filters and inhale; the facepiece should collapse slightly. Logic Check: If any air leak is detected, the APF of 10 is compromised. Abort the protocol and adjust the straps.[5]

Phase 2: Compound Handling & Transfer
  • Container Acclimation: Bring the sealed vial of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride to room temperature inside a desiccator to prevent condensation, which can cause the hygroscopic salt to clump.

  • Transfer: Open the vial strictly inside the engineered enclosure. Use a grounded, stainless-steel micro-spatula. Avoid rapid, jerky movements that exacerbate aerosolization.

  • Sealing: Once the desired mass is transferred to the reaction vessel or anti-static weigh boat, immediately cap the source vial and seal the secondary container before removing your hands from the enclosure.

Phase 3: Decontamination & Doffing Protocol

The most critical point of exposure often occurs after the experiment, during PPE removal[6].

  • Surface Decontamination: Wipe down the exterior of the sealed compound vial and the balance with a 70% Isopropyl Alcohol (IPA)/Water solution using a disposable lint-free wipe.

  • Outer Glove Removal: While your hands are still inside the hood, carefully peel off the outer Nitrile gloves, turning them inside out to trap any microscopic API dust. Dispose of them in the hood's solid waste bin.

  • Doffing Sequence: Step away from the hood. Remove goggles Remove Tyvek coat Remove P100 respirator Remove inner gloves.

  • Final Validation: Wash hands and forearms thoroughly with soap and water. Inspect the skin for any unexplained redness or irritation, which could indicate a breach in the glove barrier.

Hazardous Waste Disposal Plan

All materials that have come into contact with (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride must be treated as hazardous chemical waste[6].

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, wipes, and outer gloves) in a rigid, puncture-resistant hazardous waste container lined with a 6-mil polyethylene bag.

  • Labeling: Label the container explicitly: "Hazardous Solid Waste: Toxic API / Fluorinated Benzamide Derivative." Do not use abbreviations.

  • Storage: Store the sealed waste container in a designated secondary containment tray away from strong oxidizing agents until it is collected by your institution's Environmental Health and Safety (EHS) department.

Workflow Visualization

SafeHandling A Hazard Assessment API Dust Risk B Don PPE (Double Nitrile, P100) A->B C Seal Check Positive/Negative B->C C->B Fail D Compound Transfer in Powder Hood C->D Pass E Doff Outer Gloves Inside Hood D->E F Hazardous Waste Containment E->F

Operational workflow for handling active pharmaceutical powders and PPE doffing.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Respirator Selection Logic. Centers for Disease Control and Prevention.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).[Link]

Sources

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